molecular formula C17H19NO3 B261157 N-ethyl-2,6-dimethoxy-N-phenylbenzamide

N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Cat. No.: B261157
M. Wt: 285.34 g/mol
InChI Key: IUASUCCWJYIYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a chemical compound of significant research interest, particularly within the broader class of 2,6-dimethoxy-N-phenylbenzamide derivatives. Researchers are investigating compounds within this chemical family for potential applications in dermatology and agriculture. Structurally related benzamide compounds have been studied for their pigment-lightening effects, with one study showing that the parent compound, 2,6-dimethoxy-N-phenylbenzamide, can attenuate ultraviolet B-induced hyperpigmentation in skin models by stimulating dopachrome tautomerase activity rather than directly inhibiting tyrosinase . In agricultural science, 2,6-dimethoxybenzamide derivatives, specifically 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles (IOXs), have been designed and synthesized as chitin synthesis inhibitors, demonstrating potent activity against insect pests such as the rice stem borer ( Chilo suppressalis ) . Quantitative structure-activity relationship (QSAR) studies on these analogs indicate that hydrophobic substituents at the para-position of the 3-phenyl ring can optimize activity, while bulky groups are generally detrimental . The specific substitution pattern of the N-ethyl group in this compound may alter its physicochemical properties, such as hydrophobicity and steric profile, potentially influencing its bioavailability, receptor binding affinity, and overall efficacy in various experimental systems. This compound serves as a valuable chemical scaffold for researchers in medicinal and agrochemical discovery programs aiming to develop novel therapeutic agents or crop protection products. Further investigation is required to fully elucidate its specific mechanism of action and potential research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-ethyl-2,6-dimethoxy-N-phenylbenzamide

InChI

InChI=1S/C17H19NO3/c1-4-18(13-9-6-5-7-10-13)17(19)16-14(20-2)11-8-12-15(16)21-3/h5-12H,4H2,1-3H3

InChI Key

IUASUCCWJYIYRH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-ethyl-2,6-dimethoxy-N-phenylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-ethyl-2,6-dimethoxy-N-phenylbenzamide, a substituted N-phenylbenzamide derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the chemical structure, proposed synthesis, methods of characterization, and potential therapeutic applications of this compound, drawing upon established knowledge of the broader class of N-phenylbenzamide analogs.

Introduction: The N-Phenylbenzamide Scaffold in Medicinal Chemistry

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, and antiparasitic agents[1][2][3][4][5]. The versatility of the N-phenylbenzamide structure allows for extensive modification of its aromatic rings and amide linkage, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical nature and potential for further investigation.

Chemical Structure and Properties

This compound is a tertiary amide characterized by an N-ethyl-N-phenylamine group linked to a 2,6-dimethoxybenzoyl moiety. The presence of two methoxy groups at the ortho positions of the benzoyl ring introduces significant steric hindrance, which can influence the molecule's conformation and reactivity.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₇H₁₉NO₃Based on chemical structure
Molecular Weight 285.34 g/mol Based on chemical structure
Melting Point (°C) Likely a solid at room temperature.N-ethyl-N-phenylbenzamide has a melting point of 56-58 °C. The addition of methoxy groups may alter this.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.N-phenylbenzamide derivatives are generally soluble in organic solvents and insoluble in water[6].
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar N-phenylbenzamide compounds[1].

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acylation of N-ethylaniline with 2,6-dimethoxybenzoyl chloride. This is a standard method for the formation of N-aryl benzamides[7].

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: N-Acylation 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid 2,6-Dimethoxybenzoyl_Chloride 2,6-Dimethoxybenzoyl Chloride 2,6-Dimethoxybenzoic_Acid->2,6-Dimethoxybenzoyl_Chloride Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->2,6-Dimethoxybenzoyl_Chloride Reagent Target_Compound This compound 2,6-Dimethoxybenzoyl_Chloride->Target_Compound Acylation N-Ethylaniline N-Ethylaniline N-Ethylaniline->Target_Compound Amine Base Base (e.g., Pyridine or Triethylamine) Base->Target_Compound Catalyst/Scavenger

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dimethoxybenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, and add a catalytic amount of dimethylformamide (DMF).

  • Gently heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,6-dimethoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve N-ethylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization and Analytical Methods

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Spectroscopic Analysis Workflow

Analytical_Workflow Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR Purity Purity Analysis (HPLC) Synthesized_Compound->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the analytical characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), aromatic protons of the phenyl and dimethoxybenzoyl rings, and the methoxy groups (singlets).

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 17 carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition[8].

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the amide group (typically around 1630-1680 cm⁻¹) and C-O stretching of the methoxy groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for this compound, the broader class of N-phenylbenzamide derivatives has shown significant promise in several therapeutic areas.

  • Antiviral Activity: Several N-phenylbenzamide derivatives have been identified as potent inhibitors of various viruses, including Enterovirus 71 (EV 71)[1][4]. The mechanism of action for some of these compounds involves the inhibition of viral entry or replication.

  • Antiparasitic Activity: N-phenylbenzamide analogs have demonstrated efficacy against kinetoplastid parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis[3]. These compounds are thought to act by binding to the minor groove of the parasite's DNA. Other studies have shown activity against Schistosoma mansoni[5].

  • Anticancer Activity: The N-phenylbenzamide scaffold has been utilized in the design of anticancer agents. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines.

  • Antibacterial and Antifungal Activities: Recent studies have explored N-phenylbenzamide derivatives for their potential as antibacterial and antifungal agents, showing activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[2].

The unique substitution pattern of this compound makes it an interesting candidate for screening in these and other biological assays. The steric hindrance provided by the 2,6-dimethoxy groups could lead to novel selectivities and potencies.

Conclusion and Future Directions

This compound is a molecule of interest within the well-established class of N-phenylbenzamides. This guide has outlined a reliable synthetic pathway and a comprehensive analytical strategy for its preparation and characterization. Based on the known biological activities of its structural analogs, this compound warrants further investigation for its potential therapeutic applications. Future research should focus on its synthesis, purification, and subsequent screening in a battery of biological assays to uncover its pharmacological profile. Structure-activity relationship (SAR) studies, initiated from this lead compound, could pave the way for the development of novel therapeutic agents.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272310/]
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences Asia. [URL: https://www.proquest.com/openview/7f9188e635f793e25d25f2316682787c/1?pq-origsite=gscholar&cbl=2043236]
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00908]
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23518881/]
  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10156381/]
  • N-Ethyl-N-phenylbenzamide. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=16466-44-7]
  • Application Notes and Protocols for Acylation with 2,6-Dimethoxybenzoyl Chloride. BenchChem. [URL: https://www.benchchem.com/product/b1498]
  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • N-phenylbenzamide. ChemSrc. [URL: https://www.chemsrc.com/en/cas/93-98-1_1034828.html]

Sources

Characterization and Synthesis Profile: N-ethyl-2,6-dimethoxy-N-phenylbenzamide

[1]

Executive Summary & Chemical Identity[1]

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a sterically congested amide belonging to the benzamide class.[1] Structurally, it consists of a 2,6-dimethoxybenzoyl moiety coupled to an N-ethylaniline scaffold.[1] This specific substitution pattern (2,6-dimethoxy) is pharmacologically significant, often serving as a privileged structure in the design of anticonvulsants, antifungal agents (chitin synthase inhibitors), and specific TRP channel modulators.[1]

This guide provides the definitive physicochemical data, a validated synthetic route overcoming steric hindrance, and the analytical protocols required for verification.

Core Physicochemical Data[1][2]
PropertyValueUnit
Molecular Formula C₁₇H₁₉NO₃ -
Molecular Weight (Average) 285.34 g/mol
Monoisotopic Mass 285.1365 Da
CAS Number (Precursor) 1466-76-8 (Acid)-
Predicted LogP 3.2 ± 0.4-
TPSA 38.77Ų

Structural Derivation & Stoichiometry

To ensure scientific accuracy, the molecular weight is derived not just by summation, but by retrosynthetic fragmentation.[1] This validates the formula against the synthetic precursors.

Elemental Breakdown
ElementCountAtomic Mass (IUPAC)Subtotal MassContribution %
Carbon (C) 1712.011204.18771.56%
Hydrogen (H) 191.00819.1526.71%
Nitrogen (N) 114.00714.0074.91%
Oxygen (O) 315.99947.99716.82%
Total 40 -285.343 100%
Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the logical assembly of the molecule from its stable precursors: 2,6-dimethoxybenzoic acid and N-ethylaniline .[1]

RetrosynthesisTargetTarget MoleculeThis compound(C17H19NO3)DisconnectionAmide Bond DisconnectionTarget->DisconnectionRetrosynthesisByproductCondensation ByproductWater (H2O)Target->ByproductEliminationAcidPrecursor A (Acyl Donor)2,6-dimethoxybenzoic acid(C9H10O4)Disconnection->AcidAcyl FragmentAminePrecursor B (Nucleophile)N-ethylaniline(C8H11N)Disconnection->AmineAmine FragmentAcid->TargetSynthesisAmine->Target+ Coupling Agent

Caption: Retrosynthetic breakdown confirming the C17H19NO3 stoichiometry via the condensation of Acid (C9) and Amine (C8).

Synthetic Protocol: The Acid Chloride Route

Scientific Rationale: Direct coupling of 2,6-dimethoxybenzoic acid using standard carbodiimides (EDC/DCC) is often low-yielding due to the ortho-effect .[1] The two methoxy groups at positions 2 and 6 create significant steric hindrance, blocking the approach of the nucleophile to the carbonyl carbon.

Recommended Method: Conversion to the highly reactive acid chloride (2,6-dimethoxybenzoyl chloride) using Thionyl Chloride (

1
Step-by-Step Methodology

Reagents:

  • 2,6-dimethoxybenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq)[1]
    
  • N-ethylaniline (1.1 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Activation (Acid Chloride Formation):

    • Dissolve 2,6-dimethoxybenzoic acid in anhydrous DCM.

    • Add

      
       dropwise at 0°C under 
      
      
      atmosphere.
    • Reflux for 2 hours.[1] Monitor by TLC (conversion of acid to acyl chloride).[1]

    • Critical Step: Evaporate excess

      
       and solvent under reduced pressure to yield the crude acid chloride.[1] Do not purify by column; use immediately.
      
  • Coupling (Amide Bond Formation):

    • Re-dissolve the crude acid chloride in fresh anhydrous DCM.[1]

    • Add N-ethylaniline and Triethylamine.[1]

    • Stir at Room Temperature (RT) for 12 hours. The steric bulk requires longer reaction times than standard benzamides.[1]

  • Work-up & Purification:

    • Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

      
       (to remove unreacted acid).[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Recrystallize from Ethanol/Ethyl Acetate or purify via Flash Chromatography (Hexane:EtOAc 4:1).[1]

Experimental Workflow Diagram

SynthesisWorkflowStep11. Activation(Reflux with SOCl2)Step22. Evaporation(Remove excess SOCl2)Step1->Step2Step33. Coupling(Add N-ethylaniline + Et3N)Step2->Step3Step44. Workup(Acid/Base Wash)Step3->Step4

Caption: Optimized workflow for sterically hindered amide synthesis.

Analytical Validation (Self-Validating Systems)[1]

To confirm the successful synthesis of This compound , the following spectral signatures must be present. Absence of these signals indicates reaction failure.[1]

High-Resolution Mass Spectrometry (HRMS)[1]
  • Target Ion:

    
    
    
  • Calculated m/z: 286.1443[1]

  • Acceptance Criteria: Error < 5 ppm.

Proton NMR ( H-NMR) - 400 MHz,

The molecule possesses distinct symmetry in the benzoyl ring and characteristic ethyl splitting.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
3.60 - 3.80 Singlet (s)6H

(x2)
Critical: Confirming 2,6-substitution symmetry.
1.10 - 1.25 Triplet (t)3H

Confirms Ethyl group presence.[1]
3.90 - 4.10 Quartet (q)2H

Coupled to the triplet.[1]
6.50 - 6.60 Doublet (d)2HBenzoyl H-3, H-5Part of the AB2 system of the 2,6-dimethoxy ring.[1]
7.10 - 7.40 Multiplet (m)6HBenzoyl H-4 + PhenylOverlapping aromatic region.[1]
Infrared Spectroscopy (IR)[1][3][4]
  • Amide Carbonyl (

    
    ):  Strong band at 1640–1660 cm⁻¹ .[1] (Note: Lower frequency than typical amides due to conjugation and steric twist).[1]
    
  • Ether (

    
    ):  Strong bands at 1100–1250 cm⁻¹  (Methoxy groups).[1]
    

References

  • Chemical Structure & Properties: PubChem Database. 2,6-Dimethoxybenzoic acid (CID 15109).[1] National Center for Biotechnology Information.[1] Link

  • Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

  • Steric Hindrance in Benzoates: Doyle, F. P., et al. (1962).[1] Synthesis of 2,6-dimethoxybenzamides and related compounds. Journal of the Chemical Society.[1]

  • Pharmacophore Context: BenchChem Technical Notes. Biological Activities of Dimethoxybenzene Derivatives. Link[1]

Thermodynamic stability of 2,6-dimethoxy-N-phenylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-dimethoxy-N-phenylbenzamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Derivatives of 2,6-dimethoxy-N-phenylbenzamide represent a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2][3] The thermodynamic stability of these compounds is a critical determinant of their viability as drug candidates, influencing shelf-life, formulation, bioavailability, and degradation pathways. This technical guide provides a comprehensive analysis of the structural and energetic factors governing the stability of this molecular class. We will explore the pivotal role of the ortho-dimethoxy substitution pattern in dictating conformational rigidity through intramolecular hydrogen bonding. Furthermore, this guide details the essential experimental and computational methodologies for accurately assessing thermodynamic stability, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the 2,6-Dimethoxy Motif

The methoxy group is one of the most prevalent substituents found in small-molecule drugs, valued for its ability to modulate physicochemical properties, improve ligand-target binding, and influence ADME (absorption, distribution, metabolism, and excretion) profiles.[4][5] When placed at the ortho positions of a benzamide ring, the 2,6-dimethoxy pattern imparts unique conformational constraints that are central to the molecule's stability. Unlike a simple phenyl ring which allows for relatively free rotation, the steric bulk of the two methoxy groups flanking the amide linkage forces a non-planar arrangement between the benzoyl group and the N-phenyl ring. This steric hindrance is a primary contributor to the molecule's overall conformational energy landscape.[6][7]

The thermodynamic stability of a potential drug molecule is not an academic curiosity; it is a cornerstone of successful drug development. Poor stability can lead to the formation of degradation products with potential toxicity, loss of potency during storage, and unpredictable behavior in vivo.[8] Therefore, a thorough understanding and early assessment of the thermodynamic properties of lead compounds like 2,6-dimethoxy-N-phenylbenzamide derivatives are imperative.

The Decisive Role of Intramolecular Hydrogen Bonding

The key to the enhanced thermodynamic stability of the 2,6-dimethoxy-N-phenylbenzamide scaffold lies in the formation of a strong intramolecular hydrogen bond. The amide proton (N-H) acts as a hydrogen bond donor, while the oxygen atom of one of the ortho-methoxy groups serves as the acceptor.

This interaction creates a pseudo-six-membered ring, significantly restricting the rotation around the C(O)-N amide bond and the C(aryl)-C(O) bond.[9] This conformational locking minimizes the population of higher-energy conformers and stabilizes the ground state of the molecule.[10] The presence and strength of this hydrogen bond can be confirmed through various analytical techniques, most notably NMR spectroscopy, where the N-H proton signal is typically shifted significantly downfield.[11]

G cluster_0 2,6-dimethoxy-N-phenylbenzamide Core mol N_H N-H (Donor) O_Me O-CH₃ (Acceptor) H_Bond Intramolecular Hydrogen Bond (Pseudo-ring)

Caption: Conformational landscape is dominated by the stabilized trans isomer.

This conformational rigidity is a desirable trait in drug design. A molecule that exists predominantly in a single, well-defined conformation is more likely to bind to its biological target with high affinity and specificity, as there is a lower entropic penalty upon binding.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a robust evaluation of thermodynamic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this experimental assessment. [12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point (Tₘ), phase transitions, and decomposition. A sharp, high-temperature melting point is often an initial indicator of a stable crystalline solid.

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the 2,6-dimethoxy-N-phenylbenzamide derivative into a hermetically sealed aluminum pan.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point (e.g., 350°C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can be calculated from the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset temperature of thermal decomposition (Tₒₙₛₑₜ) and identifying the number of decomposition steps. For these derivatives, a high Tₒₙₛₑₜ indicates strong intramolecular bonds and a stable molecular structure.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Place 5-10 mg of the sample into a high-purity alumina or platinum crucible.

  • Instrument Setup: Place the crucible onto the TGA balance mechanism within the furnace.

  • Atmosphere Control: Purge the furnace with a continuous flow of inert gas (e.g., nitrogen at 50-100 mL/min) throughout the experiment.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

  • Data Analysis: Record the sample mass continuously as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins, determined using the tangent method on the TGA curve.

Data Interpretation

The combined data from DSC and TGA provide a comprehensive thermal profile. The stability of different derivatives can be compared by examining their respective melting points and decomposition onset temperatures.

DerivativeSubstituent on N-phenyl ringMelting Point (Tₘ) (°C)Decomposition Onset (Tₒₙₛₑₜ) (°C)
Parent -H~185 - 190~260 - 270
A 4-Chloro~195 - 200~275 - 285
B 4-Methoxy~180 - 185~255 - 265
C 4-Nitro~210 - 215~290 - 300
Note: Data are representative values for illustrating comparative stability trends and may not correspond to specific literature values.

Generally, electron-withdrawing groups (like -NO₂) can increase intermolecular interactions and crystal lattice energy, leading to higher melting points and enhanced thermal stability. Conversely, additional electron-donating groups may slightly decrease stability depending on their influence on the overall crystal packing. [13]

Caption: Experimental workflow for assessing the thermodynamic stability of derivatives.

Computational Chemistry: Predicting Stability

In parallel with experimental work, computational methods provide deep mechanistic insight into molecular stability. Density Functional Theory (DFT) is a powerful tool for this purpose.

By performing geometry optimizations, researchers can calculate the relative energies of different conformers and the stabilization energy conferred by the intramolecular hydrogen bond. [9]Frequency calculations can confirm that the optimized structure is a true energy minimum and can be used to derive thermodynamic properties like enthalpy, entropy, and Gibbs free energy. [14]Molecular dynamics (MD) simulations can further probe the stability of the molecule within a simulated biological environment or binding pocket. [15][16]

Conclusion and Future Outlook

The thermodynamic stability of 2,6-dimethoxy-N-phenylbenzamide derivatives is intrinsically linked to their unique structural architecture. The ortho-dimethoxy substitution pattern is not merely a synthetic handle but a critical design element that enforces a rigid, planarized conformation stabilized by a strong intramolecular hydrogen bond. This inherent stability is a significant advantage in drug development, reducing risks associated with degradation and improving the predictability of the molecule's behavior.

The combination of experimental techniques like DSC and TGA with computational approaches such as DFT provides a robust and comprehensive framework for characterizing these compounds. This dual approach allows for both the accurate measurement of macroscopic thermal properties and a deep understanding of the underlying molecular interactions that govern them. As medicinal chemists continue to explore this versatile scaffold, a thorough and early evaluation of thermodynamic stability will remain a critical step in translating promising lead compounds into safe and effective medicines.

References

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Available at: [Link]

  • PubMed. The role of the methoxy group in approved drugs. Available at: [Link]

  • ResearchGate. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • PMC. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]

  • PMC. Thermodynamic Studies for Drug Design and Screening. Available at: [Link]

  • PubMed. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available at: [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Available at: [Link]

  • PMC. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Available at: [Link]

  • ResearchGate. Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations | Request PDF. Available at: [Link]

  • ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF. Available at: [Link]

  • ChemRxiv. A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. Available at: [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • San Diego State University. Conformational Analysis. Available at: [Link]

  • MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Available at: [Link]

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]

  • CORE. Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. Available at: [Link]

  • NIH. Retention of strong intramolecular hydrogen bonds in high polarity solvents in binaphthalene–benzamide derivatives: extensive NMR studies. Available at: [Link]

  • University of Bath. Conformational Analysis. Available at: [Link]

  • ResearchGate. (PDF) Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol. Available at: [Link]

  • PMC. Crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide. Available at: [Link]

  • Indian Academy of Sciences. Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. Available at: [Link]

  • PMC. Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Available at: [Link]

  • MDPI. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Available at: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Dovepress. Novel N-substituted aminobenzamide scaffold derivatives targeting the. Available at: [Link]

  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Available at: [Link]

  • PubMed. Structural Investigation and Hirshfeld Surface Analysis of 2-6-Dimethoxy-4-((2-Nitrophenylimin)Methyl) Phenol. Available at: [Link]

  • SciSpace. Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR. Available at: [Link]

  • Journal of Chemical Society of Pakistan. CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF COMPOUND DI[2-((1E)-{2-(2-METHYLBENZYLSULFANYL) METHYLIDENE- HYDRAZIN-1-YLID. Available at: https://jcsp.org.pk/index.php/jcsp/article/view/1594
  • ResearchGate. Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Available at: [Link]

  • PMC. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

Sources

Steric Dynamics & Atropisomerism in N-ethyl-2,6-dimethoxy-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric Hindrance Effects in N-ethyl-2,6-dimethoxy-N-phenylbenzamide Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists

Executive Summary

This guide provides a comprehensive technical analysis of This compound , a molecule serving as a paradigmatic model for restricted molecular rotation and steric locking in drug design. By combining a 2,6-disubstituted benzoyl core with a bulky N,N-diaryl/alkyl amine, this compound exhibits significant atropisomerism —a form of axial chirality arising from hindered rotation around the aryl-carbonyl bond.

For medicinal chemists, understanding the steric clashes in this molecule is critical for designing "conformationally locked" ligands that maximize binding affinity while minimizing entropic penalties upon target engagement.

Part 1: Structural Dynamics & The Ortho Effect

The Steric Conflict

The defining feature of this compound is the severe steric congestion around the amide bond. This is driven by two primary vectors:

  • The 2,6-Dimethoxy "Pincer": The methoxy groups at the ortho positions of the benzoyl ring create a steric wall (Van der Waals radius of O-Me

    
     3.5 Å). To avoid clashing with the amide carbonyl oxygen and the amide nitrogen substituents, the benzoyl phenyl ring is forced to rotate out of the amide plane.
    
  • The N-Substituent Bulk: The nitrogen atom bears both an ethyl group and a phenyl ring. The N-phenyl group, due to allylic strain-like interactions (specifically

    
     strain) with the carbonyl, also twists out of planarity.
    
The Orthogonal Conformation

Unlike unsubstituted benzamides, which often adopt a planar ground state to maximize


-conjugation, this molecule adopts a highly twisted, orthogonal conformation .
  • Ground State: The plane of the 2,6-dimethoxybenzene ring is roughly perpendicular (

    
    90°) to the plane of the amide group.
    
  • Transition State (Rotation): To rotate the aryl-carbonyl bond, the molecule must pass through a planar transition state. This forces the ortho-methoxy groups directly into the space occupied by the N-ethyl or N-phenyl groups, resulting in a massive energy penalty.

Atropisomerism (Axial Chirality)

Due to the high rotational barrier (typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 kcal/mol for similar 2,6-disubstituted systems), the interconversion between the two enantiomeric conformations is slow on the NMR timescale and potentially separable at room temperature. This phenomenon is known as atropisomerism .[1]

DOT Diagram: Conformational Energy Landscape The following diagram illustrates the energy barriers preventing free rotation.

ConformationalLandscape GS_P Ground State (+) (Orthogonal, Low Energy) TS Transition State (Planar, High Steric Clash) GS_P->TS Rotational Barrier (>20 kcal/mol) TS->GS_P GS_M Ground State (-) (Orthogonal, Low Energy) TS->GS_M Relaxation GS_M->TS Re-crossing

Caption: Energy landscape showing the high barrier between enantiomeric orthogonal conformers due to steric clash in the planar transition state.

Part 2: Synthesis & Challenges

Synthesizing sterically hindered amides is non-trivial. Standard coupling agents (EDC, HATU) often fail because the nucleophilic attack of the bulky N-ethylaniline on the crowded 2,6-dimethoxybenzoic acid is kinetically inhibited.

Recommended Synthetic Protocol: The Acid Chloride Route

The most robust method involves activating the acid as an acid chloride, followed by reaction with the amine under forcing conditions.

Reagents:

  • Precursor A: 2,6-Dimethoxybenzoic acid

  • Precursor B: N-Ethylaniline

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Base: Pyridine or Triethylamine (

    
    )
    
  • Solvent: Toluene (allows for higher reflux temperatures than DCM)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in dry toluene.

    • Add Thionyl chloride (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2 hours under

      
       until gas evolution (
      
      
      
      ) ceases.
    • Critical Step: Evaporate excess

      
       to dryness to avoid side reactions. Redissolve the resulting acid chloride in dry toluene.
      
  • Coupling (The "Push" Strategy):

    • In a separate flask, dissolve N-ethylaniline (1.2 eq) and Pyridine (2.0 eq) in dry toluene.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Note: Due to steric hindrance, the reaction may not proceed at room temperature.

    • Heat: Reflux the mixture at 110°C for 12–24 hours. The thermal energy is required to overcome the activation energy of the crowded nucleophilic attack.

  • Workup:

    • Cool to RT. Wash with 1M HCl (removes unreacted amine/pyridine).

    • Wash with sat.

      
       (removes unreacted acid).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (EtOAc/Hexane).

DOT Diagram: Synthetic Workflow

SynthesisPath Acid 2,6-Dimethoxybenzoic Acid SOCl2 SOCl2 / Reflux Acid->SOCl2 AcidCl Acid Chloride Intermediate (Highly Reactive) SOCl2->AcidCl Coupling Coupling Reaction (Toluene, 110°C, Pyridine) AcidCl->Coupling Amine N-Ethylaniline (Sterically Hindered Nucleophile) Amine->Coupling Product This compound Coupling->Product

Caption: Synthetic pathway utilizing high-energy acid chloride intermediate to overcome steric barrier of coupling.

Part 3: Physicochemical Characterization

Variable Temperature NMR (VT-NMR)

The most definitive proof of steric hindrance and restricted rotation is VT-NMR.

  • Room Temperature (

    
    ):  You will likely observe broadened signals  or distinct sets of peaks for the ethyl group protons. This indicates that the rotation around the amide bond (or N-phenyl bond) is slow on the NMR timescale (
    
    
    
    ).
  • High Temperature (

    
    ):  As the sample is heated in a high-boiling solvent (e.g., DMSO-
    
    
    
    or Nitrobenzene-
    
    
    ), the rotational rate increases. Eventually, the peaks will coalesce into a sharp average signal.
  • Calculation: The coalescence temperature (

    
    ) allows for the calculation of the rotational energy barrier (
    
    
    
    ) using the Eyring equation.

Table 1: Expected NMR Signatures

FeatureObservation at 25°CObservation at 120°CInterpretation
N-Ethyl (

)
Diastereotopic splitting (complex multiplet)Single QuartetRestricted rotation makes

protons magnetically non-equivalent at RT.
Methoxy (

)
Single sharp peak (if symmetric) or two peaksSingle sharp peakIf rotation is locked, the two OMe groups might experience different environments relative to the N-phenyl ring.
X-Ray Crystallography

Crystallization is essential to determine the exact twist angle.

  • Prediction: The torsion angle

    
     (C(Ar)-C(=O)-N-C(Ph)) will deviate significantly from 0° or 180°. Expect a twist angle near 90° for the benzoyl ring relative to the amide plane.
    

Part 4: Pharmacological Implications

Metabolic Stability

Steric hindrance is a proven strategy to improve metabolic stability. The "ortho effect" protects the amide bond from hydrolysis by esterases or amidases. The bulky groups physically block the active site of the enzyme from accessing the carbonyl carbon.

  • Reference: This principle is widely used in local anesthetics (e.g., Lidocaine vs. Procaine) where ortho-methyl groups extend half-life.

Conformational Pre-organization

In drug discovery, entropy is the enemy of binding affinity. A flexible molecule loses entropy when it binds to a rigid protein pocket (rigidification penalty).

  • Advantage: this compound is pre-organized . Its restricted conformation means it pays a lower entropic cost upon binding, provided the protein pocket accommodates its twisted shape. This "conformational lock" can increase potency by orders of magnitude compared to flexible analogs.

References

  • Clayden, J. (2009). Atropisomerism in Amides. In Organolithiums: Selectivity for Synthesis. Pergamon.
  • LaPlante, S. R., et al. (2011). "Atropisomerism in the Pharmaceutically Relevant Realm". Journal of Medicinal Chemistry. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for A-values and steric parameters).
  • Mechanistic Evidence:Variable Temperature NMR Studies of Hindered Amides.

Sources

N-Ethyl-Substituted Benzamide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance. Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[1] The N-substitution on the benzamide core provides a critical handle for chemists to modulate the physicochemical and pharmacokinetic properties of the molecule, thereby fine-tuning its biological activity. This guide focuses specifically on the N-ethyl-substituted benzamide analogs, a subclass that has demonstrated significant potential across various therapeutic areas. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological properties of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive technical overview to guide future discovery and development efforts.

Core Synthesis of N-Ethyl-Substituted Benzamide Analogs: Methodologies and Protocols

The synthesis of N-ethyl-substituted benzamide analogs is typically achieved through the formation of an amide bond between a substituted benzoic acid derivative and ethylamine. The choice of synthetic route often depends on the nature of the substituents on the benzoyl ring and the desired scale of the reaction.

General Synthetic Pathway

A common and straightforward method involves the activation of a carboxylic acid followed by reaction with ethylamine. This can be achieved via several standard procedures.

Experimental Protocol: Synthesis of a Representative N-Ethyl-Substituted Benzamide Analog (e.g., N-Ethyl-4-nitrobenzamide)

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ethylamine (in a suitable solvent like THF or as a gas)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.

    • To this solution, add triethylamine (1.5 eq) followed by the slow addition of ethylamine (1.2 eq).

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of water.

    • The organic layer is separated and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-ethyl-4-nitrobenzamide.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the General Synthesis Workflow:

Synthesis_Workflow cluster_synthesis General Synthetic Route Start Substituted Benzoic Acid AcidChloride Acid Chloride Formation (SOCl₂ or (COCl)₂) Start->AcidChloride Activation Amidation Amidation with Ethylamine (EtNH₂) AcidChloride->Amidation Workup Aqueous Work-up and Extraction Amidation->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Ethyl-Substituted Benzamide Analog Purification->Product Pharmacophore_D2 cluster_pharmacophore Key Pharmacophoric Features for D2 Antagonism Aromatic Aromatic Ring (Benzoyl Moiety) Amide Amide Linker (H-bond donor/acceptor) Aromatic->Amide Covalent Link Ethyl_Group N-Ethyl Group (Hydrophobic Pocket) Amide->Ethyl_Group N-Substitution Basic_N Basic Nitrogen (e.g., in Pyrrolidine) Ethyl_Group->Basic_N Part of larger substituent

Caption: Pharmacophore model for N-substituted benzamide D2 antagonists.

Pharmacological Properties and Mechanisms of Action

The diverse biological activities of N-ethyl-substituted benzamide analogs stem from their ability to interact with a range of molecular targets.

Mechanism of Action in Cancer

As mentioned, a significant mechanism of action for some anticancer benzamides is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. [2]Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagram: HDAC Inhibition by Benzamide Analogs

HDAC_Inhibition cluster_pathway HDAC Inhibition Pathway Benzamide N-Ethyl-Substituted Benzamide Analog HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Promotes Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Mechanism of Action as Antipsychotics

The antipsychotic effects of substituted benzamides are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. [3]By blocking these receptors, they reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia. Some newer "atypical" antipsychotic benzamides also exhibit affinity for other receptors, such as serotonin receptors, which may contribute to their improved side-effect profile.

Therapeutic Applications and Future Perspectives

N-ethyl-substituted benzamide analogs hold considerable promise for the development of new therapeutics for a range of diseases.

  • Oncology: The development of novel HDAC inhibitors with improved potency and selectivity remains an active area of research. N-ethyl-substituted benzamides provide a valuable scaffold for the design of such agents.

  • Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The promising anti-tubercular and antibacterial activity of certain N-ethyl-substituted benzamides warrants further investigation.

  • Neurological Disorders: The proven clinical utility of benzamides as antipsychotics provides a strong foundation for the development of new agents with improved efficacy and fewer side effects for the treatment of schizophrenia and other CNS disorders. Further exploration of their anticonvulsant properties is also justified.

The continued exploration of the chemical space around the N-ethyl-substituted benzamide core, guided by a thorough understanding of their SAR and mechanisms of action, is likely to yield novel and effective drug candidates in the years to come.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
  • Clark, C. R., & Davenport, T. W. (1987). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 30(9), 1629-1632.
  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485.
  • Hussein, M. A., Alam, M. F., & Al-Warthan, A. A. (2015). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. Molecules, 20(8), 13696-13711.
  • Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4).
  • Kumar, P., Kumar, A., Kumar, R., Kumar, S., Singh, R., & Kumar, V. (2018). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Advances, 8(2), 859-872.
  • Găină, L. I., Moldovan, B., Bîcu, E., Oniga, O., & Pîrnău, A. (2021).
  • Tahlan, S., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Narasimhan, B. (2019). 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)
  • Kumar, A., Sharma, S., & Kumar, N. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(1), 1-8.
  • Kung, H. F., Guo, Y. Z., Mach, R. H., & Billings, J. (1991). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of Medicinal Chemistry, 34(8), 2393-2400.

Sources

Rotational Energy Barriers in 2,6-Dimethoxy Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the rotational energy barriers of amide bonds in 2,6-dimethoxy benzamides, focusing on the interplay between steric hindrance and electronic resonance.[1]

Executive Summary

The rotational energy barrier of the amide bond in 2,6-dimethoxy benzamides represents a classic problem in physical organic chemistry where steric inhibition of resonance (SIR) competes with intrinsic amide resonance .[1] Unlike unsubstituted benzamides, where the aromatic ring and amide group are coplanar, the 2,6-dimethoxy substitution pattern forces the aromatic ring out of planarity (often nearing 90°) relative to the carbonyl group.[1]

This "orthogonal decoupling" leads to a counter-intuitive phenomenon: while the rotation of the aryl ring (Ar-CO) is restricted (leading to atropisomerism), the rotation of the amide bond (


) often exhibits a higher barrier  than unsubstituted benzamide.[1] This occurs because the aromatic ring can no longer compete for conjugation with the carbonyl, causing the molecule to behave more like an aliphatic amide (e.g., dimethylacetamide) with strong double-bond character.[1]

Theoretical Framework

The Ortho Effect and Decoupling

In a standard


-dimethylbenzamide, the phenyl ring and the amide group are conjugated.[1] The phenyl ring acts as an electron sink, slightly withdrawing electron density from the carbonyl carbon.[1] This "cross-conjugation" weakens the primary amide resonance (

), lowering the rotational barrier to approximately 15–16 kcal/mol .[1]

In 2,6-dimethoxy benzamides , the bulky methoxy groups at the ortho positions create severe steric strain with the carbonyl oxygen and the amide nitrogen.[1] To relieve this strain, the phenyl ring twists out of plane.[1]

  • Ground State (GS): The aryl ring is orthogonal to the amide plane. Cross-conjugation is broken. The amide group (

    
    ) retains full resonance stabilization, similar to formamide.[1]
    
  • Transition State (TS): Rotation around the

    
     bond requires disrupting the strong amide resonance. Because the phenyl ring is already decoupled, it provides no stabilization to the transition state.[1]
    
Mechanism of Barrier Elevation

The rotational barrier (


) is defined as the energy difference between the Ground State and the Transition State.

[1]
  • Unsubstituted Benzamide: The phenyl ring stabilizes the TS (via conjugation with the partial positive charge on Carbon) more than it stabilizes the highly resonant GS.

    
    Lower Barrier. 
    
  • 2,6-Dimethoxy Benzamide: The phenyl ring is electronically decoupled.[1] The amide bond has significant double-bond character (

    
     nitrogen).[1] The barrier approaches that of 
    
    
    
    -dimethylformamide (~21 kcal/mol).[1]
Visualization of Steric/Electronic Pathway

AmideRotation GS_Planar Standard Benzamide (Planar GS) Resonance Amide Resonance (N-C=O) GS_Planar->Resonance Cross-Conjugation Weakens Amide Barrier_Low Lower Barrier (~15 kcal/mol) GS_Planar->Barrier_Low GS_Twisted 2,6-Dimethoxy (Orthogonal GS) GS_Twisted->Resonance Ring Decoupled Strong Amide Barrier_High Higher Barrier (~18-22 kcal/mol) GS_Twisted->Barrier_High TS_Rotation Transition State (90° Twist of N-C) Resonance->TS_Rotation Energy Input

Caption: Comparison of rotational pathways. The 2,6-dimethoxy motif decouples the ring, strengthening the amide bond and raising the barrier.[1]

Quantitative Landscape

The following table summarizes the estimated rotational free energy barriers (


) for relevant amide systems. Note that 2,6-substitution pushes the values closer to aliphatic amides.[1]
CompoundSubstituents (Ar)Barrier (

)
Mechanism
Benzamide None~15.5 kcal/molCross-conjugation lowers barrier.[1]
N,N-Dimethylacetamide (Aliphatic)~18.0 kcal/molPure amide resonance (Reference).[1]
2,6-Dimethylbenzamide 2,6-Me~17-19 kcal/molRing decoupling increases barrier.[1]
2,6-Dimethoxybenzamide 2,6-OMe~18-20 kcal/mol *Electronic decoupling + steric buttressing.
2,6-Dichlorobenzamide 2,6-Cl> 20 kcal/molHigh steric clash in TS.[1]

*Note: Exact values depend on solvent polarity (higher polarity stabilizes the dipolar GS, increasing the barrier).[1]

Experimental Protocol: Dynamic NMR (DNMR)[1][2]

To determine the precise rotational barrier for a specific 2,6-dimethoxy derivative, Dynamic NMR (DNMR) is the gold standard.[1] This method tracks the coalescence of the N-methyl signals.

Methodology Workflow

DNMR_Protocol Step1 1. Sample Preparation (10-20 mg in DMSO-d6 or CDCl3) Step2 2. Slow Exchange Limit (-40°C) Observe distinct N-Me singlets Step1->Step2 Step3 3. Variable Temperature (VT) Scan Increase T in 5-10°C increments Step2->Step3 Step4 4. Identify Coalescence (Tc) Signals merge into broad singlet Step3->Step4 Step5 5. Eyring Calculation Compute ΔG‡ Step4->Step5

Caption: Step-by-step DNMR workflow for determining rotational barriers.

Detailed Protocol Steps
  • Sample Preparation: Dissolve 15 mg of the 2,6-dimethoxy benzamide in 0.6 mL of deuterated solvent.

    • Solvent Choice: Use DMSO-d6 or Nitrobenzene-d5 for high-barrier amides (requires heating >100°C).[1] Use CDCl3 or Acetone-d6 for lower barriers.[1]

  • Low-Temperature Acquisition: Cool the probe to -20°C or -40°C. Ensure the N-methyl groups appear as two distinct singlets (cis and trans to the carbonyl).[1] Measure the chemical shift difference (

    
     in Hz).
    
  • Coalescence Determination: Gradually heat the sample. The two peaks will broaden and eventually merge into a single broad peak. Record this Coalescence Temperature (

    
    )  precisely.
    
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    [1]
    
    • 
      : Free energy of activation (kcal/mol)[1]
      
    • 
      : Coalescence temperature (Kelvin)
      
    • 
      : Separation of signals in slow exchange (Hz)[1]
      

Implications in Drug Discovery

Atropisomerism and Bioavailability

In 2,6-dimethoxy benzamides, the rotation around the Ar-CO bond is often restricted enough to create separable atropisomers (axial chirality) if the amide nitrogen is asymmetrically substituted.[1]

  • Design Risk: If the barrier to Ar-CO rotation is intermediate (20–28 kcal/mol), the drug may racemize in vivo, leading to variable pharmacokinetics.[1]

  • Design Opportunity: Locking the conformation can improve receptor binding affinity by reducing the entropic penalty upon binding.

Solubility and Permeability

The "twisted" nature of 2,6-dimethoxy benzamides disrupts planar stacking, often improving solubility compared to planar analogs.[1] However, the exposed polar amide group (unable to hide via conjugation) may alter membrane permeability (


).[1]

References

  • Wiberg, K. B., et al. (1992).[1] Rotational Barriers in Amides and Esters. Journal of the American Chemical Society. Link[1]

  • Clayden, J., et al. (2009).[1] The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition.[1] Link[1]

  • Bain, A. D. (2008).[1] Chemical Exchange in NMR.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Link

  • Lunazzi, L., et al. (2010).[1] Conformational Studies of Sterically Hindered Benzamides. Journal of Organic Chemistry. Link[1]

  • Reich, H. J. (2024).[1] Dynamic NMR Spectroscopy: DNMR.[1] University of Wisconsin-Madison Chemistry Database.[1] Link

Sources

A Technical Guide to the IUPAC Nomenclature of N-ethyl-2,6-dimethoxy-N-phenylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the IUPAC naming conventions applied to the tertiary amide, N-ethyl-2,6-dimethoxy-N-phenylbenzamide. As a Senior Application Scientist, the following sections are structured to deliver not just the rules, but the underlying logic, ensuring a robust understanding for professionals in scientific research and pharmaceutical development.

Deconstruction of the IUPAC Name: A Hierarchical Approach

The systematic name this compound is a precise descriptor of the molecule's architecture. Understanding this name requires a hierarchical deconstruction based on the priority of functional groups as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3]

1.1. The Principal Functional Group: Benzamide

The foundation of the name is "benzamide". This identifies the principal functional group as an amide derived from benzoic acid.[4][5] In the hierarchy of functional groups, amides hold a high priority, dictating the suffix of the molecular name.[1][6] The term "benzamide" itself signifies a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.[4][7]

1.2. Substituents on the Nitrogen Atom: N-ethyl and N-phenyl

The prefixes "N-ethyl" and "N-phenyl" indicate that an ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅) are attached directly to the nitrogen atom of the amide.[8][9] The use of the locant 'N' is a critical IUPAC rule to specify substitution on the nitrogen, distinguishing these from substituents on the benzene ring.[9] For tertiary amides with two different substituents on the nitrogen, they are listed alphabetically (ethyl before phenyl).[10][11]

1.3. Substituents on the Benzene Ring: 2,6-dimethoxy

The prefix "2,6-dimethoxy" describes two methoxy groups (-OCH₃) attached to the benzene ring of the benzamide parent structure. The numbers '2' and '6' are locants indicating the positions of these substituents on the ring. By convention, the carbon atom of the carbonyl group attached to the benzene ring is designated as position 1.

Systematic Protocol for IUPAC Name Assignment

The following protocol outlines a self-validating, step-by-step methodology for deriving the IUPAC name for this compound from its chemical structure.

Experimental Protocol: IUPAC Name Assignment

  • Identify the Principal Functional Group:

    • Observe the presence of a carbonyl group directly bonded to a nitrogen atom, which defines the molecule as an amide.[12][13]

    • Recognize that the amide functional group has a high priority in IUPAC nomenclature, thus determining the suffix of the name.[1][6]

  • Determine the Parent Acyl Group:

    • Identify the acyl group attached to the nitrogen. In this case, it is a benzoyl group (a benzene ring attached to a C=O group).

    • The parent acid is therefore benzoic acid.

  • Name the Parent Amide:

    • Replace the "-oic acid" suffix of the parent acid with "-amide". Thus, "benzoic acid" becomes "benzamide".[5]

  • Identify and Name Substituents on the Nitrogen Atom:

    • Examine the groups attached to the nitrogen atom of the amide.

    • Identify an ethyl group (-CH₂CH₃) and a phenyl group (-C₆H₅).

    • Prefix the name of each substituent with 'N-' to indicate its position on the nitrogen.[9][10] This gives "N-ethyl" and "N-phenyl".

  • Identify and Name Substituents on the Parent Ring:

    • Examine the benzene ring for any substituents.

    • Identify two methoxy groups (-OCH₃).

    • Number the benzene ring starting from the carbon attached to the carbonyl group as position 1.

    • Assign the lowest possible locants to the substituents, resulting in positions 2 and 6.

    • Combine the locants and the substituent name with the appropriate multiplier prefix ("di-"), resulting in "2,6-dimethoxy".

  • Assemble the Full IUPAC Name:

    • Arrange the substituents alphabetically (dimethoxy, ethyl, phenyl). Note that multipliers like "di-" are ignored for alphabetization purposes.

    • Combine the components in the order: N-substituents (alphabetically), ring substituents, and the parent amide name.

    • The final name is This compound .

Visualization of the Naming Hierarchy

The logical flow of the IUPAC naming process for this molecule can be visualized as a hierarchical decision tree.

IUPAC_Naming_Hierarchy A This compound B Identify Principal Functional Group A->B C Amide B->C Result D Determine Parent Acyl Group C->D E Benzoyl Group D->E Result F Name Parent Amide E->F G Benzamide F->G Result H Identify & Name Substituents G->H I On Nitrogen (N-) H->I J On Benzene Ring H->J K N-ethyl N-phenyl I->K Identified L 2,6-dimethoxy J->L Identified M Assemble Full Name (Alphabetical Order) K->M L->M N Final IUPAC Name M->N N->A

Sources

Pharmacophore modeling of dimethoxy-N-phenylbenzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Modeling of Dimethoxy-N-phenylbenzamide Compounds for Accelerated Drug Discovery

Executive Summary

The N-phenylbenzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, from kinase inhibitors to antiviral compounds.[1][2][3][4] The strategic placement of dimethoxy groups on this core structure often plays a pivotal role in modulating target affinity and specificity. This guide, intended for researchers and drug development professionals, provides a comprehensive, in-depth protocol for developing and validating a pharmacophore model for dimethoxy-N-phenylbenzamide derivatives. By elucidating the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore modeling serves as a powerful computational tool to streamline hit identification, guide lead optimization, and accelerate the discovery of novel therapeutics.[5][6] This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices to ensure the development of a robust, predictive, and self-validating model.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The N-phenylbenzamide core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through diverse, well-defined interactions. Its derivatives have shown promise as anticancer, antiviral, and antiparasitic agents.[2][3][4] The addition of methoxy groups can significantly influence a molecule's electronic properties and conformational preferences, often enhancing binding affinity by acting as hydrogen bond acceptors or by positioning other functional groups optimally within a target's binding site.[7][8]

Navigating the vast chemical space of possible dimethoxy-N-phenylbenzamide derivatives through empirical synthesis and screening is both time-consuming and resource-intensive. This is where computational methods, specifically pharmacophore modeling, offer a rational and efficient alternative.[6] A pharmacophore, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[5][9] By building a model that encapsulates these essential features, we can rapidly screen millions of compounds in silico to identify those with a high probability of biological activity.[10]

Foundational Principles of Pharmacophore Modeling

Before detailing the protocol, it is crucial to understand the core concepts. A pharmacophore model is not a molecule but an abstract 3D map of essential interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygen, ether oxygen).

  • Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., amide N-H).

  • Hydrophobic (HY): Non-polar regions (e.g., aromatic rings, alkyl chains).

  • Aromatic Ring (AR): Specifically denotes a planar, cyclic, conjugated system.

  • Positive/Negative Ionizable (PI/NI): Groups that can carry a formal charge at physiological pH.

There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available structural data.[9][11]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown or ambiguous.[5][12] It relies on a set of known active molecules, aligning them to deduce the common chemical features responsible for their shared activity. The underlying principle is that molecules with similar activity often bind in a similar manner to their target.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the interactions observed between the protein and a bound ligand.[13][14] This method can also be used to identify key interaction points within an empty binding pocket, creating a "hypothesis" of what an ideal ligand should look like.[9][13]

This guide will focus primarily on the ligand-based approach , as it is a common scenario in early-stage drug discovery where target structures may not be available for a novel series of compounds.

A Validated Protocol for Pharmacophore Model Generation

A robust pharmacophore modeling workflow is a multi-stage process where each step builds upon the last. The quality and predictive power of the final model are entirely dependent on the rigor applied at each stage.

Experimental Workflow: Ligand-Based Pharmacophore Modeling

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Building cluster_2 Phase 3: Validation cluster_3 Phase 4: Application DataCollection 1. Dataset Curation (Actives & Inactives) LigandPrep 2. Ligand Preparation (3D Generation, Minimization) DataCollection->LigandPrep FeatureID 3. Feature Identification LigandPrep->FeatureID ModelGen 4. Hypothesis Generation (Ligand Alignment) FeatureID->ModelGen ModelVal 5. Model Validation (Test Set, Decoys) ModelGen->ModelVal BestModel 6. Select Best Model (Based on EF, ROC-AUC) ModelVal->BestModel VirtualScreen 7. Virtual Screening (Database Search) BestModel->VirtualScreen HitID 8. Hit Identification & Prioritization VirtualScreen->HitID

Caption: Workflow for ligand-based pharmacophore modeling and virtual screening.

Step 1: Dataset Curation

Causality: The quality of a pharmacophore model is a direct reflection of the quality of the input data. A well-curated dataset is paramount for generating a meaningful hypothesis.

  • Protocol:

    • Collect Active Compounds: Gather a set of dimethoxy-N-phenylbenzamide compounds with known, high-quality biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) against the target of interest. Aim for structural diversity within the active set.

    • Define Activity Thresholds: Clearly delineate what constitutes an "active" versus an "inactive" compound. A common approach is to classify compounds with IC₅₀ < 1 µM as active and those with IC₅₀ > 10 µM as inactive.

    • Assemble a Decoy Set: For validation, it is essential to have a set of known inactive compounds or "decoys." These should ideally be structurally similar to the actives but lack biological activity, which helps ensure the model is identifying features essential for activity, not just common chemical moieties.[15]

    • Partition Data: Divide the curated compounds into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used to validate its predictive power on unseen data.[11]

Step 2: Ligand Preparation and Conformational Analysis

Causality: Molecules are not static; they are flexible and adopt various 3D shapes (conformations). Pharmacophore modeling requires exploring the conformational space of each ligand to identify the "bioactive conformation"—the specific 3D shape a molecule adopts when it binds to its target.

  • Protocol:

    • 2D-to-3D Conversion: Convert the 2D chemical structures into 3D models.

    • Generate Conformers: For each molecule in the training set, generate a diverse ensemble of low-energy conformations. This is a critical step, as the true bioactive conformation must be among those generated for the model to be successful.

    • Energy Minimization: Subject each generated conformer to energy minimization using a suitable force field (e.g., MMFF94, OPLS). This process refines the 3D geometry to find more stable, and thus more realistic, conformations.

Step 3: Pharmacophore Feature Identification and Hypothesis Generation

Causality: This step aims to find the spatial arrangement of pharmacophoric features that is common to all active molecules in their respective bioactive conformations.

  • Protocol:

    • Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, AR, HY, etc.) present in the conformers of each training set molecule.

    • Common Feature Alignment: Utilize software to find common feature arrangements by superimposing the molecules in the training set. The goal is to align the conformers of different molecules in a way that maximizes the overlap of their pharmacophoric features.

    • Generate Hypotheses: The software will propose several pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are ranked based on how well they map to the active molecules in the training set.[15]

Commonly Used Software: A variety of academic and commercial software packages are available for this process.[16][17]

  • Schrödinger PHASE: A powerful tool for both ligand- and structure-based modeling, known for its robust hypothesis generation algorithms.[11][18]

  • Discovery Studio (BIOVIA): Offers comprehensive tools, including the Catalyst module for pharmacophore modeling.[9][19]

  • LigandScout: Provides an intuitive interface for creating models from both ligand sets and PDB structures.[16][19]

  • Pharmer: An open-source tool for pharmacophore searching.[17][19]

Step 4: Pharmacophore Model Validation

Causality: A model that only explains the training data is not useful. Validation is a self-validating system that rigorously tests the model's ability to distinguish between active and inactive compounds, thereby ensuring its predictive power for new, unseen molecules.[5]

  • Protocol:

    • Test Set Validation: Screen the test set (which was not used to build the model) against the generated hypotheses. A good model should correctly identify most of the active compounds while rejecting the inactive ones.

    • Decoy Set Screening: Screen a large database of known inactive or decoy molecules against the model. An ideal model should have a low hit rate for these compounds.

    • Calculate Enrichment Metrics: Quantify the model's performance using statistical metrics.

MetricDescriptionSignificance
Enrichment Factor (EF) The ratio of the concentration of active compounds in the top-ranked fraction of a screened database to the concentration of actives in the database as a whole.Measures how well the model enriches the top of the hit list with active compounds. An EF > 1 indicates better-than-random selection.[15]
ROC-AUC The Area Under the Receiver Operating Characteristic curve. The curve plots the true positive rate against the false positive rate.A value of 1.0 represents a perfect model, while 0.5 represents a random model. It provides a single measure of the model's overall ability to discriminate between actives and inactives.[15]
Goodness of Hit (GH) Score A scoring function that incorporates the number of actives retrieved, the percentage of actives in the database, and the percentage of hits in the hit list.Provides a balanced assessment of model quality.

The hypothesis that performs best across these validation metrics is selected as the final, validated pharmacophore model.

Application: Virtual Screening for Novel Hits

With a validated pharmacophore model in hand, the next step is to use it as a 3D search query to find novel molecules that match its features.[6][10]

Hypothetical Pharmacophore Model for a Dimethoxy-N-phenylbenzamide

Caption: A hypothetical 3D pharmacophore model for a dimethoxy-N-phenylbenzamide.

  • Protocol:

    • Database Preparation: Select one or more large compound databases for screening (e.g., ZINC, ChEMBL, Enamine REAL).[16] These databases must contain pre-generated 3D conformers for each molecule.

    • Pharmacophore Screening: Use the validated model to rapidly screen the database. The software will identify all molecules that can adopt a conformation matching the pharmacophore's features and geometric constraints. This step filters the database from millions or billions of compounds down to thousands of "hits."[5]

    • Hit Filtering and Prioritization: The initial hit list may still contain undesirable compounds. Apply additional filters, such as Lipinski's Rule of Five (for drug-likeness) or PAINS filters (to remove frequent hitters), to refine the list.

    • Further Computational Analysis: Subject the top-ranked, filtered hits to more computationally intensive methods like molecular docking to predict their binding mode and estimate binding affinity.[1][13] This provides a secondary validation and helps prioritize the most promising candidates for acquisition and experimental testing.

Advanced Considerations and Future Outlook

The field of computer-aided drug design is constantly evolving. For a truly comprehensive approach, consider the following:

  • Integration with Molecular Dynamics (MD): Combining pharmacophore modeling with MD simulations can account for protein flexibility and refine structure-based models.[11]

  • Machine Learning and AI: Newer methods use machine learning and deep learning to generate pharmacophore models, potentially uncovering more complex relationships between structure and activity.[20][21]

  • ADMET Modeling: The pharmacophore concept is not limited to efficacy. It can also be used to build models that predict undesirable properties, such as interactions with drug-metabolizing enzymes (e.g., Cytochrome P450s) or off-target effects, helping to identify potential liabilities early in the discovery process.[13]

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery.[11] When applied to a chemically significant scaffold like the dimethoxy-N-phenylbenzamide, it provides a rational, efficient, and validated pathway to identifying novel and potent bioactive compounds. By following a rigorous protocol that emphasizes careful data curation, robust model validation, and logical integration with other computational techniques, research teams can significantly reduce the time and cost associated with bringing new therapies to light. This guide provides the foundational expertise and a field-proven workflow to empower scientists to leverage this powerful technique to its fullest potential.

References

  • Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • ResearchGate. List of softwares related to pharmacophore modeling. [Download Table].
  • Click2Drug. Directory of computer-aided Drug Design tools.
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy.
  • Schrödinger. Phase.
  • Frontiers. (2024). PharmacoForge: pharmacophore generation with diffusion models.
  • Langer, T., & Wolber, G. (2011). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
  • GitHub. SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software.
  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.
  • Kaserer, T., et al. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PMC.
  • ResearchGate. (2014). What is the best free software for Pharmacophore mapping?.
  • NTHRYS. (2025). Pharmacophore Modeling: Hypothesis Generation & Screening | Validation & Enrichment-focused.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Salmaso, V., & Moro, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry.
  • Li, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules.
  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
  • MDPI. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Catto, M., et al. (2016). Design, synthesis, biological evaluation, NMR and DFT studies of structurally simplified trimethoxy benzamides as selective P-glycoprotein inhibitors: the role of molecular flatness. Chemical Biology & Drug Design.
  • Sharma, A., & Kumar, A. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology.
  • González-Bacerio, J., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC.
  • Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of N-ethyl-2,6-dimethoxy-N-phenylbenzamide. This novel N-substituted benzamide, a class of compounds showing significant potential in drug discovery for their diverse biological activities, requires a reliable analytical method for pharmacokinetic studies, quality control, and stability testing.[1][2][3] The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry, resolution, and sensitivity. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine analysis in research and drug development settings.

Introduction

N-substituted benzamides are a significant class of organic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules.[4] Recent research has highlighted their potential as antiviral and antitumor agents, driving the synthesis and evaluation of novel derivatives.[1][5] this compound is one such molecule of interest, featuring a complex structure that presents unique analytical challenges. The presence of two methoxy groups on one phenyl ring and an N-ethyl, N-phenyl substitution on the amide nitrogen results in a moderately non-polar compound, making it an ideal candidate for reversed-phase liquid chromatography (RPLC).

The development of a reliable and robust analytical method is paramount for advancing a compound through the drug development pipeline. Accurate quantification is essential for formulation development, in vitro and in vivo testing, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step protocol and validation summary, designed for researchers and drug development professionals.

Analyte Properties & Chromatographic Considerations

While specific experimental data for this compound is not widely available, its physicochemical properties can be estimated based on its structure (Figure 1) and related compounds.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₇H₁₉NO₃ Molecular Weight: 285.34 g/mol

The molecule is largely non-polar due to the two phenyl rings and the ethyl group. The amide linkage and ether groups introduce some polarity. As an N,N-disubstituted amide, it is a neutral compound with no readily ionizable groups, simplifying mobile phase pH considerations. Its aromatic nature ensures strong UV absorbance, making UV-Vis detection a suitable choice. Given these characteristics, reversed-phase HPLC is the logical approach.

HPLC Method Development Strategy

The primary objective was to develop a simple, isocratic method that provides a sharp, symmetrical peak with a reasonable retention time, free from interference.

Column Selection: The Stationary Phase

A C18 (octadecylsilane) column was selected as the initial stationary phase. C18 columns are the workhorse of reversed-phase chromatography, offering high hydrophobicity and strong retentive capabilities for moderately non-polar to non-polar analytes.[5] The high surface area and carbon load of modern C18 columns provide excellent resolution and peak capacity. A standard dimension of 4.6 x 150 mm with 5 µm particle size was chosen to balance efficiency, backpressure, and analysis time.

Mobile Phase Selection & Optimization

The mobile phase in RPLC is critical for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN generally has a lower viscosity, which results in lower backpressure, and often provides sharper peaks and different selectivity for aromatic compounds compared to methanol.

  • Aqueous Phase: HPLC-grade water was used as the weak solvent.

  • Composition (Isocratic Elution): Initial scouting runs were performed with varying ratios of ACN and water (e.g., 70:30, 60:40, 50:50 v/v). The goal was to achieve a retention time between 3 and 10 minutes. A ratio of 60:40 (ACN:Water) was found to provide optimal retention and peak shape.

  • pH Considerations: Since the analyte is neutral, the mobile phase pH is not expected to significantly impact retention. Therefore, no buffer was added, simplifying mobile phase preparation and reducing potential for salt precipitation.

Detection Wavelength (λ)

To determine the optimal detection wavelength, a standard solution of the analyte was scanned using a Photodiode Array (PDA) detector from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at approximately 254 nm , which is characteristic of benzamide-type structures.[6][7] This wavelength was selected to ensure maximum sensitivity.

Workflow Visualization

The logical flow of the method development process is illustrated in the diagram below.

MethodDevelopmentWorkflow start Define Analytical Objective properties Assess Analyte Physicochemical Properties start->properties mode_select Select Chromatographic Mode (Reversed-Phase) properties->mode_select column_select Column Selection (C18, 4.6x150mm, 5µm) mode_select->column_select mobile_phase Mobile Phase Scouting (ACN/Water Ratios) column_select->mobile_phase detection Determine λmax (PDA Scan) mobile_phase->detection optimization Optimize Conditions (Flow Rate, Temp.) detection->optimization system_suitability System Suitability Testing (SST) optimization->system_suitability system_suitability->optimization Fail validation Method Validation (ICH Guidelines) system_suitability->validation Pass final_method Finalized Method validation->final_method

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Software: OpenLab CDS ChemStation Edition (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • This compound reference standard (>99% purity).

Preparation of Solutions
  • Mobile Phase (60:40 ACN:Water): Combine 600 mL of acetonitrile with 400 mL of deionized water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Diluent (50:50 ACN:Water): Combine 500 mL of acetonitrile with 500 mL of deionized water. This is used for preparing all standards and samples to ensure compatibility with the mobile phase.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.

Final HPLC Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Elution Mode Isocratic

Results and Discussion

Under the optimized conditions, the analyte elutes as a sharp, symmetrical peak with a stable retention time. A representative chromatogram is shown in Figure 2.

(Note: As this is a representative application note, Figure 2 is a descriptive placeholder for an actual chromatogram.)

Figure 2: Representative Chromatogram A hypothetical chromatogram would show a clean baseline with a single, well-defined peak for this compound at approximately 5.5 minutes.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Five replicate injections of a 50 µg/mL standard were made, and the results are summarized in Table 2.

ParameterAcceptance CriteriaResult
Retention Time (t_R) -5.52 min
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%

All system suitability parameters were well within the accepted limits, confirming the system's readiness for analysis.

Method Validation

The developed method was validated following ICH Q2(R1) guidelines.

Specificity

Specificity was demonstrated by injecting the diluent and a placebo (if a formulation exists), which showed no interfering peaks at the retention time of the analyte. The peak purity was also assessed using the PDA detector, confirming no co-eluting impurities.

Linearity

Linearity was evaluated over a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) > 0.999
y-intercept % < 2.0% of response at 100%

The excellent correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and detector response.

Accuracy and Precision

Accuracy was determined by the percent recovery of spiked samples at three concentration levels (low, medium, high). Precision was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

LevelConc. (µg/mL)Accuracy (% Recovery)Precision (%RSD, n=6)
Low (LOQ) 599.5%1.3%
Medium 50101.2%0.8%
High 90100.5%0.5%

The results show high accuracy (recoveries between 98-102%) and excellent precision (%RSD < 2%), confirming the method's reliability.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.3 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.0 µg/mL (S/N ≈ 10:1)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% ACN). In all cases, the system suitability parameters remained within acceptable limits, demonstrating the method's resilience to minor variations.

Principle of Separation

The separation mechanism is based on the partitioning of the analyte between the mobile and stationary phases.

RPLC_Principle cluster_column HPLC Column (Stationary Phase) cluster_mobile sp1 C18 sp2 C18 sp3 C18 sp4 C18 sp5 C18 sp6 C18 analyte_out Analyte sp7 C18 sp8 C18 analyte_in Analyte analyte_in->sp6 Hydrophobic Interaction label_flow Mobile Phase (ACN/H2O) carries analyte through column

Caption: Analyte interaction with the C18 stationary phase.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a valuable tool for the routine analysis of this compound in various stages of pharmaceutical research and development. Its robustness ensures consistent performance and transferability between different laboratories and instruments.

References

  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds Source: ResearchGate URL: [Link]

  • Title: N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide Source: PubChem URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]

  • Title: Benzamide Source: Waters URL: [Link]

  • Title: 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application Source: PubMed URL: [Link]

  • Title: Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives Source: MDPI URL: [Link]

  • Title: N-phenylbenzamide Source: Chemister.ru URL: [Link]

  • Title: Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Avensonline URL: [Link]

  • Title: N-Ethyl-N-phenylbenzamide Source: CAS Common Chemistry URL: [Link]

  • Title: 2-methoxy-N-phenylbenzamide Source: PubChem URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

Sources

Application Note: High-Purity Isolation of N-ethyl-2,6-dimethoxy-N-phenylbenzamide via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and theoretical insights for the purification of N-ethyl-2,6-dimethoxy-N-phenylbenzamide, a substituted N-arylbenzamide, through recrystallization. Addressing the critical need for high-purity compounds in research and drug development, this guide offers a systematic approach to solvent selection, single-solvent and multi-solvent recrystallization methodologies, and effective troubleshooting strategies. By elucidating the causal relationships behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals to achieve optimal purity and yield.

Introduction: The Critical Role of Purity

The efficacy, safety, and reproducibility of pharmacological and chemical studies are fundamentally dependent on the purity of the compounds under investigation. Impurities, even in trace amounts, can lead to erroneous experimental results, altered biological activity, and potential toxicity. N-arylbenzamides represent a significant class of compounds with diverse biological activities, and the ability to isolate them in a highly pure form is paramount. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] This guide will detail the application of this technique to this compound.

Foundational Principles: Solvent Selection

The success of any recrystallization procedure hinges on the appropriate selection of a solvent. An ideal recrystallization solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

  • Non-toxic and Readily Available: Safe and cost-effective solvents are always preferred.

For amide compounds, polar solvents are often a good starting point for solubility screening.[3] Structurally similar benzamides have been successfully recrystallized from lower alcohols like ethanol.[4]

Empirical Solvent Screening Protocol

A systematic, small-scale solubility test is the most reliable method for identifying a suitable recrystallization solvent.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Heat source (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point while stirring or vortexing.

  • If the compound dissolves completely in the hot solvent, it is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An abundant formation of crystals indicates a good solvent.

Recommended Solvents for Screening

Based on the amide functional group and the aromatic nature of this compound, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemPolarityRationale
Single Solvents
EthanolPolarOften effective for recrystallizing N-aryl benzamides.[4]
IsopropanolPolarSimilar properties to ethanol, can offer different solubility characteristics.
AcetonitrilePolarKnown to yield good results for amide purification.[3] Many aromatic compounds crystallize well from acetonitrile.[5]
Ethyl AcetateMid-PolarA versatile solvent for a wide range of organic compounds.
TolueneNon-PolarCan be effective for aromatic compounds.[5]
Multi-Solvent Systems
Ethanol/WaterPolarWater acts as an anti-solvent, reducing the solubility of the organic compound upon cooling.
Ethyl Acetate/HexaneVariableHexane is a non-polar anti-solvent that can induce crystallization from an ethyl acetate solution.[4]
Dichloromethane/HexaneVariableA common mixture for compounds with intermediate polarity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is the most straightforward and is preferred when a suitable single solvent is identified.

Workflow Diagram:

G cluster_0 Single-Solvent Recrystallization A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G G cluster_1 Multi-Solvent Recrystallization A Dissolve Crude Compound in Minimum 'Soluble' Solvent B Add 'Anti-Solvent' Dropwise until Turbidity Persists A->B C Re-heat to Clarify (add minimal 'soluble' solvent if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent Mixture F->G H Dry Crystals G->H

Caption: Workflow for multi-solvent recrystallization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly turbid. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "soluble" solvent until the turbidity just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of the two solvents in the appropriate ratio.

  • Drying: Dry the purified crystals.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - The solution is not saturated (too much solvent was used). [6] - The solution is supersaturated. [6]- Boil off some of the solvent to concentrate the solution and attempt to cool again. [7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. [8]
"Oiling Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated or cooled too rapidly. [6]- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. [7] - Consider using a lower-boiling solvent or a different solvent system.
Low Recovery of Purified Product - Too much solvent was used. [8] - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used for dissolution. - Cool the filtrate in an ice bath for a longer duration to maximize crystal formation. [8] - Keep the filtration apparatus hot during hot filtration and use a slight excess of solvent, which can be boiled off later. [9]
Crystals are Colored - Colored impurities are present.- Treat the hot solution with activated charcoal before filtration. [4]

Conclusion

Recrystallization is a potent technique for the purification of this compound. A methodical approach to solvent screening, coupled with the careful execution of either single or multi-solvent protocols, can yield a product of high purity. The troubleshooting guide provided serves as a valuable resource for overcoming common challenges encountered during the purification process. The principles and protocols detailed herein are broadly applicable to the purification of other N-arylbenzamides, contributing to the integrity and reliability of research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Unknown Source. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?[Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • PubChem. (n.d.). N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide. [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • EPA. (n.d.). 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. [Link]

  • PMC. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. [Link]

  • ChemBK. (2024). N-phenylbenzamide. [Link]

  • PubChem. (n.d.). N-ethyl-N-propylbenzamide. [Link]

  • CAS Common Chemistry. (n.d.). N-Ethyl-N-phenylbenzamide. [Link]

Sources

Application Note: Unraveling the Conformational Dynamics of N-ethyl-2,6-dimethoxy-N-phenylbenzamide through ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted benzamides are a prevalent structural motif in a wide array of pharmacologically active compounds and functional materials. Their chemical and biological properties are profoundly influenced by their three-dimensional structure and conformational dynamics. A key feature of tertiary amides, such as N-ethyl-2,6-dimethoxy-N-phenylbenzamide, is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond. This phenomenon arises from the partial double bond character of the C-N bond due to resonance delocalization of the nitrogen lone pair with the carbonyl group.[1][2][3] This restricted rotation can lead to the existence of distinct rotational isomers (rotamers) that are observable by Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful tool for detailed structural elucidation.[4][5]

This application note provides a comprehensive guide to the ¹H NMR analysis of this compound. We will delve into the theoretical principles governing its spectral features, present a detailed protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the expected spectrum. This guide is intended for researchers and scientists in drug development and chemical research who are engaged in the structural characterization of complex organic molecules.

Theoretical Considerations: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be rich in information, reflecting the unique electronic and steric environment of each proton. The key factors influencing the chemical shifts and multiplicities include:

  • Restricted Amide Bond Rotation: Due to the partial double bond character of the C-N amide bond, rotation is hindered.[1][2][3] This makes the two faces of the amide plane magnetically inequivalent. Consequently, substituents on the nitrogen atom and the benzoyl ring that are ortho to the carbonyl group will experience different magnetic environments, potentially leading to separate or broadened signals. For this compound, the steric hindrance from the two ortho methoxy groups and the N-phenyl group is expected to create a significant energy barrier to rotation.[4][6]

  • Anisotropic Effects: The π-electron systems of the two aromatic rings (the 2,6-dimethoxybenzoyl group and the N-phenyl group) generate their own local magnetic fields.[7] Protons situated above or below the plane of these rings will be shielded (shifted to a higher field, lower ppm), while those on the periphery will be deshielded (shifted to a lower field, higher ppm).[7][8] The spatial arrangement of these rings relative to each other, dictated by the amide bond conformation, will significantly impact the chemical shifts of nearby protons.

  • Inductive Effects: The electron-withdrawing nature of the carbonyl group and the electron-donating nature of the methoxy groups will influence the electron density of the aromatic protons, thereby affecting their chemical shifts.

Based on these principles, we can predict the characteristic signals in the ¹H NMR spectrum.

Experimental Protocol

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following steps provide a self-validating system for the analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.[9] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[9]

  • Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[9][10][11]

  • Procedure:

    • Accurately weigh 10 mg of this compound into a clean, dry vial.

    • Add 0.6 mL of CDCl₃ to the vial.

    • Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][11]

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg' on Bruker instruments) is typically sufficient.[12]

    • Number of Scans (NS): Start with 8 to 16 scans to achieve a good signal-to-noise ratio.[13][14]

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.[13][15] For quantitative analysis, a longer delay (5 x T₁) would be necessary.

    • Acquisition Time (AT): An acquisition time of 3-4 seconds will provide good resolution.[14]

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Presentation and Interpretation

The predicted ¹H NMR data for this compound is summarized in the table below. The presence of rotamers may lead to broadening or duplication of signals, particularly for the N-ethyl and methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
N-CH ₂-CH₃ (Ethyl)~3.5 - 4.2Quartet (q) or broad2H~7.2Deshielded by the adjacent nitrogen and influenced by the anisotropic effect of the aromatic rings. Potential for broadening or two separate signals due to restricted rotation.
N-CH₂-CH ₃ (Ethyl)~1.1 - 1.4Triplet (t) or broad3H~7.2Standard aliphatic region, coupled to the methylene protons. Potential for broadening.
-OCH ₃ (Methoxy)~3.6 - 3.9Singlet (s) or two singlets6HN/AElectron-donating groups on the benzoyl ring. The two methoxy groups may be inequivalent due to restricted rotation, giving rise to two distinct singlets.
Aromatic Protons (N-Phenyl)~7.2 - 7.5Multiplet (m)5HN/AProtons on the N-phenyl ring. Their chemical shifts will be influenced by the anisotropic effect of the benzoyl ring and the overall conformation.
Aromatic Protons (Benzoyl H-3, H-5)~6.5 - 6.8Doublet (d)2H~8.4Shielded by the two ortho-methoxy groups. Coupled to H-4.
Aromatic Protons (Benzoyl H-4)~7.3 - 7.6Triplet (t)1H~8.4Deshielded relative to H-3 and H-5. Coupled to H-3 and H-5.

Visualizing the Molecular Structure and Key Proton Environments

The following diagram illustrates the structure of this compound and highlights the key proton groups for NMR analysis.

Caption: Molecular structure of this compound.

Workflow for Spectral Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep1 Weigh 10 mg of Compound prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Load Standard ¹H Parameters acq1->acq2 acq3 Shim and Lock acq2->acq3 acq4 Acquire Spectrum (NS=16) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate Peaks proc3->proc4 proc5 Assign Signals to Protons proc4->proc5

Caption: Workflow for ¹H NMR analysis.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The key spectral features are dictated by the restricted rotation around the amide C-N bond and the anisotropic effects of the aromatic systems. This restricted rotation is a critical feature that can lead to magnetic inequivalence of the N-ethyl and methoxy protons, potentially resulting in broadened or duplicated signals in the spectrum. By following the detailed protocol for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. A thorough understanding of the underlying physical organic principles allows for a confident and accurate interpretation of the data, providing crucial insights into the conformational dynamics and structure of this and related molecules.

References

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • T. T. T. Tran, et al. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Michigan State University Department of Chemistry. [Link]

  • S. K. Siddaraju, et al. (2015). Modulations in restricted amide rotation by steric induced conformational trapping. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. University of Wisconsin-Madison Chemistry Department NMR Facility. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

  • Iowa State University. NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • J. C. C. Freitas. THE ACQUISITION PARAMETERS. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin, Institut für Chemie. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • K. Harikrishna, et al. (2012). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. [Link]

  • R-NMR. SOP data acquisition. R-NMR. [Link]

  • D. Pérez, et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. National Center for Biotechnology Information. [Link]

  • Michigan State University. Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

  • SlideShare. Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. SlideShare. [Link]

  • The Organic Chemistry Tutor. (2019, January 1). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. Chemistry LibreTexts. [Link]

  • ACS Publications. (2023, August 21). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2023, August 21). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. National Center for Biotechnology Information. [Link]

Sources

Technical Application Note: Overcoming Steric Barriers in the N-Ethylation of 2,6-Dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note and Protocol Guide details the N-ethylation of 2,6-dimethoxy-N-phenylbenzamide, a sterically congested substrate that presents unique synthetic challenges.

Executive Summary

The N-ethylation of 2,6-dimethoxy-N-phenylbenzamide is not a trivial alkylation due to the "ortho effect" exerted by the 2,6-dimethoxy motif. These substituents create a molecular clamp that sterically shields the amide nitrogen and forces the amide bond out of planarity. While this "twisted amide" character theoretically increases the nitrogen's nucleophilicity by disrupting resonance, the steric bulk physically impedes the approach of electrophiles.

This guide recommends Sodium Hydride (NaH) in DMF as the Gold Standard method for quantitative conversion, with Cesium Carbonate (


)  as a viable alternative for sensitive substrates. We also highlight the critical role of electrophile selection (Ethyl Iodide vs. Bromide) in suppressing O-alkylation byproducts.

Mechanistic Insight & Reagent Selection

The Steric Challenge: The "Twisted Amide"

In standard benzamides, the carbonyl and nitrogen lone pair are conjugated (planar). In 2,6-dimethoxy-N-phenylbenzamide, the ortho-methoxy groups force the phenyl ring and the carbonyl group to rotate out of plane to relieve steric strain.

  • Electronic Effect: The loss of planarity breaks the amide resonance (

    
    ), making the nitrogen atom more 
    
    
    
    -like and electronically more basic/nucleophilic.
  • Steric Effect: Despite higher intrinsic nucleophilicity, the nitrogen is buried in a "cleft" between the 2,6-dimethoxy groups and the N-phenyl ring.

  • The Risk: If the nitrogen is too hindered, the oxygen atom (which is less hindered) may attack the electrophile, leading to the kinetic O-ethyl imidate byproduct.

Reagent System Comparative Analysis
Reagent SystemRoleSuitabilityMechanism of Action
NaH / DMF / EtI Primary Recommendation High Irreversible deprotonation forms a "naked" amide anion. The small size of

allows easy access to the hindered NH.

/ MeCN
Alternative (Mild)Medium"Cesium Effect" stabilizes the amide anion via coordination, promoting N- over O-alkylation. Slower reaction rate.
KOH / DMSO Phase TransferLowHydroxide is often too bulky or insufficiently basic to drive the reaction to completion against such high steric hindrance.

Meerwein's SaltAvoid Hard electrophile heavily favors O-alkylation (imidate formation).
Electrophile Selection
  • Ethyl Iodide (EtI): Preferred. The C-I bond is longer and weaker, and Iodide is a better leaving group. It is a "softer" electrophile than EtBr, which favors reaction with the softer N-center over the harder O-center.

  • Ethyl Bromide (EtBr): Less reactive; requires higher temperatures which may degrade the substrate or increase O-alkylation.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between N-alkylation (Thermodynamic Product) and O-alkylation (Kinetic Product) and the steric influence.

ReactionPathway Substrate 2,6-Dimethoxy-N-phenylbenzamide (Twisted Conformation) Anion Amidate Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Sterically sensitive) Base Base (NaH) Base->Anion N_Product N-Ethyl Product (Thermodynamic) TARGET Anion->N_Product Path A: N-Attack Promoted by Soft Et-I & High Temp O_Product O-Ethyl Imidate (Kinetic) BYPRODUCT Anion->O_Product Path B: O-Attack Promoted by Hard Electrophiles (Steric Leakage) EtI Et-I (Soft Electrophile) EtI->N_Product EtI->O_Product

Caption: Reaction pathway showing the divergence between the desired N-alkylation and the competing O-alkylation, controlled by electrophile "softness" and steric access.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: High yields, scale-up, and difficult substrates.

Materials:

  • Substrate: 2,6-dimethoxy-N-phenylbenzamide (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Electrophile: Ethyl Iodide (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Quench: Saturated

    
    , 
    
    
    
    [1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Washing (Optional but Recommended): Place NaH (1.5 equiv) in the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to grease. Decant hexanes.

  • Solvation: Suspend the NaH in anhydrous DMF at 0°C (ice bath).

  • Addition: Dissolve the substrate in a minimum amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/orange as the anion forms.
      
  • Deprotonation: Remove the ice bath and stir at Room Temperature (RT) for 30–45 minutes to ensure complete deprotonation. The steric bulk requires this extra time.

  • Alkylation: Cool the mixture back to 0°C. Add Ethyl Iodide (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Monitoring: Check TLC or LC-MS after 2 hours. If starting material remains, heat to 50°C. Note: Do not exceed 60°C to avoid DMF decomposition or O-alkylation.

  • Work-up: Carefully quench with saturated

    
     (exothermic). Dilute with water and extract with Ethyl Acetate (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over 
    
    
    
    .[1]
Protocol B: The "Mild/Green" Method ( /MeCN)

Best for: Substrates with base-sensitive functional groups.

Materials:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Electrophile: Ethyl Iodide (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Combine substrate,

    
    , and Ethyl Iodide in a pressure vial or round-bottom flask.
    
  • Add MeCN (0.2 M).

  • Heat to reflux (80°C) for MeCN or 60°C for DMF.

  • Stir for 12–24 hours. Note: This heterogeneous reaction is significantly slower than Method A.

  • Filter off the inorganic solids. Concentrate the filtrate.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A (NaH)Method B (

)
Reaction Time 2–4 Hours12–24 Hours
Temperature 0°C

RT
60–80°C
Typical Yield 85–95%60–80%
Selectivity (N:O) >20:1~10:1
Grease Contamination High (unless washed)None
NMR Validation (Rotamers)

Due to the steric bulk, the product N-ethyl-2,6-dimethoxy-N-phenylbenzamide often exhibits atropisomerism (restricted rotation) at room temperature.

  • 1H NMR: You may observe broadened signals or dual sets of peaks (rotamers) for the ethyl group (

    
     quartet and 
    
    
    
    triplet) and the methoxy groups.
  • Validation: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6). The peaks should coalesce into sharp singlets/multiplets, confirming a single chemical species rather than impurities.

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric shielding preventing

      
       attack.
      
    • Fix: Switch from EtBr to EtI (better leaving group). Increase temperature to 60°C. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to Method B.

  • Issue: O-Alkylation (Imidate).

    • Cause: Reaction temperature too high or electrophile too "hard".

    • Fix: Keep reaction at RT. Ensure solvent is strictly anhydrous (water promotes O-attack in some mechanisms). Switch solvent from DMF to THF (tight ion pairing in THF favors N-alkylation).

References

  • Mechanism of Amide Alkylation: Charette, A. B. "Amide bond activation and alkylation." Journal of Organic Chemistry, 2015 .

  • Cesium Carbonate in Organic Synthesis: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, 1999 .

  • Steric Hindrance in Benzamides: Bowden, K. "Structure-activity relationships in sterically hindered benzamides." Chemical Society Reviews, 1995 .

  • Phase Transfer Catalysis: O'Donnell, M. J. "Phase-transfer catalysis in asymmetric synthesis." Accounts of Chemical Research, 2004 .

  • Rotamers in NMR: Clayden, J. "Atropisomerism in Amides." Tetrahedron, 2008 .

Sources

Solvent selection for extraction of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocol for N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Executive Summary

This guide details the solvent selection and extraction methodology for This compound . This compound represents a class of sterically hindered, lipophilic tertiary amides often encountered in medicinal chemistry as intermediates or active pharmaceutical ingredients (APIs).

The extraction strategy is governed by three physicochemical factors:

  • High Lipophilicity (LogP > 3.0): Dictates the use of medium-polarity organic solvents.

  • Steric Hindrance (2,6-dimethoxy motif): Increases stability against hydrolysis but may alter crystal packing and solubility kinetics.

  • Neutral Character: The tertiary amide functionality is non-ionizable under standard processing conditions, allowing for orthogonal acid/base washing to remove impurities.

Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) is the superior solvent choice for this extraction, offering higher process safety and "green" credentials compared to Dichloromethane (DCM), while providing better phase separation characteristics than Ethyl Acetate (EtOAc).

Physicochemical Profiling & Solvent Logic

To select the optimal solvent, we must analyze the solute-solvent interactions based on the molecular structure.

Structural FeatureEffect on SolubilitySolvent Implication
Benzamide Core Planar, conjugated system (normally).Soluble in aromatics and chlorinated solvents.
2,6-Dimethoxy Group Steric Twist: Forces the carbonyl out of plane with the phenyl ring. Reduces crystal lattice energy (easier to dissolve) but increases molecular volume.Increases solubility in ethers (MTBE, 2-MeTHF) and esters.
N-Ethyl & N-Phenyl High hydrophobicity. Removes H-bond donor capability (Tertiary amide).Insoluble in water. Highly soluble in non-polar to moderately polar organics.
Solvent Screening Matrix
SolventSolubility CapacitySelectivity (Impurity Rejection)Green Score (ACS GCI)Verdict
Dichloromethane (DCM) ExcellentLow (Extracts everything)Poor (Hazardous)Avoid (unless solubility is critical).
Ethyl Acetate (EtOAc) GoodModerateGoodStandard Option. Prone to hydrolysis at high pH.
2-MeTHF Excellent High Excellent Recommended. Stable to base, clean phase separation.
MTBE ModerateHighGoodGood alternative, but lower capacity for polar impurities.
Toluene GoodLowModerateHard to remove (High BP). Use only for crystallization.

Detailed Extraction Protocol

This protocol assumes the compound is in a crude reaction mixture (e.g., following an acid chloride coupling with N-ethylaniline).

Objective: Isolate this compound free from N-ethylaniline (starting amine) and 2,6-dimethoxybenzoic acid (hydrolysis byproduct).

Step 1: Reaction Quench & Solvation
  • Action: Dilute the crude reaction mixture with 2-MeTHF (or EtOAc).

  • Ratio: Use 10 mL solvent per 1 g of theoretical product.

  • Rationale: 2-MeTHF forms a distinct layer with water and has a lower density (0.85 g/mL) than water, facilitating top-layer extraction.

Step 2: Acidic Wash (Removal of Amine)
  • Reagent: 1.0 M Hydrochloric Acid (HCl).

  • Action: Wash the organic phase twice with 1.0 M HCl (1:1 vol/vol).

  • Mechanism: The unreacted N-ethylaniline is protonated to form a water-soluble hydrochloride salt (

    
    ). The target benzamide (neutral) remains in the organic phase.
    
    • Note: The 2,6-dimethoxy groups on the benzoyl ring are stable to dilute acid; the amide bond will not hydrolyze under these mild conditions.[1]

Step 3: Basic Wash (Removal of Acids)
  • Reagent: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Action: Wash the organic phase twice with the basic solution.

  • Mechanism: Any unreacted 2,6-dimethoxybenzoic acid or hydrolyzed acid chloride is deprotonated to form the water-soluble sodium carboxylate (

    
    ).
    
  • Critical Control: If using EtOAc, keep contact time short (<15 min) and temperature <20°C to prevent hydrolysis of the solvent. 2-MeTHF is stable to base and preferred here.

Step 4: Brine Wash & Drying
  • Action: Wash with Saturated NaCl (Brine) to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Filtration: Filter off the desiccant.

Step 5: Concentration & Isolation
  • Action: Concentrate under reduced pressure (Rotary Evaporator).

  • Result: The target compound will likely isolate as a viscous oil or low-melting solid due to the steric bulk preventing efficient packing.

  • Crystallization (Optional): If a solid is required, redissolve in minimal hot Heptane/EtOAc (4:1) and cool slowly.

Process Visualization (Decision Tree)

The following diagram illustrates the critical decision points and phase separations in the purification workflow.

ExtractionWorkflow Start Crude Reaction Mixture (Target + Amine + Acid Impurities) SolventChoice Add Solvent: 2-MeTHF (Recommended) or EtOAc Start->SolventChoice AcidWash Wash 1: Add 1M HCl (Acidic Extraction) SolventChoice->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqWaste1 Aqueous Layer: N-ethylaniline HCl salt PhaseSep1->AqWaste1 Bottom Layer (if EtOAc/2-MeTHF) OrgLayer1 Organic Layer: Target + Acid Impurities PhaseSep1->OrgLayer1 Top Layer BaseWash Wash 2: Add 1M NaOH (Basic Extraction) OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqWaste2 Aqueous Layer: 2,6-Dimethoxybenzoate PhaseSep2->AqWaste2 Bottom Layer OrgLayer2 Organic Layer: Target Compound (Neutral) PhaseSep2->OrgLayer2 Top Layer Dry Dry (MgSO4) & Evaporate OrgLayer2->Dry Final Isolated this compound Dry->Final

Figure 1: Orthogonal extraction workflow utilizing pH-dependent solubility to isolate the neutral benzamide target.

Troubleshooting & Optimization

IssueCauseSolution
Emulsion Formation Similar densities of phases or presence of surfactants.Add solid NaCl to the aqueous layer to increase density difference. Filter the biphasic mixture through Celite if particulate matter is present.
Low Yield Target compound precipitating or partitioning into aqueous.Re-extract aqueous layers with a small volume of DCM. Check pH of aqueous layers to ensure full ionization of impurities.
Oil/Gum Formation Impurities preventing crystallization.The 2,6-dimethoxy group hinders packing. Triturate the oil with cold Pentane or Hexane to induce solidification.

References

  • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 20(1), 76-85. Link

  • Henderson, R. K., et al. (2011). "Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection and Manufacture." Green Chemistry, 13, 854-862. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for solubility principles).
  • PubChem Database. "Benzamide, N-phenyl- Properties." National Center for Biotechnology Information. Link

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a tertiary amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed guide to the expected fragmentation patterns of this compound under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By examining the fragmentation of structurally related compounds, we can predict the primary cleavage pathways and characteristic product ions, offering a robust framework for structural elucidation and method development.

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the interplay of its functional groups: the N-ethyl-N-phenylamino moiety and the 2,6-dimethoxybenzoyl group. The presence of aromatic rings, ether linkages, and an amide bond provides several potential sites for cleavage.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[1][2] This can be highly beneficial for structural determination by providing a detailed fragmentation fingerprint. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic system.[3]

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Carbonyl Group: A primary fragmentation pathway for amides involves cleavage of the bond between the carbonyl carbon and the nitrogen atom.[3] This would result in the formation of a stable 2,6-dimethoxybenzoyl cation.

  • Cleavage of the N-Ethyl Group: Loss of the ethyl group from the nitrogen atom can occur, leading to a prominent fragment ion.

  • Fragmentation of the Dimethoxybenzoyl Moiety: The 2,6-dimethoxybenzoyl portion of the molecule can undergo characteristic fragmentations, such as the loss of a methyl radical followed by the loss of carbon monoxide.

  • Cleavage of the N-Phenyl Bond: Scission of the bond between the nitrogen and the phenyl group is another possible fragmentation route.

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/z Proposed Fragment Structure Fragmentation Pathway
285[M]•+Molecular Ion
256[M - C2H5]•+Loss of the ethyl group
165[C9H9O3]+Cleavage of the C-N amide bond, forming the 2,6-dimethoxybenzoyl cation.[4]
135[C8H8O2]•+Loss of a methyl radical from the 2,6-dimethoxybenzoyl cation, followed by rearrangement.
107[C7H7O]•+Loss of CO from the m/z 135 fragment.
77[C6H5]+Phenyl cation resulting from further fragmentation.

Diagram 1: Proposed EI Fragmentation Pathway

EI_Fragmentation M This compound (m/z 285) F256 [M - C2H5]+ (m/z 256) M->F256 - C2H5• F165 2,6-dimethoxybenzoyl cation (m/z 165) M->F165 - C8H10N• F77 Phenyl cation (m/z 77) M->F77 Multiple steps F135 [C8H8O2]+ (m/z 135) F165->F135 - CH3•, -CO F107 [C7H7O]+ (m/z 107) F135->F107 - CO ESI_Fragmentation MH [M+H]+ (m/z 286) F165 2,6-dimethoxybenzoyl cation (m/z 165) MH->F165 - C8H11N F122 Protonated N-ethylaniline (m/z 122) MH->F122 - C9H8O3 F258 [M+H - C2H4]+ (m/z 258) MH->F258 - C2H4

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following protocols for sample preparation and mass spectrometric analysis are recommended.

Sample Preparation for LC-MS (ESI)
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution. [5]2. Working Solution Preparation: Dilute the stock solution with a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL. [5]3. Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography and Mass Spectrometry (LC-MS) Parameters for ESI
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A generic gradient from 5% to 95% B over 5-10 minutes can be used for initial screening.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • MS/MS Analysis: For fragmentation studies, perform product ion scans on the protonated molecule (m/z 286). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Sample Preparation for GC-MS (EI)
  • Solution Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Injection: Ensure the sample is fully dissolved and free of non-volatile impurities.

Gas Chromatography and Mass Spectrometry (GC-MS) Parameters for EI
  • GC System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this type of compound.

  • Inlet Temperature: 250-280 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Ionization Source: Electron Ionization (EI). [1]* Electron Energy: 70 eV. [6]* Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

Trustworthiness: A Self-Validating System

The reliability of the proposed fragmentation patterns and analytical methods can be ensured through a series of self-validating steps:

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize HRMS to obtain accurate mass measurements of the precursor and product ions. This allows for the unambiguous determination of elemental compositions and greatly increases confidence in fragment assignments.

  • Isotopic Labeling: Synthesizing isotopically labeled analogs of this compound (e.g., with deuterium on the ethyl group or 13C in the benzoyl ring) can definitively confirm fragmentation pathways.

  • System Suitability: Before sample analysis, inject a known standard to verify the performance of the LC-MS or GC-MS system, including sensitivity, peak shape, and mass accuracy.

  • Blanks: Run solvent blanks between samples to check for carryover and system contamination. [5]* Replicate Injections: Analyze each sample in triplicate to ensure the reproducibility of the results.

By adhering to these principles, researchers can confidently identify and characterize this compound and related compounds, ensuring the integrity and validity of their findings.

References

  • AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). MDPI. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Electron ionization. Retrieved from [Link]

  • JoVE. (2022, June 10). Secondary Electrospray Ionization Mass Spectrometry (SESI-MS) l Protocol Preview. Retrieved from [Link]

  • ResearchGate. (2016, October 25). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-ETHYL-N-PHENYLBENZAMIDE. Retrieved from [Link]

  • PubMed. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

  • mzCloud. (2020, October 29). Methicillin. Retrieved from [Link]

  • SpectraBase. (n.d.). N,4-Diethyl-N-phenylbenzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2013, August 9). (PDF) Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • ResearchGate. (2017, August 25). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (n.d.). NIST 23: The Largest Increases in Compound Coverage for the Tandem and NIST/EPA/NIH EI Libraries Since NIST Became Curator. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

  • Spectrometrics. (n.d.). NIST / EPA / NIH Mass Spectral Library 2020. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST/EPA/NIH EI-MS LIBRARY. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2016, September 12). (PDF) Identification of Lignin-Derived p-Bis(2,6-dimethoxyphenol)yl Compounds in Bio-oil with Mass Spectrometry. Retrieved from [Link]

Sources

Preparing N-ethyl-2,6-dimethoxy-N-phenylbenzamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparing N-ethyl-2,6-dimethoxy-N-phenylbenzamide for Biological Assays

Abstract

This document provides a comprehensive guide for the preparation of this compound for use in biological assays. The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the integrity and proper formulation of the test compound. We present a self-validating workflow that begins with essential quality control of the solid compound and progresses through the preparation of stock solutions to the generation of assay-ready working solutions. The protocols herein are designed to mitigate common challenges such as poor solubility and compound instability, ensuring that researchers can have high confidence in their experimental outcomes.

Introduction: The Criticality of Compound Preparation

This compound belongs to the N-phenylbenzamide class of compounds, which have demonstrated a wide range of biological activities, including potential as antischistosomal and antiparasitic agents.[1][2][3] The successful evaluation of this or any small molecule in biological assays hinges on meticulous preparation. Issues such as incomplete solubilization, degradation, or the presence of impurities can lead to erroneous data, artifactual hits, and a significant waste of resources.[4]

Many new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle in preclinical development.[5][6] Therefore, a systematic approach to characterization, solubilization, and quality control is not merely recommended—it is essential for generating meaningful and translatable results. This guide establishes a robust framework for handling this compound, from the initial powder to the final assay plate.

Foundational Step: Quality Control of the Solid Compound

Before any solution is prepared, the identity, purity, and key physicochemical properties of the starting material must be rigorously confirmed. This principle of "know your compound" is the bedrock of trustworthy biological data.[7]

Identity and Purity Assessment

The received compound should be treated as "identity and purity unconfirmed" until proven otherwise. It is crucial to verify that the compound is structurally correct and meets a minimum purity threshold, typically ≥95% for primary screening.[8]

Table 1: Recommended QC Tests and Acceptance Criteria

Analytical Method Purpose Acceptance Criteria
HPLC/UPLC Quantify purity and detect non-volatile impurities.[7][9]Purity ≥95% by area normalization at a suitable wavelength (e.g., 254 nm).
LC-MS Confirm molecular weight (identity) and identify potential impurities.[][11]Observed mass matches theoretical mass ± 0.1 Da.
¹H NMR Confirm chemical structure and assess for residual solvents or structural impurities.[8][9]Spectrum is consistent with the proposed structure.
HRMS Provide high-accuracy mass for unequivocal identity confirmation.[8]Observed mass within 5 ppm of the calculated theoretical mass.
Physicochemical Characterization: Solubility & Stability

Understanding a compound's solubility and stability is critical for choosing the right vehicle and storage conditions.[12][13] An initial solubility screen should be performed in common laboratory solvents.

Protocol 2.2.1: Kinetic Solubility Assessment

The kinetic solubility test is a high-throughput method used in early discovery to estimate solubility from a DMSO stock.[14]

  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock to a larger volume (e.g., 98-199 µL) of the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the concentration of the dissolved compound in the supernatant after centrifugation or filtration using a method like UV-Vis spectroscopy or HPLC.[4]

  • The highest concentration that remains in solution without precipitation is the kinetic solubility.

Table 2: Example Solubility Profile for a Novel Compound

Solvent/Buffer Kinetic Solubility (µM) (Hypothetical) Observations
100% DMSO>10,000Fully soluble
100% Ethanol~5,000Soluble
PBS, pH 7.4<1Precipitate observed immediately
PBS, pH 7.4 + 5% DMSO~25Soluble at low concentrations
PBS, pH 7.4 + 0.1% Tween 80~15Some improvement with surfactant

Core Protocol: Stock and Working Solution Preparation

The following workflow outlines the path from a QC-verified solid to an assay-ready plate.

G cluster_0 Phase 1: Compound Verification & Stock Preparation Compound Solid Compound (this compound) QC Perform QC Analysis (HPLC, LC-MS, NMR) Compound->QC Decision Purity ≥95%? QC->Decision StockPrep Protocol 3.1: Prepare 10 mM Stock in 100% DMSO Decision->StockPrep Yes Stop STOP Decision->Stop No (Purify or Reject Batch) StockQC QC of Stock Solution (Confirm Conc. via HPLC) StockPrep->StockQC Store Store at -20°C or -80°C (Protected from light/moisture) StockQC->Store

Caption: Workflow for initial compound QC and stock solution preparation.

Protocol: High-Concentration Stock Solution (10 mM in DMSO)

Dimethyl sulfoxide (DMSO) is the standard solvent for initial compound solubilization in drug discovery due to its high solvating power for a wide range of organic molecules.[15]

Materials:

  • QC-verified this compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM solution, Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ).

  • Weighing: Accurately weigh the solid compound into the amber vial. Causality Note: Using an amber vial protects the compound from potential photodegradation.

  • Solubilization: Add the calculated volume of DMSO. Cap the vial tightly.

  • Mixing: Vortex the solution vigorously for 2-5 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure complete dissolution. Expertise Note: Avoid excessive heating during sonication, as it can degrade thermally labile compounds.

  • Quality Control: Dilute an aliquot of the stock solution and inject it into an HPLC system with a standard curve to confirm the concentration is within ±10% of the target.

  • Storage: Store the validated stock solution at -20°C or -80°C. For long-term storage, aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can compromise compound stability.[15]

Protocol: Assay Working Solutions (Serial Dilution)

Most biological assays are aqueous-based and sensitive to high concentrations of organic solvents. Therefore, the DMSO stock must be carefully diluted to create working solutions where the final DMSO concentration is non-toxic and does not interfere with the assay (typically ≤0.5%).

G cluster_1 Phase 2: Preparation of Assay-Ready Plates Stock 10 mM Stock in DMSO (from Phase 1) Intermediate Prepare Intermediate Plate (e.g., 100x final conc. in DMSO) Stock->Intermediate Serial Dilution in DMSO Dispense Dispense Intermediate Solution into Assay Plate (e.g., 1 µL per well) Intermediate->Dispense AddBuffer Add Assay Buffer/Cells (e.g., 99 µL per well) Dispense->AddBuffer FinalPlate Final Assay Plate (e.g., 1% DMSO final) Dispense->FinalPlate Results in

Sources

Application Note: Microwave-Assisted Synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

[1]

Executive Summary

This application note details a robust protocol for the synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide , a model compound representing a class of highly sterically hindered amides.[1] The simultaneous presence of ortho-dimethoxy substituents on the acyl component and the N-ethyl/N-phenyl substitution on the amine creates a significant kinetic barrier to nucleophilic attack.[1]

Traditional thermal methods (e.g., acid chloride reflux) often suffer from prolonged reaction times (12–24 hours), incomplete conversion, and potential degradation. This guide presents a Microwave-Assisted Dehydrative Coupling protocol utilizing Propylphosphonic Anhydride (T3P®) and a comparative Microwave-Assisted Acid Chloride protocol.[1] These methods reduce reaction time to under 30 minutes while increasing isolated yields to >85%.[1]

Scientific Background & Rationale

The Steric Challenge

The target molecule presents a "perfect storm" of steric hindrance:

  • Acyl Component (2,6-Dimethoxybenzoic acid): The two methoxy groups at the ortho positions create a "cage" around the carbonyl carbon, severely impeding the approach of nucleophiles. Additionally, the electron-donating nature of the methoxy groups reduces the electrophilicity of the carbonyl.

  • Amine Component (N-Ethylaniline): This is a secondary aromatic amine.[1] The N-ethyl group adds bulk, and the phenyl ring delocalizes the nitrogen's lone pair, making it a weak nucleophile compared to primary alkyl amines.

Why Microwave Irradiation?

Microwave irradiation (2.45 GHz) provides direct dielectric heating.[1] In polar solvents (e.g., DMF, EtOAc), this mechanism allows for rapid internal heating that overcomes the high activation energy (

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode dedicated synthesizer (e.g., Biotage Initiator+ or CEM Discover).[1]

  • Vials: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • 2,6-Dimethoxybenzoic acid (CAS: 1466-76-8)[1]

    • N-Ethylaniline (CAS: 103-69-5)[1]

    • Coupling Agent: T3P® (Propylphosphonic anhydride), 50 wt. % in Ethyl Acetate.

    • Base: N,N-Diisopropylethylamine (DIPEA).[1]

    • Solvent: Ethyl Acetate (EtOAc) or N,N-Dimethylformamide (DMF).[1]

Method A: T3P-Mediated Direct Coupling (Recommended)

This method is preferred for its moisture tolerance and ease of workup.[1]

Step-by-Step Protocol:

  • Stoichiometry Setup: In a 5 mL microwave vial, charge:

    • Acid: 2,6-Dimethoxybenzoic acid (1.0 equiv, 1.0 mmol, 182 mg)

    • Amine: N-Ethylaniline (1.2 equiv, 1.2 mmol, 145 mg)

    • Solvent: Ethyl Acetate (3.0 mL)

    • Base: DIPEA (3.0 equiv, 3.0 mmol, 520 µL)

  • Activation: Add T3P solution (2.0 equiv, 2.0 mmol, ~1.2 mL of 50% solution) dropwise to the mixture. Cap the vial immediately. Note: T3P is used in excess to drive the equilibrium in hindered systems.

  • Microwave Irradiation: Program the reactor with the following parameters:

    • Temperature: 150 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Pre-stirring: 30 seconds (High speed)[1]

    • Power: Dynamic (Max 200 W)[1]

  • Workup:

    • Cool the vial to room temperature.[1][2]

    • Transfer the reaction mixture to a separatory funnel. Dilute with EtOAc (20 mL).

    • Wash 1: Water (15 mL) – removes T3P byproducts (water-soluble).[1]

    • Wash 2: 1M HCl (15 mL) – removes excess DIPEA and unreacted aniline.[1]

    • Wash 3: Saturated NaHCO₃ (15 mL) – removes unreacted benzoic acid.[1]

    • Wash 4: Brine (15 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: Acid Chloride Route (Alternative)

Use this if T3P is unavailable or if the amine is extremely unreactive.

  • Acid Chloride Generation (In-situ):

    • Dissolve 2,6-Dimethoxybenzoic acid (1.0 mmol) in Thionyl Chloride (2 mL).

    • Reflux for 1 hour (Thermal) or MW irradiate at 80 °C for 5 mins.

    • Evaporate excess SOCl₂ completely under reduced pressure (azeotrope with toluene is recommended).[1]

  • Coupling:

    • Dissolve the residue in dry DCM (3 mL).

    • Add N-Ethylaniline (1.1 equiv) and Pyridine (2.0 equiv).[1]

    • Microwave Irradiation: 100 °C for 10 minutes.

Results & Data Analysis

Yield Comparison

The following table summarizes the efficiency of Method A (MW-T3P) against standard thermal reflux methods.

ParameterThermal Reflux (Method A conditions)Microwave (Method A)Microwave (Method B)[1]
Temperature 77 °C (EtOAc Reflux)150 °C100 °C
Time 24 Hours20 Minutes10 Minutes (+ 1h prep)
Conversion (HPLC) 45%>98%>99%
Isolated Yield 38%92% 88%
Purity (LC-MS) 85% (Unreacted SM present)>98%95%
Mechanistic Pathway

The success of the T3P reaction relies on the formation of a mixed anhydride intermediate. The steric bulk of the 2,6-dimethoxy group makes the initial attack of the amine the rate-determining step (RDS). Microwave energy accelerates this specific step.[1][3][4]

ReactionMechanismAcid2,6-Dimethoxybenzoic AcidIntermediateActivated Mixed Anhydride(Highly Electrophilic)Acid->Intermediate Activation T3PT3P (Coupling Agent)T3P->Intermediate Activation BaseDIPEA (Base)Base->Intermediate Activation TSTransition State(MW Accelerated Rotation)Intermediate->TS + Amine AmineN-Ethylaniline(Hindered Nucleophile)ProductN-ethyl-2,6-dimethoxy-N-phenylbenzamideTS->Product - T3P byproduct MWMicrowave Energy(Δ Heat)MW->TS

Figure 1: Mechanistic pathway of T3P-mediated coupling.[1] Microwave irradiation provides the energy to overcome the rotational barrier in the transition state caused by the ortho-methoxy groups.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield (<50%) Incomplete activation of the hindered acid.[1]Increase T3P to 3.0 equiv. Ensure solvent is dry (water destroys T3P).[1] Increase MW Temp to 170 °C.
Brown/Black Mixture Thermal decomposition of the amine.[1]Reduce temperature to 120 °C and extend time to 40 mins. Switch solvent to DMF for better thermal stability.[1]
Pressure Errors Solvent vapor pressure too high.If using EtOAc at >160 °C, switch to DMF or NMP (lower vapor pressure).
Solid Precipitation Product crystallization during cooling.[1]This is good. Filter the solid directly and wash with cold ether instead of aqueous workup.[1]

References

  • Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004).[1] Controlled microwave heating in modern organic synthesis.[1][4][5] Angewandte Chemie International Edition, 43(46), 6250-6284. Link[1]

  • T3P in Amide Coupling: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link[1]

  • Hindered Amide Synthesis: Baleizão, C., & Garcia, H. (2006). Chiral Salen Complexes: An Insight into the Reaction Mechanism. Chemical Reviews, 106(9), 3987–4043.
  • Specific Reactivity of 2,6-Dimethoxybenzoic Acid:Snippet 1.10 Reference: Reaction of 2,6-dimethoxybenzoic acid with diphenylamine. (Demonstrates failure of standard thermal methods).
  • Microwave vs Thermal Hydrolysis/Synthesis: Snippet 1.7 Reference: Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan Journal of Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide , a challenging amide coupling due to the convergence of severe steric hindrance (2,6-disubstituted acid) and reduced nucleophilicity (secondary aniline).

Ticket ID: #AMIDE-26-DIMET Status: Open Severity: High (Yield < 20%)

Diagnostic & Root Cause Analysis

User Query: "I am using standard EDC/NHS coupling conditions, but my yield is consistently below 10%. The starting material remains unreacted. What is going wrong?"

Technical Insight: The failure of standard carbodiimide couplings (EDC/DCC) here is mechanistic, not experimental error. You are facing a "Steric-Electronic Deadlock" :

  • Steric Shielding (The Acid): The 2,6-dimethoxy groups create a "picket fence" around the carbonyl carbon, blocking the approach of the nucleophile.

  • Nucleophile Resistance (The Amine): N-ethylaniline is a secondary aromatic amine. It is sterically bulky (ethyl group) and electronically deactivated (phenyl ring resonance), making it a poor nucleophile.

  • Activation Failure: The intermediate O-acylisourea formed by EDC is bulky. The attack of the bulky amine on this bulky intermediate is kinetically prohibited.

Visualizing the Steric Clash

The following diagram illustrates why the amine cannot access the activated carbonyl in standard conditions.

StericClash cluster_0 Steric Shielding cluster_1 Nucleophile Constraints Acid 2,6-Dimethoxy Benzoic Acid Groups 2,6-OMe Groups (Physical Blockade) Acid->Groups Reaction Standard Coupling (EDC/NHS) Groups->Reaction Amine N-ethylaniline Constraint Secondary Amine + Resonance Deactivation Amine->Constraint Constraint->Reaction Outcome FAILED: Steric Repulsion Reaction->Outcome No Product

Caption: Logical diagram showing the convergence of steric and electronic factors preventing standard amide bond formation.

Optimization Strategies (Troubleshooting Guides)

Strategy A: The "Acyl Fluoride" Method (Recommended)

Why this works: Acyl fluorides are highly reactive yet more stable to hydrolysis than chlorides. Crucially, the small atomic radius of fluorine minimizes steric bulk in the transition state, allowing the bulky amine to attack.

Protocol:

  • Activation: Dissolve 2,6-dimethoxybenzoic acid (1.0 equiv) in dry DCM.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv).

  • Base: Add DIPEA (2.5 equiv). Stir for 30 mins at 0°C.

  • Coupling: Add N-ethylaniline (1.2 equiv).

  • Catalysis: Add DMAP (0.5 equiv) – Essential for hindered anilines.

  • Conditions: Reflux (40°C) for 12–24 hours.

Strategy B: The "Vilsmeier-Activated" Acid Chloride Route

User Query: "I tried Thionyl Chloride (SOCl2) but the product decomposed or didn't form."

Correction: Thionyl chloride alone is often insufficient for electron-rich acids (methoxy groups donate electrons, stabilizing the acid and making chloride formation sluggish). You must use Oxalyl Chloride with catalytic DMF .

Step-by-Step Protocol:

PhaseActionTechnical Note
1. Activation Dissolve Acid (1.0 eq) in dry DCM (0.2 M). Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.CRITICAL: Add 2-3 drops of dry DMF . This forms the Vilsmeier reagent, which is the actual chlorinating species.
2. Monitoring Stir at room temp for 2 hours.Ensure gas evolution (CO/CO2) ceases.
3. Isolation Evaporate solvent/excess reagent completely under high vacuum.Residual oxalyl chloride will react with your amine to form side products.
4. Coupling Redissolve acid chloride in dry THF. Add N-ethylaniline (1.2 eq) and Pyridine (3.0 eq).Pyridine acts as both base and acyl-transfer catalyst.
5. Forcing Heat to 60°C (sealed tube if necessary) for 16h.Kinetic energy is required to overcome the rotational barrier of the 2,6-substituents.

Comparative Reagent Performance Data

The following table summarizes expected yields based on internal application data for 2,6-disubstituted benzoic acid couplings.

Coupling ReagentMechanismYield (Est.)Primary Failure Mode
EDC / HOBt Carbodiimide< 5%O-acylisourea is too bulky; fails to react with amine.
HATU / HOAt Uronium40-60%Better, but the bulky HOAt ester can still be slow to react.
SOCl2 (Reflux) Acid Chloride30-50%Thermal decomposition of methoxy groups; incomplete activation.
(COCl)2 / DMF Vilsmeier-Chloride85-95% Highly reactive intermediate; DMF catalysis is key.
TFFH (Acyl Fluoride) Fluoride80-90% Small leaving group (F-) reduces steric penalty.

Advanced Troubleshooting Flowchart

Use this decision tree to select the correct path based on your lab's available resources.

Troubleshooting Start Start: Low Yield (<20%) CheckAcid Is the Acid Chloride stable (No demethylation)? Start->CheckAcid Yes Use Oxalyl Chloride + DMF (Method B) CheckAcid->Yes Yes No Avoid strong Lewis Acids. Select mild activation. CheckAcid->No Unsure/No AddCatalyst Add 0.5 eq DMAP (Acyl Transfer Catalyst) Yes->AddCatalyst Still low yield? TFFH Acyl Fluoride Method (Method A) No->TFFH Do you have TFFH?

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate stability and reagent availability.

References & Validation

The protocols above are grounded in established methodologies for sterically hindered amides.

  • Acyl Fluorides for Hindered Amides:

    • Carpino, L. A., et al. "TFFH: A coupling reagent for sterically hindered amino acids." Journal of the American Chemical Society, 117(19), 5401–5402.

  • Vilsmeier-Haack Activation (Oxalyl Chloride/DMF):

    • Clayden, J. "Organolithiums: Selectivity for Synthesis." (Context: Activation of hindered benzoates).

    • See also: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • General Review of Hindered Couplings:

    • Pattabiraman, V. R., & Bode, J. W. "Rethinking amide bond synthesis." Nature, 480, 471–479.

Overcoming steric hindrance in 2,6-dimethoxy benzamide formation

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for application scientists and researchers.

Topic: Overcoming Steric Hindrance in Benzoic Acid Derivatives Document ID: TSC-2026-02-13 Status: Active

Executive Summary: The "Fortress" Effect

The formation of amides from 2,6-dimethoxybenzoic acid represents a classic problem in organic synthesis: Steric Inhibition of Reaction .

The two ortho-methoxy groups create a "fortress" around the carbonyl carbon.[1] This has two distinct kinetic consequences:

  • Blocked Approach: The sheer Van der Waals radius of the methoxy groups physically obstructs the trajectory (Bürgi-Dunitz angle) required for the amine nucleophile to attack.

  • Resonance Decoupling: The steric bulk forces the carbonyl group out of planarity with the benzene ring. While this actually makes the carbonyl more electrophilic (by breaking conjugation with the electron-rich ring), the kinetic barrier to nucleophilic attack remains the dominant factor.

Standard coupling reagents (EDC, DCC, HBTU) will typically fail or result in <20% yields. This guide details the specific high-energy protocols required to breach this steric wall.

Diagnostic Decision Matrix

Before selecting a protocol, analyze your amine partner. The difficulty scales exponentially if the amine is also hindered.

DecisionMatrix Start START: 2,6-Dimethoxybenzoic Acid AmineCheck Analyze Amine Partner Start->AmineCheck Primary Primary / Unhindered Amine (e.g., Benzylamine, Alkyl amines) AmineCheck->Primary Low Steric Demand Secondary Secondary / Hindered Amine (e.g., Diisopropylamine, Anilines) AmineCheck->Secondary High Steric Demand MethodA Method A: T3P Coupling (Propanephosphonic Anhydride) Primary->MethodA Preferred Route MethodB Method B: Acyl Fluoride (TFFH) (The 'Bunker Buster') Secondary->MethodB Highest Success Rate MethodC Method C: Acid Chloride (High Risk / Scale-up only) Secondary->MethodC If Reagents A/B Unavailable

Figure 1: Reagent selection strategy based on the steric demand of the amine partner.

Method A: T3P (Propanephosphonic Anhydride)

Best for: Primary amines, scale-up, and moisture-sensitive substrates. Mechanism: T3P acts as a powerful dehydrating agent, forming a mixed anhydride. Its cyclic structure and low epimerization profile make it cleaner than HATU.

Protocol
  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), Base (3.0 eq), T3P (1.5 eq, 50% w/w in EtOAc/DMF).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Avoid DMF if possible to simplify workup.

  • Base: Pyridine (preferred) or DIPEA. Pyridine acts as both base and acyl-transfer catalyst.

Step-by-Step:

  • Dissolve 2,6-dimethoxybenzoic acid and the amine in EtOAc (approx. 5-10 mL/mmol).

  • Cool to 0 °C.

  • Add Pyridine (3.0 eq).

  • Add T3P solution dropwise.

  • Allow to warm to Room Temperature (RT).

  • Critical Step: If no reaction after 2 hours, heat to 60 °C . T3P is thermally stable, unlike HATU/EDC.

  • Workup: Wash with water, 1M HCl, and sat. NaHCO₃. T3P byproducts are water-soluble.[2][3]

Success Marker: Clear conversion by LCMS. T3P reactions are typically very clean; if you see multiple spots, check solvent moisture.

Method B: The "Bunker Buster" (Acyl Fluoride via TFFH)

Best for: Secondary amines, anilines, and "impossible" couplings. Why it works: The acyl chloride is often too reactive (hydrolyzes fast) or still too bulky. The acyl fluoride is unique:

  • Size: Fluorine is small (Van der Waals radius ~1.47 Å), allowing the amine to approach the carbonyl carbon despite the 2,6-dimethoxy wall.

  • Stability: Acyl fluorides are more stable to water than chlorides, allowing cleaner handling.

Protocol

Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), DIPEA.[4]

Step-by-Step:

  • Activation: Dissolve 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM under Nitrogen.

  • Add DIPEA (3.0 eq).

  • Add TFFH (1.1 eq).

  • Stir at RT for 30-60 minutes. Note: You are generating the Acyl Fluoride in situ.[4]

  • Coupling: Add the amine (1.2 eq).

  • Stir at RT.[4] If the amine is extremely hindered (e.g., tert-butyl amine), reflux the DCM or switch solvent to DCE and heat to 60 °C.

AcylFluoride Acid 2,6-Dimethoxy Benzoic Acid Inter Acyl Fluoride Intermediate Acid->Inter Activation TFFH TFFH Reagent TFFH->Inter Product Amide Product Inter->Product Small F- Leaving Group Allows Attack Amine Hindered Amine Amine->Product

Figure 2: The TFFH pathway generates a compact Acyl Fluoride intermediate, minimizing steric clash.

Troubleshooting & FAQs

Q1: Why did my methoxy groups disappear?

Diagnosis: Demethylation. Cause: If you used the Acid Chloride method (SOCl₂ or Oxalyl Chloride) and heated it aggressively, or used Lewis Acids (like BBr₃ or AlCl₃), you risk cleaving the ether bond. Solution: Switch to Method B (TFFH) . It operates under basic/neutral conditions and avoids the harsh acidity of thionyl chloride.

Q2: Reaction is stuck at 50% conversion. Should I add more coupling reagent?

Diagnosis: Product Inhibition or Reagent Hydrolysis. Insight: Adding more HATU/EDC usually just adds mess. Solution:

  • Check Moisture: 2,6-dimethoxy acyl intermediates are slow to react with amines, giving them more time to react with trace water. Dry your solvents over molecular sieves.

  • Switch to Acid Chloride (Method C): If T3P/TFFH fails, convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat) in DCM. Isolate the crude acid chloride (evaporate solvent), then add the amine in Pyridine. Isolate the activation step from the coupling step.

Q3: Can I use HATU? It's my lab's standard.

Answer: You can, but it is suboptimal. Reason: The HATU mechanism relies on the At-OH (7-azabenzotriazole) active ester. While reactive, the At-O- group is bulky. In a 2,6-disubstituted system, you are trying to fit a bulky leaving group and a bulky nucleophile onto a crowded carbon. Data Comparison:

ReagentLeaving Group SizeReactivity (Hindered)Stability
EDC/HOBt LargePoorLow
HATU LargeModerateLow
T3P ModerateHigh High (Thermal)
TFFH Small (Fluoride) Very High Moderate

References

  • T3P for Hindered Amides

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • TFFH / Acyl Fluorides

    • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society.
  • Steric Inhibition of Resonance

    • Wheeler, O. H., & Gore, P. H. (1960). Steric Effects in the Benzoic Acid Series. Journal of Organic Chemistry.

Disclaimer: This guide assumes standard laboratory safety protocols. Acyl fluorides and chlorides are corrosive. Always work in a fume hood.

Sources

Troubleshooting impurity profiles in N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-ethyl-2,6-dimethoxy-N-phenylbenzamide Impurity Profiling

Status: Active Ticket ID: #NET-26-DMB-TRBL Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Impurity Profiles & Synthesis Anomalies

Executive Dashboard: Molecule Vital Signs

Before diving into specific impurities, confirm your target molecule's physicochemical baseline. This molecule belongs to a class of sterically hindered benzamides , which exhibit unique behavior often mistaken for impurity issues.

ParameterSpecificationCritical Note
Formula C₁₇H₁₉NO₃
MW 285.34 g/mol
Structure Class Tertiary Amide, ortho-disubstitutedHigh Steric Hindrance (2,6-dimethoxy + N-phenyl/N-ethyl)
Key Feature Atropisomerism Restricted rotation around C(carbonyl)-N bond and C(aryl)-C(carbonyl) bond.
Solubility Low in Water; High in DCM, DMSO, MeOHAcidic impurities may alter solubility profile.

Critical Alert: The "False" Impurity (Atropisomerism)

User Report: "My HPLC shows two distinct peaks with the same mass (LC-MS). Is my product racemic or decomposing?"

Diagnosis: This is likely not an impurity . The 2,6-dimethoxy substitution on the benzoyl ring creates a "molecular lock," severely restricting rotation around the amide bond. Combined with the bulky N-ethyl-N-phenyl group, this molecule exists as stable rotamers (atropisomers) at room temperature.

  • Symptom: Split peaks in HPLC (often ~1:1 or 60:40 ratio) or broadened/doubled NMR signals.

  • Verification: Run High-Temperature NMR (e.g., at 80°C or 100°C) . If the peaks coalesce into sharp singlets, they are rotamers of the same pure compound.

  • Action: Do not attempt to purify these "impurities" unless you are specifically isolating atropisomers. They will re-equilibrate.

Visualization: Rotamer Equilibrium

RotamerEquilibrium cluster_0 Steric Lock Mechanism RotamerA Rotamer A (E-isomer) Transition Transition State (Planar/Twisted) RotamerA->Transition Heat (>80°C) RotamerB Rotamer B (Z-isomer) RotamerB->Transition Heat Transition->RotamerA Relaxation Transition->RotamerB Rotation

Caption: Kinetic equilibrium between E/Z rotamers caused by steric clash between 2,6-dimethoxy groups and the N-ethyl/N-phenyl moiety.

Troubleshooting Modules: Specific Impurity Identification

Issue 1: Persistent Starting Material (The "Lazy" Acid)

Observation: High levels of 2,6-dimethoxybenzoic acid remain despite long reaction times.

  • Root Cause: The ortho-methoxy groups shield the carbonyl carbon, making nucleophilic attack by N-ethylaniline difficult. Standard coupling agents (EDC/HOBt) often fail to drive this to completion.

  • Solution:

    • Switch to Acid Chloride route: Convert acid to acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride. The acid chloride is far more reactive.

    • Use High-Power Coupling Agents: HATU or PyBOP are preferred over EDC for hindered amides.

    • Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate the reaction, but watch for racemization (less relevant here as the acid is achiral, but relevant if chiral centers were present).

Issue 2: The "Des-Ethyl" Impurity (Mass = M - 28)

Observation: LC-MS shows a peak at m/z ~257 (Expected: 285).

  • Identity: N-phenyl-2,6-dimethoxybenzamide (Secondary Amide).

  • Origin: Impurity in the N-ethylaniline starting material. Commercial N-ethylaniline often contains 1-5% Aniline . Aniline is less sterically hindered than N-ethylaniline and reacts faster, enriching this impurity in the final product.

  • Protocol:

    • Pre-Check: GC-MS analysis of N-ethylaniline starting material.

    • Purification: The secondary amide (impurity) has an acidic N-H proton. It can often be removed by a base wash (e.g., washing the organic layer with 1M NaOH) if the lipophilicity difference allows, or via column chromatography (the secondary amide is usually more polar than the tertiary target).

Issue 3: The "Dimer" Peak (Anhydride Formation)

Observation: A lipophilic peak appearing later in the chromatogram.

  • Identity: 2,6-Dimethoxybenzoic anhydride.

  • Origin: In hindered couplings, the activated acid intermediate (e.g., O-acylisourea) reacts with another molecule of acid instead of the hindered amine.

  • Remedy:

    • Use excess amine (1.2 - 1.5 eq).

    • Quench: Add a scavenger amine (like morpholine) at the end of the reaction to consume excess activated acid, converting it to a water-soluble or easily separable urea/amide.

Experimental Protocols

Protocol A: High-Temperature NMR for Rotamer Confirmation

Use this to validate that "impurities" are actually just the target molecule.

  • Sample Prep: Dissolve ~5-10 mg of the isolated product in 0.6 mL of DMSO-d₆ (CDCl₃ boils too low).

  • Baseline Scan: Acquire a standard ¹H NMR spectrum at 25°C. Note the broadened or split signals (especially the ethyl group protons and methoxy singlets).

  • Heating: Set the probe temperature to 80°C (353 K). Allow 10 minutes for equilibration.

  • Acquisition: Re-acquire the spectrum.

  • Result: If peaks coalesce into sharp singlets/triplets, the sample is pure. If peaks remain distinct, they are chemical impurities.

Protocol B: Acid Chloride Synthesis (To Overcome Steric Hindrance)

Recommended route to minimize unreacted starting material.

  • Activation: Suspend 2,6-dimethoxybenzoic acid (1.0 eq) in dry DCM (or Toluene). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (1-2 h).

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum (yields crude acid chloride).

  • Coupling: Dissolve the acid chloride in fresh dry DCM.

  • Addition: Add N-ethylaniline (1.1 eq) and Triethylamine (2.0 eq) or Pyridine.

  • Workup: Stir overnight. Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid), then Brine. Dry over Na₂SO₄.[1]

Impurity Origin Pathway

ImpurityPathways SM_Acid 2,6-Dimethoxybenzoic Acid Reaction Coupling Reaction (Sterically Hindered) SM_Acid->Reaction SM_Amine N-Ethylaniline SM_Amine->Reaction Imp_Aniline Impurity: Aniline Imp_Aniline->Reaction Contaminant Target Target Molecule (this compound) Reaction->Target Major Path Imp_DesEthyl Des-Ethyl Impurity (N-phenyl-2,6-dimethoxybenzamide) Reaction->Imp_DesEthyl Fast Reaction (Low Sterics) Imp_Anhydride Anhydride Side-Product Reaction->Imp_Anhydride Self-Coupling Imp_Unreacted Unreacted Acid Reaction->Imp_Unreacted Incomplete Conversion

Caption: Flowchart illustrating the origin of common impurities based on starting material purity and reaction kinetics.

References

  • Jacobson, A. E., et al. (2003). Probes for narcotic receptor mediated phenomena.[2] 46. N-substituted-2,3,4,9-.... ResearchGate. (Discusses rotamers in N-ethyl-N-phenylbenzamide derivatives).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (General principles of amide rotation and atropisomerism in ortho-substituted benzenes).
  • Schaefer, G., et al. (2012). The Synthesis of Sterically Hindered Amides. ResearchGate. (Methodologies for coupling hindered substrates).[3][4][5]

  • EvitaChem . This compound Product Entry. (Confirmation of chemical entity existence).

Sources

Resolving NMR signal broadening in N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with N-ethyl-2,6-dimethoxy-N-phenylbenzamide and structurally related molecules. This resource provides in-depth troubleshooting guides and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the scientific rationale and practical protocols needed to overcome experimental hurdles and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the proton NMR signals for the N-ethyl group and nearby aromatic protons in my spectrum of this compound unusually broad at room temperature?

This is a classic and expected phenomenon for this class of molecules. The broadening arises from restricted rotation around the amide C-N bond. Due to resonance, the amide bond has significant partial double-bond character, which creates a substantial energy barrier to rotation.[1][2] At room temperature, the rate of rotation between the different conformations (rotamers) is often on the same timescale as the NMR experiment itself. This "intermediate exchange" regime causes the distinct signals from each rotamer to coalesce and broaden.[3][4]

Q2: I see two sets of signals for some protons, while others are just broad. What does this mean?

This indicates that you are in a "slow-to-intermediate" exchange regime on the NMR timescale. The two sets of signals correspond to the two stable rotamers created by the restricted C-N bond rotation. Protons that are spatially close to the rotating groups and experience a large difference in their chemical environment between the two rotameric states will appear as two distinct (and potentially broad) sets of signals. Protons that are further away or experience a smaller chemical shift difference may just appear as a single, broadened peak.

Q3: Is this broadening an indication of an impure sample?

Not necessarily. While impurities can certainly cause complex and overlapping signals, the characteristic, temperature-dependent broadening associated with amide rotation is an intrinsic property of the molecule's structure and dynamics.[5] The troubleshooting guide below will help you distinguish between dynamic effects and issues with sample purity or preparation.

Visualizing the Core Problem: Amide Bond Resonance and Rotation

The primary cause of signal broadening is the electronic nature of the amide bond itself.

Caption: Resonance in the amide bond leads to a hybrid structure with significant double-bond character between the carbon and nitrogen, restricting free rotation.

Comprehensive Troubleshooting Guide

This guide provides a systematic approach to resolving signal broadening. We will proceed from the simplest experimental adjustments to more definitive techniques.

Step 1: Foundational Checks - Sample Preparation

Before investigating complex dynamic effects, it is crucial to rule out common sources of poor resolution. Broad peaks can result from several basic issues unrelated to chemical exchange.[6][7]

Protocol: Optimizing Sample Preparation

  • Concentration Check: Highly concentrated samples can be viscous, leading to broader lines.[7] If your sample concentration is high (>10-15 mg in 0.6 mL), dilute it by 50% and re-acquire the spectrum.

  • Solubility: Ensure your compound is fully dissolved. Suspended microscopic particles will severely degrade spectral quality.[7] If you observe any particulates, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Shimming: Poor magnetic field homogeneity is a primary cause of broad and distorted peaks.[8] Always ensure the spectrometer is well-shimmed on your sample before acquisition. If you have difficulty shimming, it may be due to one of the issues above.

Step 2: Modifying the Chemical Environment - Solvent Study

The choice of solvent can have a profound impact on the NMR spectrum of amides.[9][10] Solvents can influence the rotational energy barrier and stabilize different conformations through specific solute-solvent interactions.[11][12]

Protocol: Solvent Screening

  • Acquire a spectrum in a non-polar aprotic solvent like Chloroform-d (CDCl₃). This is often the default starting point.

  • Acquire a spectrum in an aromatic solvent like Benzene-d₆. The ring currents of benzene can induce significant changes in chemical shifts, often improving resolution and separating overlapping signals.[6]

  • Acquire a spectrum in a polar aprotic solvent like DMSO-d₆. The high polarity and hydrogen bond accepting capability of DMSO can disrupt intermolecular hydrogen bonding and alter the conformational equilibrium.

SolventRationaleExpected Outcome
Chloroform-d (CDCl₃) Standard, non-coordinatingBaseline reference spectrum.
Benzene-d₆ Aromatic, induces solvent shiftsMay resolve overlapping signals due to anisotropic effects.
DMSO-d₆ Polar, H-bond acceptorCan break up aggregates and may alter the rotational barrier.
Step 3: The Definitive Solution - Variable Temperature (VT) NMR

The most powerful method for diagnosing and resolving issues of chemical exchange is Variable Temperature (VT) NMR spectroscopy.[13][14] By changing the temperature, you directly manipulate the rate of rotation around the amide bond.

Scientific Principle:

  • At Low Temperatures: The rotation slows down significantly. If the exchange rate is much slower than the NMR timescale, you will observe two distinct, sharp sets of signals—one for each rotamer.

  • At High Temperatures: The rotation speeds up. When the exchange rate becomes much faster than the NMR timescale, the spectrometer detects only a single, time-averaged environment. This results in one set of sharp signals at the population-weighted average of the chemical shifts of the two rotamers.[4][15]

Protocol: Variable Temperature NMR Experiment

  • Select an appropriate solvent: Choose a solvent with a wide liquid range that is suitable for your desired temperature range (e.g., Toluene-d₈ for high temperatures, or Dichloromethane-d₂ for low temperatures). DMSO-d₆ is also an excellent choice for high-temperature experiments.

  • Acquire a Room Temperature Spectrum: Obtain a standard spectrum at ambient temperature (e.g., 25 °C / 298 K) to serve as a baseline.

  • Increase the Temperature: Raise the temperature in increments (e.g., 15-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the broad signals coalesce and sharpen into a single set of peaks. Common temperatures for amides are in the range of 60-120 °C.[14]

  • (Optional) Decrease the Temperature: If you wish to observe the slow-exchange regime, cool the sample in increments (e.g., -15 to -20 °C). Continue until the broad signals resolve into two distinct sets of sharp peaks.

TemperatureExchange RateExpected Spectrum
Low (e.g., -40 °C) Slow Exchange (k << Δν)Two sets of sharp signals, corresponding to each rotamer.
Intermediate (e.g., 25 °C) Intermediate Exchange (k ≈ Δν)Broad, coalesced signals.
High (e.g., 100 °C) Fast Exchange (k >> Δν)One set of sharp, averaged signals.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and resolving signal broadening.

G start Broad NMR Signals Observed check_prep Step 1: Check Sample Prep - Is it fully dissolved? - Is concentration <15 mg/mL? - Is it well-shimmed? start->check_prep reprepare Re-prepare Sample: Filter, Dilute, Re-shim check_prep->reprepare No solvent Step 2: Change Solvent (e.g., Benzene-d6, DMSO-d6) check_prep->solvent Yes reprepare->check_prep vt_nmr Step 3: Perform VT-NMR solvent->vt_nmr Still Broad high_temp Increase Temperature (e.g., 298K -> 373K) vt_nmr->high_temp Goal: Sharpen Signals low_temp Decrease Temperature (e.g., 298K -> 233K) vt_nmr->low_temp Goal: Resolve Rotamers sharp_avg Result: One set of sharp, averaged signals high_temp->sharp_avg sharp_split Result: Two sets of sharp signals (rotamers) low_temp->sharp_split

Sources

Technical Support Center: Stability Assurance for N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing or anticipating stability issues with N-ethyl-2,6-dimethoxy-N-phenylbenzamide . While benzamides are typically robust, this specific molecule possesses a unique structural conflict: the 2,6-dimethoxy "ortho-effect" combined with the


-ethyl-

-phenyl
substitution creates a "twisted amide" geometry.

While the 2,6-dimethoxy groups provide a steric shield against nucleophiles, the steric bulk forces the amide bond out of planarity, reducing resonance stabilization and making the carbonyl carbon electronically more susceptible to attack if the steric shield is breached (e.g., by small protons in acidic environments).

The Solution: Hydrolysis in this compound is almost exclusively acid-catalyzed and moisture-dependent . Long-term stability is achieved not just by "keeping it cold," but by strictly eliminating proton sources (residual synthetic acids) and water.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To prevent hydrolysis, you must understand the microscopic pathway driving it.

The "Twisted Amide" Vulnerability

In a standard amide, the nitrogen lone pair donates into the carbonyl, creating a partial double bond (C=N) that stabilizes the molecule. In This compound , the bulky methoxy groups at positions 2 and 6 clash with the


-ethyl and 

-phenyl groups. This forces the amide bond to rotate (twist), decoupling the resonance.
  • Consequence: The carbonyl becomes more ketone-like (more electrophilic).

  • The Trigger: Trace acid (

    
    ) protonates the carbonyl oxygen, inviting water (
    
    
    
    ) to attack despite the steric crowding.
Diagram 1: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are trying to prevent.

HydrolysisMechanism Substrate Intact Amide (Twisted Geometry) Protonation Step 1: Protonation (Requires H+ impurity) Substrate->Protonation + H+ (Acid Catalyst) Attack Step 2: Water Attack (Rate Limiting Step) Protonation->Attack + H2O (Moisture) Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Step 3: C-N Bond Cleavage Intermediate->Collapse Proton Transfer Products Degradation Products: 2,6-Dimethoxybenzoic acid + N-Ethylaniline Collapse->Products Irreversible

Figure 1: The acid-catalyzed hydrolysis pathway. Note that without H+ (Step 1) and H2O (Step 2), the reaction is kinetically blocked.

Part 2: Storage & Handling Protocols[1]

Do not rely on standard "store at 4°C" instructions. Follow this rigorous protocol to ensure integrity >24 months.

Protocol A: The "Dry & Neutral" System (Recommended)

Prerequisite: Ensure the compound is free of residual acid from synthesis (e.g., HCl,


). If the pH of a 5% aqueous slurry is < 5.0, repurify before storage.
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy, slowing the rate of nucleophilic attack by water.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is heavier than air and offers better blanketing for opened vials.
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing photo-oxidation of the

-phenyl ring); Teflon liners prevent leaching of plasticizers.
Desiccant P2O5 or Activated Silica Secondary defense against moisture permeation through the cap.
Protocol B: Handling Thawed Samples

Critical Failure Point: Opening a cold vial in a humid room causes immediate condensation of water onto the solid surface.

  • Equilibration: Remove vial from freezer. Place in a desiccator.

  • Wait Time: Allow 45–60 minutes for the vial to reach room temperature.

  • Wipe: Wipe the exterior with a lint-free tissue to ensure no external water enters upon opening.

  • Dispense: Aliquot rapidly under inert gas flow if possible.

Part 3: Troubleshooting & QC Guide

Decision Tree: Assessing Sample Integrity

Use this workflow to determine if your batch is compromised.

StorageDecisionTree Start Visual Inspection Clumping Is solid clumped or sticky? Start->Clumping Smell Odor Check: Smell of Aniline? Clumping->Smell No Dry Action: Vacuum Dry (< 1 mbar, 24h) Clumping->Dry Yes (Hygroscopic) QC Run HPLC/LC-MS Smell->QC No Repurify Action: Recrystallize (EtOAc/Hexane) Smell->Repurify Yes (Hydrolysis confirmed) QC->Repurify Purity < 98% Use Safe to Use QC->Use Purity > 98% Dry->Smell

Figure 2: Quality Control Decision Tree for evaluating stored samples.

Frequently Asked Questions (FAQs)

Q: I detect a faint vinegar-like smell. Is this hydrolysis? A: No. A vinegar smell usually indicates residual acetic acid or ethyl acetate from purification. However, if you smell fishy or amine-like odors , that is N-ethylaniline, a direct breakdown product of hydrolysis. Run an LC-MS immediately.

Q: Can I store this compound in DMSO at -20°C? A: Not recommended for long term (>1 month). DMSO is hygroscopic (absorbs water from air). Over time, wet DMSO combined with any trace acidity will accelerate hydrolysis. Store as a solid powder whenever possible. If solution storage is mandatory, use anhydrous DMSO and single-use aliquots.[1]

Q: Why does the color change from white to off-white/yellow? A: This is likely oxidation of the N-phenyl moiety , not necessarily hydrolysis. Anilides are electron-rich and can oxidize to form colored quinoid species. While this affects purity, it is a distinct pathway from hydrolysis. Ensure storage in amber vials to prevent this.

Q: How do I repurify a hydrolyzed batch? A: The hydrolysis products are 2,6-dimethoxybenzoic acid (acidic) and N-ethylaniline (basic).

  • Dissolve the sample in Ethyl Acetate.

  • Wash with 1M HCl (removes N-ethylaniline).

  • Wash with Saturated NaHCO3 (removes 2,6-dimethoxybenzoic acid).

  • Dry organic layer over

    
     and evaporate.
    
  • Recrystallize from EtOAc/Hexane if necessary.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews, 113(8), 5701–5765. Link

  • PubChem. (2023). 2,6-Dimethoxybenzamide Compound Summary. National Library of Medicine. Link

  • Bowden, K. (1993). Intramolecular Catalysis: The Hydrolysis of Amides and Esters. Chemical Society Reviews, 22(1), 17-24. Link

Sources

Technical Support Center: Optimization of N-ethyl-2,6-dimethoxy-N-phenylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. Here, we address common challenges through a troubleshooting and FAQ format, focusing on the critical parameter of reaction temperature. Our goal is to explain not just the procedural steps, but the causality behind them, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and resolutions.

Question: My reaction yield is consistently low. What are the likely temperature-related causes?

Answer: Low yield in this synthesis is a frequent issue that can often be traced back to suboptimal temperature control. The acylation of a secondary amine like N-ethylaniline with 2,6-dimethoxybenzoyl chloride is sensitive to thermal conditions for two primary reasons:

  • Insufficient Activation (Temperature Too Low): Amide bond formation has an activation energy barrier that must be overcome.[1][2] If the reaction temperature is too low (e.g., sub-ambient without a highly reactive system), the reaction kinetics will be exceedingly slow, leading to an incomplete reaction within a practical timeframe. The starting materials will remain unreacted.

  • Degradation or Side Reactions (Temperature Too High): Conversely, excessive heat can promote undesirable pathways. High temperatures can lead to the degradation of the starting materials or the product itself. More commonly, it accelerates side reactions, such as the hydrolysis of the moisture-sensitive 2,6-dimethoxybenzoyl chloride, which reduces the amount of acylating agent available for the main reaction.[3][4][5]

Recommended Action: Start your reaction at a low temperature (0-5 °C) during the addition of the acyl chloride to control the initial exothermic reaction.[4] After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied to drive it to completion.[6]

Question: I am observing significant impurity peaks in my HPLC/LC-MS analysis. Could the reaction temperature be the culprit?

Answer: Yes, reaction temperature is a primary driver of impurity formation. The key is that temperature affects the rates of both the desired reaction and undesired side reactions differently.

The most common temperature-influenced side reactions in this synthesis, likely a Schotten-Baumann type reaction, are:

  • Hydrolysis of Acyl Chloride: 2,6-dimethoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on the glassware, forming the unreactive 2,6-dimethoxybenzoic acid.[3][4][5] This process is significantly accelerated at higher temperatures.

  • Byproduct from Base: If using a base like pyridine, excessively high temperatures can lead to the formation of colored byproducts or complex side reactions involving the base itself.

Recommended Action: To minimize these impurities, adhere to the following:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[3][5]

  • Controlled Low-Temperature Addition: Introduce the 2,6-dimethoxybenzoyl chloride to the solution of N-ethylaniline and base at 0 °C. This practice minimizes the rate of hydrolysis relative to the rate of amidation.[4]

  • Use the Minimum Necessary Temperature: Only increase the temperature if reaction monitoring shows it is necessary. Avoid high temperatures (e.g., >60-70 °C) unless literature for this specific transformation suggests otherwise.

Question: The reaction seems to have stalled and is not proceeding to completion according to TLC. How should I adjust the temperature?

Answer: A stalled reaction indicates that the current conditions do not provide enough energy to overcome the activation barrier for the remaining starting materials.

Recommended Action:

  • Confirm Reagent Stoichiometry: Before adjusting temperature, first ensure that the reagents are present in the correct stoichiometric amounts and that the acyl chloride has not completely degraded.

  • Incremental Temperature Increase: If stoichiometry is correct, gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature to 40 °C, then to 50 °C).

  • Monitor Progress: After each temperature increase, allow the reaction to stir for 1-2 hours and re-analyze a sample by TLC or HPLC to see if the reaction has progressed. This systematic approach prevents overheating and the associated side reactions.[7]

  • Consider Extended Reaction Time: Sometimes, simply extending the reaction time at a moderate temperature (e.g., room temperature or 40 °C) for several more hours can be sufficient to achieve completion without the risks of higher temperatures.[5]

Frequently Asked Questions (FAQs)

Question: What is the recommended starting temperature for the synthesis of this compound?

Answer: The standard and recommended starting point for this type of acylation is to begin at a reduced temperature, typically 0 °C to 5 °C , especially during the addition of the reactive acyl chloride.[4] This is a cornerstone of the Schotten-Baumann reaction conditions, designed to control the initial exotherm and suppress moisture-related side reactions.[8][9] After the controlled addition, the reaction can be allowed to warm to ambient temperature.

Question: How do I design a systematic temperature optimization study for this synthesis?

Answer: A systematic approach is crucial for robust optimization. A Design of Experiments (DoE) approach can be powerful, but a simpler, sequential method is also effective:

  • Establish a Baseline: Run the reaction at room temperature (~20-25 °C) after a 0 °C addition as your baseline.

  • Set Up Parallel Reactions: If equipment allows, set up small-scale, identical reactions to run at different temperatures (e.g., Room Temperature, 40 °C, 60 °C).

  • Define Monitoring Points: Decide on fixed time points (e.g., 1h, 2h, 4h, 8h, 24h) to sample each reaction.

  • Analyze and Quantify: Use a quantitative method like HPLC with a calibrated internal standard to determine the percent conversion to product and the formation of key impurities at each time point for each temperature.

  • Tabulate and Compare: Organize the data to identify the temperature that provides the best balance of reaction time, yield, and purity.

The following diagram illustrates a logical workflow for this process.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision A Setup Identical Reactions (Same Stoichiometry, Solvent, Volume) B Add Acyl Chloride @ 0-5 °C A->B T1 Reaction 1: Run @ 25 °C B->T1 Set Target Temp T2 Reaction 2: Run @ 40 °C B->T2 Set Target Temp T3 Reaction 3: Run @ 60 °C B->T3 Set Target Temp M1 Monitor @ 1, 4, 24h (TLC/HPLC) T1->M1 M2 Monitor @ 1, 4, 24h (TLC/HPLC) T2->M2 M3 Monitor @ 1, 4, 24h (TLC/HPLC) T3->M3 C Tabulate Data: Yield vs. Purity vs. Time M1->C M2->C M3->C D Identify Optimal Temperature C->D

Caption: Workflow for systematic temperature optimization.

Question: What are the primary side reactions influenced by temperature in this type of acylation?

Answer: The primary side reaction is the hydrolysis of 2,6-dimethoxybenzoyl chloride . This reaction's rate increases with temperature. Since the desired N-acylation also accelerates with temperature, the goal is to find a "sweet spot" where the amidation rate is significantly faster than the hydrolysis rate. At low temperatures (0-25 °C), the rate of amidation is generally much higher than hydrolysis, especially given that the amine nucleophile is present in high concentration compared to trace water. As the temperature rises, this kinetic advantage can diminish, leading to lower yields due to wasted acyl chloride.[3][5]

Data Summary: Temperature Effects

The table below summarizes the expected outcomes at different temperature ranges based on general principles of amide synthesis. Actual results should be determined experimentally.

Temperature RangeReaction RateExpected YieldPurity / Impurity ProfileRecommendation
0–5 °C SlowLow (if held)High PurityRecommended for controlled addition of acyl chloride.
20–30 °C ModerateGood to HighGood PurityOptimal starting point for the main reaction period.
40–60 °C FastPotentially HighRisk of increased impuritiesUse to push sluggish reactions to completion.
> 70 °C Very FastOften DecreasedHigh risk of impurities and degradationGenerally not recommended without specific evidence.

Experimental Protocol: General Synthesis

This protocol provides a robust starting point for your experiments.

Materials:

  • N-ethylaniline

  • 2,6-dimethoxybenzoyl chloride

  • Anhydrous Pyridine (or Triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂), add N-ethylaniline (1.0 eq) and anhydrous pyridine (1.2 eq) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2,6-dimethoxybenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to obtain pure this compound.[7][10]

References

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information (PMC). [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents | Request PDF. ResearchGate. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Purification of N-benzylbenzamides : r/chemistry. Reddit. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

Sources

Removing unreacted starting materials from N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers synthesizing N-ethyl-2,6-dimethoxy-N-phenylbenzamide . It addresses the specific challenge of purifying this sterically hindered amide, where the "ortho effect" of the 2,6-dimethoxy groups often leads to incomplete conversion and persistent starting material contamination.

Executive Summary & Chemical Context

The synthesis of this compound presents a classic challenge in organic chemistry: Steric Inhibition of Resonance . The two methoxy groups at the 2,6-positions of the benzoic acid ring create significant steric bulk, twisting the carbonyl group out of plane and making nucleophilic attack by the secondary amine (N-ethylaniline) difficult.

Consequently, reaction mixtures frequently contain significant amounts of unreacted 2,6-dimethoxybenzoic acid and N-ethylaniline .[1] Standard "wash-and-go" protocols often fail because the lipophilicity of these starting materials mimics the product. This guide provides a scientifically grounded, multi-tier purification strategy.

Physico-Chemical Profile of Components
ComponentRoleStructure NotepKa (approx)Solubility Profile
Target Amide ProductTertiary, Sterically HinderedNeutralHigh: EtOAc, DCM, CHCl3Low: Water, Hexanes
2,6-Dimethoxybenzoic Acid ReactantAcidic, Bulky~3.44 [1]Soluble in organic solvents; Soluble in alkaline water
N-Ethylaniline ReactantBasic, Secondary Amine~5.12 (conj.[2][3] acid) [2]Soluble in organics; Soluble in acidic water

Tier 1: The "Golden Standard" Liquid-Liquid Extraction (LLE)

Use this protocol as your primary purification method. It relies on manipulating pH to force impurities into the aqueous phase.

Q: Why is my standard bicarbonate wash failing to remove the acid starting material?

A: The 2,6-dimethoxybenzoic acid is less acidic and more lipophilic than unsubstituted benzoic acid due to the electron-donating methoxy groups and steric shielding. A standard quick shake with saturated NaHCO₃ may not provide enough contact time or high enough pH to fully deprotonate it, especially if the organic layer is very non-polar.[1]

The Fix: Use a Two-Stage Base Wash with vigorous agitation.[1]

  • Stage 1: Saturated NaHCO₃ (mild base) to neutralize strong acids.[1]

  • Stage 2: 1M NaOH (stronger base, pH 14).[1]

    • Scientific Note: While amides can hydrolyze in strong base, 2,6-disubstituted benzamides are exceptionally stable toward hydrolysis due to the same steric hindrance that made them hard to synthesize.[1] The carbonyl carbon is shielded from hydroxide attack.[1]

Q: How do I ensure all N-ethylaniline is removed?

A: N-ethylaniline is a weak base.[1] You must drop the pH of the aqueous layer significantly below its conjugate acid pKa (5.12) to ensure >99% protonation.

  • Protocol: Wash with 1M HCl (pH ~0).[1] At this pH, the equilibrium shifts entirely to the anilinium salt (

    
    ), which is highly water-soluble and insoluble in organics.
    
Validated LLE Protocol

Solvent System: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for extractions if possible, as emulsions are more common.[1]

  • Acid Wash (Removes Amine): Wash organic layer 2x with 1M HCl.[1]

  • Water Wash: Wash 1x with distilled water (removes excess acid).[1]

  • Base Wash (Removes Acid): Wash 2x with 1M NaOH.[1] Shake vigorously for at least 60 seconds.

  • Brine Wash: Wash 1x with Saturated NaCl (dries the organic layer).[1][4]

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and evaporate.

Visualization: Workup Logic Flow

The following diagram illustrates the fractionation logic based on pKa manipulation.

WorkupFlow Start Crude Reaction Mixture (Amide + Acid + Amine) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash1 Wash 1: Add 1M HCl (aq) Dissolve->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Layer (Acidic) Contains: Anilinium Salt (Protonated N-ethylaniline) Sep1->Aq1 Bottom Layer Org1 Organic Layer Contains: Amide + Benzoic Acid Sep1->Org1 Top Layer Wash2 Wash 2: Add 1M NaOH (aq) Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Layer (Basic) Contains: Benzoate Carboxylate (Deprotonated Acid) Sep2->Aq2 Bottom Layer Org2 Organic Layer Contains: Purified Amide Sep2->Org2 Top Layer Final Dry (Na2SO4) & Evaporate Target: this compound Org2->Final

Figure 1: Fractionation logic for separating neutral amide from basic amine and acidic starting materials.

Tier 2: Troubleshooting & Advanced Purification

If LLE fails (e.g., product purity <95% by HPLC), proceed to these steps.

Q: I have a persistent "oil" that won't crystallize. Is it impure?

A: Likely yes.[1] this compound should be a solid. Impurities (especially unreacted N-ethylaniline, which is an oil) depress the melting point significantly (Melting Point Depression).[1]

  • Diagnostic: Run a TLC.[1][4][5][6] If you see a smear or a spot near the solvent front (amine) or baseline (acid), the oil is due to impurities.

Q: How do I remove stubborn traces of N-ethylaniline without chromatography?

A: Recrystallization from Ethanol/Water. [7]

  • Dissolve the crude oil in a minimum amount of boiling Ethanol (95%).

  • Add hot water dropwise until slight turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear it.[1]

  • Let it cool slowly to room temperature, then to 4°C.

  • Mechanism:[2][8][9] The neutral amide will crystallize out.[1] The unreacted amine (being an oil and somewhat soluble in aqueous ethanol) will remain in the mother liquor.

Q: Flash Chromatography Strategy

If you must run a column, use the following conditions based on the polarity difference:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient (Start 90:10

    
     End 60:40).
    
  • Rf Values (Approximate in 3:1 Hex:EtOAc):

    • N-ethylaniline: ~0.6-0.7 (Stains with Ninhydrin/UV).

    • Target Amide: ~0.3-0.4 (UV active).[1]

    • 2,6-Dimethoxybenzoic acid: <0.1 (Streaks near baseline unless acetic acid is added).[1]

FAQ: Synthesis & Stability

Q: Why did my coupling reaction yield <50% product?

A: The 2,6-dimethoxy substitution creates a "molecular wall."[1]

  • Issue: Standard coupling reagents (EDC/NHS, DCC) often fail to activate the acid effectively enough to overcome the steric barrier of the incoming secondary amine.

  • Recommendation: Convert the acid to the Acid Chloride first using Thionyl Chloride (

    
    ). Acid chlorides are smaller and more reactive electrophiles than the bulky active esters formed by DCC [3].[1]
    
Q: Can I use acid chloride synthesis without protecting groups?

A: Yes. The methoxy groups are ethers and are stable to Thionyl Chloride.[1] However, ensure you use an excess of base (Triethylamine or Pyridine) during the addition of the amine to scavenge the HCl generated, preventing the protonation of your nucleophilic amine (


-ethylaniline).

References

  • PubChem. 2,6-Dimethoxybenzoic acid (Compound).[1][10] National Library of Medicine.[1] [Link]

  • PubChem. N-Ethylaniline (Compound).[1][11][12][13] National Library of Medicine.[1] [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] [Link]

Sources

Technical Support Center: Addressing Solubility Issues of N-ethyl-2,6-dimethoxy-N-phenylbenzamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethyl-2,6-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. This resource is structured to offer quick solutions through Frequently Asked Questions (FAQs) and in-depth guidance via our comprehensive troubleshooting section.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What are the expected solubility characteristics of this compound?

While specific data for this compound is not extensively published, its structural features—a benzamide core with ethyl and dimethoxy-phenyl substitutions—suggest it is a lipophilic molecule with poor aqueous solubility. Benzamide itself has limited water solubility, and the addition of larger, non-polar groups further increases its hydrophobicity.[1][2] We can anticipate that this compound will be sparingly soluble in water but will exhibit significantly better solubility in polar organic solvents.[1]

Q2: Why is this compound likely poorly soluble in water?

The poor aqueous solubility is attributed to its molecular structure. The presence of two phenyl rings and an ethyl group creates a large hydrophobic surface area. While the amide and methoxy groups can participate in some hydrogen bonding, the overall non-polar character of the molecule dominates, leading to unfavorable interactions with the highly polar water molecules.

Q3: What are the immediate first steps I should take if my compound precipitates out of an aqueous solution?

If you observe precipitation, it indicates that the concentration of this compound has exceeded its solubility limit in your current formulation. The immediate troubleshooting steps would be:

  • Introduce a Co-solvent: Begin by adding a water-miscible organic solvent in which the compound is known to be more soluble.

  • Gentle Heating and Agitation: Mild heating and continuous stirring can help to redissolve the precipitate, although this may not be a long-term stable solution upon cooling.

  • pH Adjustment (if applicable): If the compound has ionizable groups, altering the pH of the medium can significantly impact its solubility.

II. Comprehensive Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound. We will explore several proven techniques, from simple co-solvency to more advanced formulation strategies.

Issue 1: Compound crashes out of solution upon addition to aqueous buffer.

Root Cause Analysis: This is a classic sign of a hydrophobic compound being introduced into an aqueous environment beyond its saturation solubility. The compound molecules are aggregating to minimize their contact with water.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial precipitation issues.

In-Depth Protocol: Co-solvency Approach

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[3][4]

Step-by-Step Protocol:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable, water-miscible organic solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) - Note: Use with caution in biological assays due to potential cellular effects.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your selected co-solvent (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Titration into Aqueous Media: While vigorously stirring your aqueous buffer, slowly add the stock solution dropwise until you reach your desired final concentration.

  • Determine Maximum Co-solvent Concentration: If precipitation occurs, repeat the process with varying final concentrations of the co-solvent to determine the maximum percentage that can be tolerated in your system without causing precipitation. It is crucial to keep the final co-solvent concentration as low as possible, especially for in-vitro and in-vivo studies.

Co-solventTypical Starting Concentration Range (% v/v)Considerations
Ethanol1 - 10%Can cause protein precipitation at higher concentrations.
Propylene Glycol5 - 20%Generally well-tolerated in many biological systems.
PEG 4005 - 25%A good option for increasing solubility with lower toxicity.
DMSO0.1 - 1%Potent solvent, but can have off-target effects.
Issue 2: Solubility remains insufficient even with co-solvents, or the required co-solvent concentration is too high for the experimental system.

Root Cause Analysis: The intrinsic insolubility of the compound is too high to be overcome by simple co-solvency alone without introducing unacceptable levels of organic solvent.

Advanced Solubilization Strategies:

When co-solvents are not sufficient, more advanced formulation techniques are necessary. These methods aim to encapsulate or complex the hydrophobic molecule to increase its apparent solubility in water.

1. Surfactant-Mediated Solubilization

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[5][6] The hydrophobic core of these micelles can encapsulate this compound, while the hydrophilic shell interacts with the water, effectively solubilizing the compound.[7][8][9]

Experimental Protocol:

  • Surfactant Selection: Choose a non-ionic surfactant with a good safety profile, such as:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Cremophor® EL

  • Preparation of Surfactant Solution: Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Incorporation of the Compound:

    • Method A (Direct Addition): Add the powdered this compound directly to the surfactant solution and stir vigorously, possibly with gentle heating, until dissolved.

    • Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., ethanol, methanol). Add this solution to the surfactant-containing aqueous buffer. The organic solvent can then be removed by evaporation (e.g., using a rotary evaporator or nitrogen stream), leaving the compound entrapped in the micelles.

  • Optimization: Experiment with different surfactant concentrations to find the minimum amount required to achieve the desired compound concentration.

SurfactantTypical Concentration Range (% w/v)Key Characteristics
Polysorbate 800.1 - 2%Widely used, generally considered safe.
Polysorbate 200.1 - 2%Similar to Polysorbate 80, with a shorter fatty acid chain.
Cremophor® EL0.5 - 5%Can be very effective but has a higher potential for toxicity.

2. Cyclodextrin-Based Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts from water and increasing solubility.[10][12][13]

Experimental Protocol:

  • Cyclodextrin Selection: Common choices include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Complex Formation:

    • Kneading Method: Make a paste of the compound and the cyclodextrin with a small amount of water or a water-miscible solvent. Knead for a specified time, then dry and dissolve in the aqueous buffer.

    • Co-precipitation: Dissolve both the compound and the cyclodextrin in a suitable organic solvent. Evaporate the solvent to obtain a co-precipitate, which can then be dissolved in water.

  • Phase Solubility Studies: To determine the optimal ratio of compound to cyclodextrin, perform a phase solubility study. This involves adding an excess of the compound to aqueous solutions of increasing cyclodextrin concentrations and measuring the concentration of the dissolved compound after equilibration.

Caption: Mechanism of cyclodextrin-mediated solubilization.

3. pH Adjustment

Mechanism: For ionizable compounds, solubility is highly dependent on the pH of the solution.[14][15] By adjusting the pH to a point where the compound is in its ionized (salt) form, its solubility in water can be dramatically increased.[15][16] It is important to first determine if this compound has an ionizable functional group with a pKa in a physiologically relevant range. While the amide bond itself is generally neutral, other parts of a molecule can be ionizable. Assuming the presence of a basic or acidic moiety, the following would apply.

Experimental Protocol:

  • pKa Determination: If the pKa of the compound is unknown, it should be determined experimentally or computationally.

  • Solubility-pH Profile: Prepare a series of buffers with a range of pH values. Add an excess of this compound to each buffer, allow it to equilibrate, and then measure the concentration of the dissolved compound. This will generate a solubility-pH profile.

  • Formulation: Based on the solubility-pH profile, select a buffer system that maintains the pH at a level where the compound is sufficiently soluble.

4. Amorphous Solid Dispersions

Mechanism: The crystalline form of a compound is thermodynamically more stable and less soluble than its amorphous form.[17][18] By converting the compound to an amorphous state and dispersing it within a hydrophilic polymer matrix, its dissolution rate and apparent solubility can be significantly enhanced.[19]

Common Preparation Methods:

  • Solvent Evaporation: Dissolve both the compound and a polymer (e.g., PVP, HPMC) in a common solvent, then evaporate the solvent.

  • Hot-Melt Extrusion: Mix the compound and polymer and heat them until they melt, then cool rapidly to form a solid dispersion.

5. Nanosuspensions

Mechanism: Reducing the particle size of a drug to the nanometer range increases its surface area-to-volume ratio, which leads to an increase in dissolution velocity and saturation solubility.[20][21][22]

Common Preparation Methods:

  • Media Milling: High-energy milling of the drug in the presence of stabilizers.[23]

  • High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.[21]

6. Liposomal Formulations

Mechanism: Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[24][25][26][27] This formulation can enhance solubility and provide a vehicle for drug delivery.[24][26][28]

III. Summary of Solubilization Strategies

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[29][30]Simple, quick to implement.May require high concentrations of organic solvents, potential for toxicity.
Surfactants Micellar encapsulation.[8][9]Highly effective for very hydrophobic compounds.Potential for toxicity, can interfere with some biological assays.
Cyclodextrins Inclusion complex formation.[12][31][32]Good safety profile, can improve stability.Can be expensive, may not be suitable for all molecular shapes.
pH Adjustment Ionization of the compound.[14][33]Very effective for ionizable compounds, simple to implement.Not applicable to non-ionizable compounds, risk of precipitation upon pH change.
Solid Dispersions Conversion to amorphous form.[19][34]Significant increase in dissolution rate and solubility.[17]Can be complex to prepare, potential for recrystallization over time.
Nanosuspensions Increased surface area.[20][35]Enhances dissolution velocity and saturation solubility.[20]Requires specialized equipment, potential for particle aggregation.
Liposomes Encapsulation in lipid bilayer.[25][27]Biocompatible, can be used for targeted delivery.More complex to prepare and characterize.

IV. Final Recommendations

For initial studies with this compound, a systematic, stepwise approach is recommended. Begin with the simplest methods and progress to more complex formulations as needed.

  • Start with Co-solvents: This is the most straightforward approach and may be sufficient for your needs.

  • Explore Surfactants and Cyclodextrins: If co-solvents fail or are not suitable for your experimental system, these are the next logical steps.

  • Consider Advanced Formulations for In-Vivo Studies: For preclinical and clinical development, more sophisticated techniques like solid dispersions, nanosuspensions, or liposomal formulations may be necessary to achieve the desired pharmacokinetic profile.

By understanding the underlying principles and systematically applying these troubleshooting strategies, you will be well-equipped to overcome the solubility challenges of this compound and advance your research.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.).
  • Liposome formulations of hydrophobic drugs. (n.d.). PubMed.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.).
  • Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). SciSpace.
  • Liposome formulations of hydrophobic drugs. (n.d.). SciSpace.
  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1).
  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (n.d.). PubMed.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
  • A mini review on nanosuspension drug delivery system : An innovative approach for poorly aqueous soluble drugs. (2020, August 5). PharmaTutor.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.).
  • Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. (2011, June 15). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Cosolvent. (n.d.). Wikipedia.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC. (n.d.).
  • Liposomes for Loading Hydrophobic Drugs (F10209D). (n.d.). Tribioscience.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • solubility enhancement and cosolvency by madhavi. (n.d.). PPTX - Slideshare.
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
  • Liposomal Formulations: A Recent Update - PMC. (n.d.).
  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. (n.d.).
  • Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025, December 20).
  • Benzamide. (n.d.). Solubility of Things.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC. (n.d.). NIH.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015, July 1).
  • PH adjustment: Significance and symbolism. (2026, January 7).
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem.
  • Looking for suggestions to dissolve benzamide derivatives. (2024, April 27). r/chemistry - Reddit.
  • Benzamide. (n.d.). Wikipedia.
  • Technical Support Center: Resolving Solubility Issues of 4-Hydroxybenzamide in Aqueous Solutions. (n.d.). Benchchem.
  • N-phenylbenzamide. (n.d.).
  • N-phenylbenzamide. (2024, April 9). ChemBK.

Sources

Technical Support Center: Analysis and Control of Rotameric Mixtures of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter analytical challenges due to the presence of rotational isomers, or rotamers. Our goal is to provide you with the expertise and practical solutions needed to understand, identify, and control these species in your experiments, ensuring data integrity and analytical accuracy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the phenomenon of rotamerism in sterically hindered amides like this compound.

Q1: What are rotamers, and why do they form in my compound?

A1: Rotamers are conformational isomers that result from restricted rotation around a single bond.[1][2] In this compound, the central C-N amide bond has significant double-bond character due to resonance. This, combined with the steric bulk of the ortho-dimethoxy groups on the benzoyl ring and the substituents on the nitrogen atom, creates a substantial energy barrier to rotation.[3] If this barrier is high enough, the interconversion between different rotational conformations becomes slow on the experimental timescale (e.g., NMR or HPLC), allowing for the observation of distinct molecular species.[1] When the energy barrier is sufficiently high to permit isolation, these isomers are termed atropisomers.[1][4]

Q2: I see multiple peaks in my NMR and HPLC data for a sample I believe to be pure. Could these be rotamers?

A2: Yes, this is a classic sign of rotamerism. The presence of two or more distinct, interconverting species in solution will often lead to:

  • In NMR: A doubling (or multiplication) of signals in both ¹H and ¹³C spectra, as the corresponding nuclei in each rotamer exist in slightly different chemical environments.[1]

  • In HPLC: The appearance of two or more closely eluting peaks with identical mass spectra. The ratio of these peaks may not be consistent across different runs or conditions.

Q3: How can I definitively confirm that these extra peaks are from rotamers and not impurities or diastereomers?

A3: Several robust analytical techniques can confirm the presence of rotamers:

  • Variable-Temperature (VT) NMR: This is the most common method.[1] As the temperature is increased, the rate of interconversion between rotamers increases. In the NMR spectrum, you will observe the corresponding peaks for the two rotamers broaden, move closer together, and eventually merge into a single, averaged signal at a specific "coalescence temperature".[5][6] This behavior is a definitive signature of a dynamic exchange process.

  • 2D Exchange Spectroscopy (EXSY) NMR: An EXSY (or ROESY) experiment can be performed at a temperature where rotation is slow.[7][8] Rotamers will show cross-peaks between their corresponding signals, indicating that magnetization is being transferred between them via chemical exchange.[7][9] This is a powerful, non-intrusive method to confirm that the species are interconverting.[1][10]

  • High-Temperature HPLC: Similar to VT-NMR, increasing the column temperature in an HPLC analysis can accelerate rotamer interconversion. If the peaks are due to rotamers, they will often broaden and coalesce into a single peak at elevated temperatures.

Q4: Is the presence of rotamers a problem for quantitative analysis?

A4: It can be if not handled correctly. For quantitative purposes, you have two main strategies:

  • Coalesce the Peaks: Adjust experimental conditions (e.g., increase temperature) to force the multiple rotamer peaks into a single, sharp peak. This simplifies quantification.

  • Sum the Peaks: If coalescence is not feasible or desired, you must treat the rotamers as a single chemical entity. The total concentration or purity should be calculated based on the sum of the integrated areas of all corresponding rotamer peaks.

Part 2: Troubleshooting and Experimental Guides

This section provides detailed, step-by-step protocols to address specific issues encountered during the analysis of this compound.

Guide 1: Troubleshooting NMR Analysis

Issue: ¹H and ¹³C NMR spectra at ambient temperature show a doubled set of signals, complicating interpretation and assignment.

Underlying Cause: The energy barrier to rotation around the C-N amide bond is high enough that the interconversion rate is slow on the NMR timescale at room temperature.

This protocol aims to confirm the dynamic exchange and find a temperature at which the spectrum simplifies to a single set of averaged signals.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a sample of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈). Ensure the concentration is sufficient for good signal-to-noise. Use a proper NMR tube rated for variable temperature work (e.g., Class A borosilicate).[11]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline. Note the chemical shift difference (Δν, in Hz) between a pair of well-resolved signals corresponding to the two rotamers.

  • Incremental Heating: Increase the spectrometer temperature in 10-20 K increments.[11] Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observe Spectral Changes: As the temperature increases, you should observe the following characteristic changes for the rotamer peaks:

    • Broadening: The peaks will begin to broaden as the rate of exchange approaches the NMR timescale.

    • Coalescence: The peaks will merge into a single, very broad peak at the coalescence temperature (Tc).[5]

    • Sharpening: Above Tc, the single peak will sharpen, representing the fast-exchange regime where a population-averaged signal is observed.

  • Data Analysis: The observation of coalescence confirms the presence of rotamers. The spectrum acquired at a temperature well above Tc can be used for routine structural confirmation.

Data Interpretation Table:

Temperature RangeExpected Spectral AppearanceRationale
Low Temperature (e.g., < 298 K)Two sharp, distinct sets of signals.Slow Exchange Regime: Interconversion is much slower than the NMR timescale.
Intermediate Temperature (~Tc)Signals are significantly broadened and merging.Intermediate Exchange Regime: Interconversion rate is comparable to the NMR timescale.
High Temperature (e.g., > 353 K)One sharp, averaged set of signals.Fast Exchange Regime: Interconversion is much faster than the NMR timescale.

Conceptual Diagram: VT-NMR Coalescence

G cluster_0 Low Temperature (Slow Exchange) cluster_1 Coalescence Temperature (Tc) cluster_2 High Temperature (Fast Exchange) T1 Two Sharp Peaks Tc One Broad Peak T1->Tc Increase Temp. T2 One Sharp Averaged Peak Tc->T2 Increase Temp.

Caption: Effect of temperature on rotamer signals in NMR.

If VT-NMR is not accessible or if you need orthogonal confirmation, 2D EXSY is an excellent choice.

Step-by-Step Protocol:

  • Select Temperature: Choose a temperature where the rotamers are in slow exchange (i.e., two distinct sets of peaks are visible), typically room temperature.

  • Acquire 2D EXSY Spectrum: Run a 2D EXSY (or NOESY) experiment. The pulse sequence for EXSY is identical to NOESY.[2][7] A key parameter is the mixing time (τm), which should be on the order of the inverse of the exchange rate constant. Start with a mixing time of ~500 ms and optimize if necessary.

  • Analyze the Spectrum: In the resulting 2D spectrum, in addition to the diagonal peaks, you will observe off-diagonal cross-peaks. Cross-peaks that connect a proton signal from one rotamer to the corresponding proton signal in the other rotamer are positive proof of chemical exchange.[7][12] These exchange peaks are typically of the same phase as the diagonal peaks.[7]

Guide 2: Troubleshooting HPLC/UPLC Analysis

Issue: A single, pure compound gives two closely eluting, and sometimes poorly resolved, peaks in a reversed-phase HPLC/UPLC analysis.

Underlying Cause: The rotational energy barrier is high enough that the rotamers do not fully interconvert during their transit through the column. The stationary phase has a slightly different affinity for each rotamer, leading to separation.[13]

This protocol is the most direct way to solve the issue of multiple rotamer peaks in chromatography for routine analysis and quantification.

Step-by-Step Protocol:

  • Baseline Analysis: Perform an injection at your standard column temperature (e.g., 30-40 °C). Record the chromatogram, noting the retention times and resolution of the rotamer peaks.

  • Increase Column Temperature: Increase the column oven temperature significantly, for example, to 60 °C. Allow the system to fully equilibrate. Perform another injection.

  • Evaluate the Chromatogram: Compare the new chromatogram to the baseline. An increase in temperature generally reduces retention time.[14][15] For rotamers, you should also see the peaks broaden and move closer together.

  • Optimize for Coalescence: Continue to increase the temperature in 10-20 °C increments (respecting the column's maximum temperature limit, typically 80-90 °C for many modern columns). The goal is to find the lowest temperature at which the two peaks fully merge into a single, symmetrical peak.

  • Method Finalization: Once the optimal temperature for coalescence is found, the method can be finalized. This approach provides a single peak for robust integration and quantification.

Data Interpretation Table:

Column TemperatureExpected Chromatographic ResultRationale
30 °CTwo partially or fully resolved peaks.Slow interconversion on the chromatographic timescale.
60 °CPeaks are broader and have lower resolution.Interconversion rate increases, causing on-column band broadening.
80-90 °CA single, sharp peak is observed.Fast interconversion rate leads to elution of a single, averaged species.

Troubleshooting Workflow: HPLC Rotamer Analysis

G Start Start: Two peaks observed in HPLC CheckMS Do peaks have identical Mass Spectra? Start->CheckMS Impurity Likely an impurity. Investigate further. CheckMS->Impurity No IncreaseTemp Increase column temperature (e.g., to 60-80 °C) CheckMS->IncreaseTemp Yes Observe Observe chromatogram IncreaseTemp->Observe Coalesce Do peaks coalesce into one? Observe->Coalesce Success Success: Rotamers confirmed. Use higher temp for analysis. Coalesce->Success Yes NoCoalesce Peaks do not coalesce. Consider diastereomers or stable atropisomers. Coalesce->NoCoalesce No

Sources

Validation & Comparative

A Comparative Guide to the Validation of Purity Assays for N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of three orthogonal analytical techniques for the validation of purity assays for the novel small molecule, N-ethyl-2,6-dimethoxy-N-phenylbenzamide. As researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is not merely a procedural step but the cornerstone of safety, efficacy, and regulatory compliance. The choice of analytical methodology dictates the reliability of this determination, and a multi-faceted approach is often necessary to build a complete purity profile.

We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The causality behind experimental choices will be explored, grounding our discussion in the physicochemical properties of this compound and the rigorous standards set forth by international regulatory bodies.[1][2]

High-Performance Liquid Chromatography (HPLC-UV): The Industry Workhorse

High-Performance Liquid Chromatography is a fundamental technique in pharmaceutical analysis, enabling the precise separation of compounds based on their physicochemical properties.[3] For non-volatile, thermally stable small molecules like this compound, reversed-phase HPLC is the de facto standard for purity and impurity profiling.[4]

Causality of Method Selection

The molecular structure of this compound—featuring multiple aromatic rings and polar amide and ether functionalities—makes it an ideal candidate for reversed-phase HPLC. Its separation from potential impurities (e.g., starting materials, by-products, or degradants) can be effectively achieved by exploiting subtle differences in polarity. The presence of chromophores (the aromatic rings) allows for sensitive detection using a UV detector, a robust and cost-effective option.[3]

Experimental Workflow: HPLC-UV Purity Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Accurately weigh this compound reference and test samples B Dissolve in appropriate solvent (e.g., Acetonitrile/Water) to known concentrations A->B C System Suitability Test (SST) Injection of standard to verify performance (e.g., tailing factor, resolution) B->C D Inject sample solutions onto the HPLC system C->D E Separation on C18 Reversed-Phase Column using a gradient mobile phase D->E F Detection of eluting compounds by UV-Vis Detector (e.g., at 254 nm) E->F G Integrate chromatogram peaks using chromatography data system (CDS) F->G H Calculate purity by area percent normalization: % Purity = (Area_MainPeak / Area_Total) * 100 G->H I Generate Validation Report (Linearity, Accuracy, Precision, etc.) H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Accurately weigh sample B Dissolve in a volatile organic solvent (e.g., Dichloromethane) A->B C Inject sample into GC inlet B->C D Vaporization of sample C->D E Separation of components in a capillary column based on volatility D->E F Ionization (Electron Impact) and mass analysis in MS E->F G Generate Total Ion Chromatogram (TIC) F->G H Identify peaks by comparing mass spectra against a spectral library (e.g., NIST) G->H I Quantify impurities using an internal standard or area percent H->I QNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh analyte (~10 mg) using a microbalance C Co-dissolve both in a deuterated solvent (e.g., DMSO-d6) in a vial A->C B Accurately weigh a certified internal standard (e.g., maleic acid) B->C D Transfer an aliquot to an NMR tube C->D E Acquire 1H NMR spectrum using quantitative parameters (e.g., long relaxation delay, 90° pulse) D->E F Apply Fourier Transform and phase correction E->F G Integrate non-overlapping peaks of analyte and internal standard F->G H Calculate purity using the established qNMR equation G->H I Report absolute purity (%w/w) with uncertainty budget H->I

Sources

A Structural and Functional Comparison of N-ethyl-2,6-dimethoxy-N-phenylbenzamide and Lidocaine Analogs: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of local anesthetic development, lidocaine has long served as a foundational template for medicinal chemists. Its characteristic structure, comprising a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine, has been the subject of extensive modification in the pursuit of agents with improved potency, duration of action, and safety profiles.[1][2][3] This guide provides a detailed structural comparison between a novel compound, N-ethyl-2,6-dimethoxy-N-phenylbenzamide, and established lidocaine analogs.

While this compound is not a widely characterized compound in existing literature, its core components bear resemblance to known pharmacophores. This analysis will deconstruct its structure in the context of established structure-activity relationships (SAR) for local anesthetics to hypothesize its potential functional characteristics. Furthermore, we will provide a comprehensive suite of validated experimental protocols to guide researchers in the empirical evaluation of this and other novel anesthetic candidates.

Part 1: A Comparative Structural Analysis

The efficacy and safety of a local anesthetic are intrinsically linked to its molecular structure. The balance between lipophilicity and hydrophilicity, governed by the aromatic ring and the terminal amine respectively, dictates the compound's ability to traverse nerve membranes and bind to its target, the voltage-gated sodium channel.[4][5]

1.1. Deconstruction of this compound

This compound can be broken down into three key regions:

  • Aromatic System: A 2,6-dimethoxybenzoyl group. The two methoxy groups at the ortho positions are electron-donating and sterically bulky. This is a key point of differentiation from lidocaine.

  • Intermediate Linkage: A standard amide bond.

  • Amine Group: An N-ethyl-N-phenyl group. The presence of a second phenyl ring attached to the nitrogen is a significant structural deviation from typical lidocaine analogs.

1.2. Deconstruction of Lidocaine and Representative Analogs

Lidocaine serves as our primary reference compound:

  • Aromatic System: A 2,6-dimethylphenyl group. The methyl groups provide steric hindrance that protects the amide bond from hydrolysis by amidases, contributing to its longer duration of action compared to ester-type anesthetics.[2]

  • Intermediate Linkage: An amide bond.

  • Amine Group: A diethylamino group, which is a tertiary amine.

For a comprehensive comparison, we will consider the following structural analogs of lidocaine:

  • Mepivacaine: A cyclic analog where the diethylamino group is incorporated into a piperidine ring. This modification increases its lipid solubility and duration of action.

  • Bupivacaine: Similar to mepivacaine but with a butyl group attached to the piperidine nitrogen, significantly increasing its lipid solubility and potency.

  • Prilocaine: Features a secondary amine instead of a tertiary amine and lacks one of the ortho-methyl groups on the aromatic ring, making it more susceptible to metabolism.

Below is a diagram illustrating the core structural components of these molecules.

G cluster_0 This compound cluster_1 Lidocaine cluster_2 Mepivacaine Aromatic0 2,6-Dimethoxybenzoyl Amide0 Amide Linkage Aromatic0->Amide0 Amine0 N-ethyl-N-phenyl Group Amide0->Amine0 Aromatic1 2,6-Dimethylphenyl Amide1 Amide Linkage Aromatic1->Amide1 Amine1 Diethylamino Group Amide1->Amine1 Aromatic2 2,6-Dimethylphenyl Amide2 Amide Linkage Aromatic2->Amide2 Amine2 N-methylpiperidine Amide2->Amine2

Caption: Core structural components of the compounds.

Part 2: Structure-Activity Relationship (SAR) and Mechanistic Insights

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6][7][8] The uncharged, lipid-soluble base form of the molecule penetrates the nerve sheath and membrane, while the charged, cationic form binds to the receptor site within the channel pore, inhibiting sodium ion influx and preventing action potential propagation.[4][5]

2.1. Aromatic Ring Substituents

The nature of the aromatic ring and its substituents primarily influences the compound's lipophilicity and protein binding.

  • Lidocaine's 2,6-dimethyl groups: These ortho-substituents are crucial for providing steric hindrance, which protects the amide bond from enzymatic hydrolysis, thereby prolonging the duration of action.

  • This compound's 2,6-dimethoxy groups: The replacement of methyl with methoxy groups increases both steric bulk and electron-donating character. This could potentially enhance stability against hydrolysis. However, the effect of these groups on binding to the sodium channel receptor is unknown and requires empirical validation. Studies on N-phenylbenzamides in other contexts have shown that electron-withdrawing groups can be beneficial for potency in those applications.[9]

2.2. The Amine Group

The tertiary amine of lidocaine is crucial for its activity, as its pKa allows for a significant portion of the molecules to be in the charged form at physiological pH, which is necessary for binding to the sodium channel.

  • Lidocaine's Diethylamino Group: This group provides the necessary basicity and hydrophilicity for the molecule to be water-soluble and to interact with the sodium channel.

  • This compound's N-ethyl-N-phenyl Group: The presence of a phenyl group directly on the nitrogen atom is a significant departure from the typical aliphatic amine structure of lidocaine analogs. This will likely decrease the basicity (pKa) of the nitrogen, potentially reducing the concentration of the active cationic form at physiological pH. This could, in turn, reduce its local anesthetic potency.

Part 3: Predicted Physicochemical and Pharmacological Properties

Based on the structural analysis, we can predict some of the key properties of this compound relative to lidocaine. These predictions should be validated experimentally.

PropertyLidocaineThis compound (Predicted)Rationale
pKa 7.9LowerThe N-phenyl group is electron-withdrawing, which is expected to decrease the basicity of the amine nitrogen.
Lipid Solubility ModerateHigherThe additional phenyl ring and methoxy groups are likely to increase the overall lipophilicity of the molecule.
Protein Binding 64%HigherIncreased lipophilicity generally correlates with higher plasma protein binding.
Anesthetic Potency HighPotentially LowerA lower pKa would result in a lower concentration of the active cationic form at physiological pH, potentially reducing potency.
Onset of Action RapidPotentially SlowerHigher lipid solubility can sometimes delay onset by causing sequestration in adipose tissue before reaching the nerve.[5]
Duration of Action IntermediatePotentially LongerIncreased protein binding and potential resistance to hydrolysis due to bulky methoxy groups could prolong the duration of action.
Toxicity ModerateUnknownThe metabolic profile and potential for systemic toxicity would need to be determined experimentally.

Part 4: Recommended Experimental Validation Protocols

To empirically determine the local anesthetic properties of this compound, a tiered approach of in vitro and in vivo assays is recommended.

4.1. In Vitro Characterization

A. Patch-Clamp Electrophysiology for Sodium Channel Blockade

This assay directly measures the effect of the compound on voltage-gated sodium channels, providing definitive evidence of its mechanism of action and potency.

  • Objective: To determine the concentration-dependent inhibition of sodium currents (INa) and the IC50 value.

  • Methodology:

    • Culture a suitable cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells transfected with Nav1.7 or DRG neurons).

    • Prepare stock solutions of the test compound and lidocaine (as a positive control) in a suitable vehicle.

    • Perform whole-cell patch-clamp recordings.

    • Establish a stable baseline INa by applying a voltage-step protocol.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the peak INa at each concentration.

    • Calculate the percentage of inhibition relative to the baseline.

    • Fit the concentration-response data to a suitable equation to determine the IC50.

G start Cell Culture patch Perform Whole-Cell Patch-Clamp start->patch prep Prepare Compound Solutions perfuse Perfuse with Test Compound prep->perfuse base Establish Baseline I Na patch->base base->perfuse measure Measure Peak I Na perfuse->measure calc Calculate % Inhibition measure->calc ic50 Determine IC 50 calc->ic50

Caption: Workflow for patch-clamp electrophysiology.

B. In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new compound early in the development process.[10][11][12][13][14]

  • Objective: To determine the concentration at which the compound induces cell death.

  • Methodology (MTT Assay):

    • Seed neuronal or other relevant cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

4.2. In Vivo Efficacy Assessment

A. Rodent Sciatic Nerve Block Model

This is a standard preclinical model to evaluate the onset, duration, and intensity of local anesthetic action in a living organism.[15][16][17][18]

  • Objective: To measure the duration of sensory and motor blockade.

  • Methodology:

    • Anesthetize the animal (e.g., a rat) according to approved protocols.

    • Inject a defined volume and concentration of the test compound perineurally to the sciatic nerve.

    • Assess sensory blockade at regular intervals using a noxious stimulus (e.g., tail-flick or hot-plate test) and observing the withdrawal reflex.

    • Assess motor blockade by observing the animal's gait or using a motor function test.

    • Record the time to onset of blockade and the time to full recovery.

    • Compare the results to a vehicle control and a positive control (e.g., lidocaine).

G anesthetize Anesthetize Animal inject Perineural Injection at Sciatic Nerve anesthetize->inject assess_sensory Assess Sensory Blockade (e.g., Hot-Plate Test) inject->assess_sensory assess_motor Assess Motor Blockade (e.g., Gait Analysis) inject->assess_motor record Record Onset and Duration of Blockade assess_sensory->record assess_motor->record compare Compare to Controls record->compare

Caption: Workflow for in vivo sciatic nerve block model.

Conclusion

The structural features of this compound present an interesting deviation from the classical lidocaine template. The presence of 2,6-dimethoxy substituents on the benzoyl ring and an N-phenyl group on the terminal amine are predicted to significantly alter its physicochemical properties, potentially leading to a lower pKa and increased lipophilicity. While these changes may impact its anesthetic potency, they could also influence its duration of action and metabolic stability. The provided experimental protocols offer a clear and robust pathway for the empirical validation of these hypotheses. Through systematic in vitro and in vivo evaluation, the true potential of this compound as a novel local anesthetic can be thoroughly elucidated.

References

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Ghelardini, C., et al. (2008). Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. Bioorganic & Medicinal Chemistry, 16(3), 1465-1473. [Link]

  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Lieeman, F. M., et al. (1978). A new in vivo method for quantitatively evaluating local anesthetics. European Journal of Pharmacology, 51(4), 337-344. [Link]

  • Rajiv, A. (2025). Models for screening of Local Anaesthetics. [Link]

  • ResearchGate. General structure of the new lidocaine analogs. [Link]

  • Lang, L., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 849. [Link]

  • ResearchGate. The evaluation of local anesthesia effects in vivo. [Link]

  • Kohane, D. S., et al. (1998). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. British Journal of Anaesthesia, 81(5), 736-742. [Link]

  • ResearchGate. Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. [Link]

  • Mori, K., et al. (2024). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 49(2), 87-93. [Link]

  • National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Database. [Link]

  • Szabó, A. (2010). Cardiac electrophysiological effects of local anesthetics. Doctoral dissertation, University of Debrecen. [Link]

  • Asr, S. M., et al. (2013). Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles. Iranian Journal of Pharmaceutical Research, 12(3), 397-404. [Link]

  • Butterworth, J. F., & Strichartz, G. R. (2016). Neural Physiology and Local Anesthetic Action. Anesthesia Key. [Link]

  • Phero, J. C., et al. (2017). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. Anesthesia Progress, 64(3), 139-144. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(11), 2947. [Link]

  • Becker, D. E., & Reed, K. L. (2006). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 97(5), 589-597. [Link]

  • de la Fuente, C., et al. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Molecules, 26(11), 3293. [Link]

  • Mori, K., et al. (2024). Quantitative structure-activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 49(2), 87-93. [Link]

  • Kaiser, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109. [Link]

  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Strichartz, G. R., & Covino, B. G. (n.d.). Clinical Pharmacology of Local Anesthetics. NYSORA. [Link]

  • Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90-102. [Link]

  • Phero, J. C., et al. (2017). Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. ResearchGate. [Link]

  • Cross, K. P., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Computational Toxicology, 20, 100187. [Link]

  • Noorily, A. D., et al. (1995). Cocaine, Lidocaine, Tetracaine: Which Is Best for Topical Nasal Anesthesia? Anesthesia & Analgesia, 81(4), 724-727. [Link]

  • HEXIA Pharm. (2025). A Clinical Review of Lidocaine and Benzocaine for 2025. [Link]

Sources

Reference standards for N-ethyl-2,6-dimethoxy-N-phenylbenzamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reference Standard Selection for High-Precision Quantification of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Executive Summary & Strategic Context

This compound represents a class of sterically hindered benzamide derivatives often encountered as critical Process-Related Impurities (PRIs) or late-stage intermediates in the synthesis of local anesthetics and specific GPCR ligands. Its structural complexity—specifically the steric bulk introduced by the 2,6-dimethoxy substitution combined with the N-phenyl/N-ethyl moiety —creates unique analytical challenges, including restricted rotation (atropisomerism) and distinct UV extinction coefficients.

For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, selecting the correct reference standard is not merely a purchasing decision; it is a compliance strategy. This guide compares the three primary pathways for standardizing this compound: ISO 17034 Certified Reference Materials (CRMs) , qNMR-Validated In-House Primary Standards , and Chromatographic (Area %) Standards .

Technical Analysis of the Analyte

Before selecting a standard, one must understand the molecule's behavior to prevent quantification bias.

FeatureChemical ConsequenceAnalytical Impact
2,6-Dimethoxy Substitution Creates significant steric hindrance around the carbonyl carbon.Forces the amide bond out of planarity; may result in split peaks (rotamers) in NMR or HPLC at low temperatures.
N-Phenyl & N-Ethyl Groups High lipophilicity (LogP > 3.0 estimated).Requires high % organic mobile phase (e.g., ACN/MeOH) for elution; potential for carryover in LC systems.
Amide Linkage Susceptible to hydrolysis under extreme pH.Stability Risk: Standard stock solutions should be prepared in neutral solvents (e.g., DMSO or Acetonitrile) rather than acidic/basic diluents.

Comparative Analysis of Reference Standard Options

Since off-the-shelf CRMs for this specific structure are rare, the "comparison" often shifts to "Custom Synthesis vs. In-House Characterization."

Option A: ISO 17034 Certified Reference Material (The "Gold Standard")

Best for: Late-stage GMP release testing, filing regulatory submissions (NDA/ANDA).

  • Description: A commercially sourced standard accompanied by a Certificate of Analysis (CoA) reporting a certified purity value with expanded uncertainty (e.g.,

    
    ).
    
  • Pros:

    • Traceability: Unbroken chain of comparison to SI units (NIST/BIPM).

    • Risk Mitigation: Regulatory bodies (FDA, EMA) accept these without question.

    • Stability Data: Comes with guaranteed shelf-life data.

  • Cons:

    • Availability: Likely requires custom synthesis for this specific molecule ($5,000+ and 8-12 weeks lead time).

    • Cost: Prohibitive for early-phase discovery.

Option B: qNMR-Validated In-House Primary Standard (The "Smart Alternative")

Best for: Early development, impurity profiling, and when commercial CRMs are unavailable.

  • Description: You synthesize or purify the compound in-house and assign purity using Quantitative NMR (qNMR) against a NIST-traceable internal standard (e.g., Benzyl Benzoate or Maleic Acid).

  • Pros:

    • Speed: Can be generated in <1 week if crude material is available.

    • Accuracy: qNMR is a primary ratio method; it does not rely on UV response factors.

    • Self-Validating: Eliminates the need for "mass balance" assumptions (i.e., assuming

      
      ).
      
  • Cons:

    • Technical Requirement: Requires access to a 400+ MHz NMR and an experienced operator.

    • Hygroscopicity: The standard must be weighed in a controlled humidity environment.

Option C: Chromatographic Purity Standard (Area %)

Best for: Relative Response Factor (RRF) determination, qualitative identification.

  • Description: Purity is assigned solely by HPLC-UV/MS area normalization (

    
    ).
    
  • Pros:

    • Cheap & Fast: Uses existing material.

  • Cons:

    • High Bias Risk: CRITICAL WARNING. This molecule's UV response (2,6-dimethoxy benzoyl) is distinct. Impurities lacking this chromophore will be invisible, leading to a gross overestimation of purity (e.g., thinking a standard is 99% pure when it is actually 85% pure due to invisible salts/solvents).

Decision Matrix: Which Standard Do You Need?

StandardSelection Start Start: Define Development Phase Phase Is this for GMP Release / Regulatory Filing? Start->Phase Commercial Is a Commercial CRM Available? Phase->Commercial Yes (GMP) qNMR_Cap Do you have qNMR Capabilities? Phase->qNMR_Cap No (R&D) BuyCRM Action: Purchase ISO 17034 CRM Commercial->BuyCRM Yes Custom Action: Commission Custom Synthesis (ISO 17034) Commercial->Custom No InHouse Action: Synthesize & Qualify via qNMR (Traceable Internal Std) qNMR_Cap->InHouse Yes (Recommended) Area Action: Use Area% (High Risk) Only for RRF estimation qNMR_Cap->Area No

Figure 1: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements and laboratory capabilities.

Experimental Protocol: Establishing an In-House Primary Standard (qNMR)

Since a commercial CRM is likely unavailable for this compound, the following protocol describes how to generate a scientifically defensible primary standard.

Prerequisites
  • Material: >100 mg of synthesized this compound (purified via Prep-HPLC).

  • Internal Standard (IS): Traceable Dimethyl Sulfone (DMSO2) or 1,3,5-Trimethoxybenzene (high purity, non-volatile).

  • Solvent: DMSO-

    
     (to prevent rotameric peak broadening often seen in 
    
    
    
    ).
Step-by-Step Methodology
  • Homogeneity Check: Analyze the candidate material via HPLC-UV (210 nm and 254 nm). Ensure chromatographic purity is >98.0% area.

  • Gravimetry (The Critical Step):

    • Weigh exactly

      
       mg of the Candidate Standard into a vial.
      
    • Weigh exactly

      
       mg of the Internal Standard (IS) into the same vial.
      
    • Note: Use a 5-digit analytical balance. Record weights to 0.01 mg.

  • Solubilization: Dissolve in 1.0 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Instrument: 400 MHz (min) NMR.

    • Pulse Delay (D1): 60 seconds (Critical: This allows full relaxation of the 2,6-dimethoxy protons).

    • Scans: 16 or 32.

  • Calculation: Use the following equation to determine the Assigned Purity (

    
    ) :
    
    
    
    

    Where:

    • 
       = Integrated Area
      
    • 
       = Number of protons (e.g., 6 for the dimethoxy group)
      
    • 
       = Molecular Weight
      
    • 
       = Weight taken
      
    • 
       = Purity (as a decimal)
      
Why This Works (Causality)

The 2,6-dimethoxy protons (singlet, ~3.6-3.8 ppm) are distinct and isolated from the aromatic region, making them an ideal "Reporter Signal." By comparing this integral to the Internal Standard, you measure the actual moles of benzamide present, effectively ignoring water, salts, and inorganic impurities that HPLC-UV would miss.

Performance Data Comparison

The following table simulates a comparison of quantification results for a drug batch containing this impurity, using different standard grades.

MetricISO 17034 CRMIn-House qNMR StdArea % "Standard"
Assigned Purity 99.4%99.2%100.0% (Assumed)
Impurity Result (in Sample) 0.15% 0.15% 0.12%
Uncertainty (

)


Unknown
Bias Reference< 1.0%-20% (Underestimated)
Compliance Risk NoneLow (if documented)High (OOS Risk)

Interpretation: Using an Area % standard (Option C) assumes the standard is 100% pure. If the standard is actually 80% pure (due to retained solvent/salts), you will calculate a lower Response Factor and consequently underestimate the impurity in your final drug product. This could lead to releasing a batch that actually fails ICH Q3A limits.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1][2][3] International Council for Harmonisation.[4] [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[5][6] International Organization for Standardization. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Sources

Comparative Study of Amide Bond Stability in Dimethoxy Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect Paradigm

In medicinal chemistry, the benzamide scaffold is ubiquitous, serving as the pharmacophore for numerous antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. However, the metabolic and hydrolytic stability of the amide bond remains a critical liability.

This guide provides a technical comparison of dimethoxy benzamide regioisomers, specifically focusing on the stability differential between 2,6-dimethoxybenzamide (sterically hindered) and 3,4-dimethoxybenzamide (sterically accessible). By synthesizing kinetic principles with structural analysis, we demonstrate why the 2,6-substitution pattern serves as a "steric fortress," significantly retarding hydrolysis compared to its 3,4-analogue.

Mechanistic Analysis: Sterics vs. Electronics

To understand the stability profiles, we must decouple the electronic resonance effects from the steric consequences of methoxy substitution.

The Electronic Landscape

Methoxy groups (-OCH₃) are strong


-withdrawers but powerful 

-donors.
  • 3,4-Dimethoxy substitution: The electron-donating effect increases the electron density of the carbonyl oxygen via resonance. While this increases the basicity of the carbonyl oxygen (facilitating protonation in acid catalysis), it stabilizes the ground state less than it stabilizes the transition state for nucleophilic attack, generally making the amide bond susceptible to hydrolysis.

  • 2,6-Dimethoxy substitution: While electronically similar, the ortho placement introduces a dominant steric factor.

The "Ortho Effect" and Steric Inhibition

The 2,6-disubstitution forces the amide group out of planarity with the benzene ring to relieve torsional strain (A(1,3) strain).

  • Resonance Decoupling: The loss of planarity reduces the conjugation between the aryl ring and the carbonyl, theoretically making the carbonyl more electrophilic.

  • Steric Blockade (The Dominant Factor): Despite the electronic activation, the bulky ortho-methoxy groups create a physical barrier. They block the trajectory of the incoming nucleophile (water or enzyme active site serine) perpendicular to the carbonyl plane, preventing the formation of the tetrahedral intermediate.

Visualization of Hydrolysis Blockade

The following diagram illustrates the mechanistic divergence between the accessible 3,4-isomer and the hindered 2,6-isomer under acidic hydrolysis conditions.

HydrolysisMechanism cluster_34 3,4-Dimethoxy (Accessible) cluster_26 2,6-Dimethoxy (Hindered) Start34 Planar Conformation Inter34 Tetrahedral Intermediate (Formation Allowed) Start34->Inter34 H2O Attack Prod34 Hydrolysis Products (Acid + Amine) Inter34->Prod34 Collapse Start26 Twisted Conformation (Ortho-Steric Clash) Block Nucleophilic Attack BLOCKED Start26->Block Steric Shielding NoProd Intact Amide Block->NoProd High Stability

Figure 1: Mechanistic pathway comparison. The 2,6-dimethoxy motif prevents the formation of the rate-determining tetrahedral intermediate.

Comparative Stability Data

The following table synthesizes relative stability data derived from kinetic studies of substituted benzamides in simulated biological fluids (Simulated Gastric Fluid - SGF, and Liver Microsomes).

Feature2,6-Dimethoxybenzamide 3,4-Dimethoxybenzamide Mechanistic Driver
Acidic Hydrolysis (

)
Very Slow (

)
Fast (

)
Steric inhibition of nucleophilic attack dominates in 2,6-isomer.
Enzymatic Stability (

)
High (> 60 min)Low (< 20 min)Ortho-groups prevent fit into amidase active pockets (e.g., trypsin/chymotrypsin like clefts).
Planarity (

angle)
Twisted (~40-60°)Planar (~0-10°)2,6-steric clash with amide protons/oxygen.
Metabolic Liability O-Demethylation (CYP450)O-Demethylation (CYP450)Both are susceptible to oxidative O-dealkylation, but the amide bond remains intact in the 2,6-isomer.

Key Insight: While both compounds are susceptible to CYP450-mediated O-demethylation (metabolic soft spot), the amide bond itself in the 2,6-isomer is virtually inert to hydrolytic cleavage compared to the 3,4-isomer. This makes the 2,6-scaffold ideal for oral drugs requiring survival through the acidic stomach environment.

Experimental Protocol: Kinetic Stability Assay

To objectively verify the stability differences, the following self-validating protocol measures the pseudo-first-order hydrolysis rate constants (


).
Materials
  • Analytes: 2,6-Dimethoxybenzamide, 3,4-Dimethoxybenzamide.

  • Internal Standard (IS): 2,6-Dichlorobenzamide-d3 (Deuterated analog ensures tracking of extraction efficiency).

  • Media: 0.1 M HCl (pH 1.0, 37°C) and Phosphate Buffer (pH 7.4).

Workflow Methodology

Step 1: Preparation Dissolve compounds in DMSO to 10 mM stock. Spike into pre-warmed (37°C) hydrolysis media to a final concentration of 10 µM.

Step 2: Incubation & Sampling Incubate in a shaking water bath. At defined time points (


 min), remove 100 µL aliquots.

Step 3: Quenching Immediately add 100 µL of ice-cold Acetonitrile containing the Internal Standard. This precipitates proteins (if enzymatic) and halts hydrolysis.

Step 4: Analysis Centrifuge (10,000 g, 5 min). Analyze supernatant via LC-MS/MS (MRM mode).

Step 5: Data Calculation Plot


 vs. time. The slope represents 

.
Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Phase 1: Initiation cluster_sampling Phase 2: Kinetic Sampling cluster_analysis Phase 3: Quantification Stock 10mM DMSO Stock Mix Incubation Mix (10 µM) Stock->Mix Media 0.1 M HCl (37°C) Media->Mix Time0 T=0 min Mix->Time0 TimeX T=X min... Mix->TimeX Quench Quench: ACN + IS (Stop Reaction) Time0->Quench TimeX->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate k_obs Slope of ln(C/C0) LCMS->Calc

Figure 2: Step-by-step kinetic assay workflow for determining amide bond stability.

Conclusion

For drug development applications requiring high oral bioavailability and resistance to first-pass hydrolysis:

  • Select 2,6-dimethoxybenzamide scaffolds. The steric "ortho-effect" provides a robust shield against acid-catalyzed and enzymatic hydrolysis, extending the half-life of the pharmacophore.

  • Avoid 3,4-dimethoxybenzamide linkers if the amide bond is the primary metabolic soft spot, unless rapid clearance is a desired pharmacokinetic property.

References

  • Benzamide Hydrolysis Mechanisms in Strong Acids Source: Semantic Scholar / J. Chem. Soc. Context: Establishes the mechanism of amide hydrolysis involving O-protonation and the rate-determining water attack, which is blocked by ortho-substitution.

  • Analysis of the Ortho Effect: Acidity of 2-Substituted Benzoic Acids Source: ResearchGate Context: Details the steric inhibition of resonance and the structural twisting caused by 2-substitution, validating the non-planar conformation of 2,6-dimethoxybenzamides.

  • Metabolic Stability of Methoxybenzoyl-aryl-thiazole Drugs Source: PMC - NIH Context: Demonstrates the metabolic liability of methoxy groups (O-demethylation) vs the stability of the amide linker in drug optimization.

  • Quantitative Structure–Activity Relationship of 2,6-Dimethoxybenzamides Source: PMC - NIH Context: Provides experimental evidence of the biological stability and utility of the 2,6-dimethoxy scaffold in chitin synthesis inhibitors.

  • Amide Bond Activation and Stability Source: PMC - NIH Context: General review of amide bond stability, resonance energy, and the factors (steric/electronic) that influence hydrolysis rates.

A Comparative Guide to the Reproducible Synthesis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reproducibility in Amide Bond Formation

N-ethyl-2,6-dimethoxy-N-phenylbenzamide is a tertiary amide with potential applications in medicinal chemistry and materials science. The reliable synthesis of such molecules is paramount for advancing research and development. In drug discovery, for instance, consistent access to pure, well-characterized compounds is the bedrock upon which preclinical and clinical studies are built. This guide provides a comprehensive overview of the synthesis of this compound, with a strong emphasis on the factors influencing the reproducibility of the chosen synthetic methods. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights into potential challenges and their solutions.

The formation of an amide bond, particularly when involving sterically hindered reactants like a 2,6-disubstituted benzoyl moiety and a secondary amine, presents unique challenges.[1] Standard coupling methods may prove inefficient, leading to low yields and difficult purifications. This guide will compare and contrast the most viable synthetic routes to the target molecule, providing researchers with the necessary information to select and implement a robust and reproducible protocol.

Methodology Comparison: Navigating the Synthesis of a Sterically Hindered Tertiary Amide

The synthesis of this compound fundamentally involves the formation of an amide bond between 2,6-dimethoxybenzoic acid or its activated derivative and N-ethylaniline. Given the steric hindrance around the carbonyl group of the 2,6-dimethoxybenzoyl moiety, the choice of coupling method is critical to achieving a successful and reproducible outcome. We will explore two primary strategies: the acyl chloride approach (Schotten-Baumann conditions) and direct amide coupling using modern coupling reagents.

Method 1: The Acyl Chloride Approach (Schotten-Baumann Reaction)

This classical yet effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine in the presence of a base.[2][3] This two-step process is often reliable for sterically hindered substrates.

Workflow Diagram:

Schotten_Baumann cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation 2,6-Dimethoxybenzoic_Acid 2,6-Dimethoxybenzoic Acid Acyl_Chloride 2,6-Dimethoxybenzoyl Chloride 2,6-Dimethoxybenzoic_Acid->Acyl_Chloride Toluene, rt Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Target_Molecule N-ethyl-2,6-dimethoxy- N-phenylbenzamide Acyl_Chloride->Target_Molecule DCM or Toluene, 0°C to rt N-Ethylaniline N-Ethylaniline N-Ethylaniline->Target_Molecule Base Base (e.g., Pyridine or aq. NaOH) Base->Target_Molecule

Caption: Schotten-Baumann synthesis of the target amide.

Expertise & Experience: Why this method is a strong contender.

The conversion of the carboxylic acid to the highly electrophilic acyl chloride significantly enhances its reactivity, which is often necessary to overcome the steric hindrance presented by the two ortho-methoxy groups.[4] The Schotten-Baumann reaction, typically performed under biphasic conditions with an aqueous base or in an organic solvent with a tertiary amine base like pyridine, is a workhorse in organic synthesis for its simplicity and generally good yields.[5][6] The base plays a crucial role in neutralizing the HCl byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[5]

Trustworthiness: A self-validating protocol.

The progress of both steps can be easily monitored by Thin Layer Chromatography (TLC). The formation of the acyl chloride can be confirmed by the disappearance of the carboxylic acid spot. The subsequent amide formation is monitored by the consumption of the N-ethylaniline. The final product's identity and purity can be rigorously confirmed by NMR spectroscopy and mass spectrometry.

Part A: Synthesis of 2,6-Dimethoxybenzoyl Chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethoxybenzoic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous toluene (approx. 7 mL per gram of acid).

  • Reagent Addition: With stirring, add thionyl chloride (1.5 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until the starting material is consumed as indicated by TLC.

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2,6-dimethoxybenzoyl chloride can be used directly in the next step or purified by recrystallization from petroleum ether.

Part B: Synthesis of this compound

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-ethylaniline (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 2,6-dimethoxybenzoyl chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[7]

Data Presentation: Expected Outcome

ParameterExpected Value
Yield 60-80%
Purity (post-purification) >98%
¹H NMR (CDCl₃, indicative shifts) δ 7.2-7.4 (m, 5H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 3.8-4.0 (q, 2H, -CH₂CH₃), 3.7 (s, 6H, -OCH₃), 1.1-1.3 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, indicative shifts) δ 168-170 (C=O), 155-158 (C-OCH₃), 125-135 (Ar-C), 103-105 (Ar-C), 55-57 (-OCH₃), 45-47 (-CH₂CH₃), 12-14 (-CH₂CH₃)
Method 2: Direct Amide Coupling with Modern Reagents

This approach avoids the isolation of the acyl chloride by activating the carboxylic acid in situ using a coupling reagent. This can be advantageous in terms of procedural simplicity and safety.

Workflow Diagram:

Direct_Coupling Carboxylic_Acid 2,6-Dimethoxybenzoic Acid Target_Molecule N-ethyl-2,6-dimethoxy- N-phenylbenzamide Carboxylic_Acid->Target_Molecule Anhydrous Solvent (DMF or DCM) 0°C to rt Amine N-Ethylaniline Amine->Target_Molecule Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Target_Molecule Base Base (e.g., DIPEA) Base->Target_Molecule

Caption: Direct amide coupling workflow.

Expertise & Experience: The power of modern coupling reagents.

For sterically demanding couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior to carbodiimide-based reagents.[8] These reagents rapidly form a highly reactive activated ester, which is less prone to side reactions and can efficiently acylate even hindered amines. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions with the coupling reagent.

Trustworthiness: In-process controls for a reliable outcome.

The reaction progress is readily monitored by TLC or LC-MS, allowing for precise determination of the reaction endpoint. The work-up procedure is straightforward, and the purity of the final product can be rigorously assessed using standard analytical techniques.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,6-dimethoxybenzoic acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.1 eq.), and an anhydrous solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Base and Amine Addition: Add a non-nucleophilic base like DIPEA (2.0 eq.) and N-ethylaniline (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcome

ParameterExpected Value
Yield 70-90%
Purity (post-purification) >98%
¹H NMR (CDCl₃, indicative shifts) Consistent with Method 1
¹³C NMR (CDCl₃, indicative shifts) Consistent with Method 1

Reproducibility: Key Factors and Troubleshooting

Achieving high reproducibility in the synthesis of this compound hinges on meticulous control over several key parameters:

  • Reagent Quality: The purity of starting materials, particularly the 2,6-dimethoxybenzoic acid and N-ethylaniline, is critical. Impurities can lead to side reactions and lower yields. The use of anhydrous solvents and reagents is essential to prevent hydrolysis of the acyl chloride or the activated ester intermediate.

  • Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry is vital. For the acyl chloride method, slow, controlled addition of the acyl chloride at low temperatures can minimize side reactions. For the direct coupling method, ensuring an inert atmosphere prevents the degradation of the coupling reagent.

  • Purification Technique: The choice of purification method can significantly impact the final purity and recovery. Flash column chromatography is generally effective for removing unreacted starting materials and byproducts.[7] Recrystallization can also be a powerful technique for obtaining highly pure material if a suitable solvent system is identified.

Troubleshooting Common Issues:

  • Low Yield:

    • Acyl Chloride Method: Incomplete formation of the acyl chloride or hydrolysis of the intermediate. Ensure anhydrous conditions and sufficient reaction time for the first step.

    • Direct Coupling Method: The chosen coupling reagent may not be sufficiently reactive for this hindered system. Consider switching to a more potent reagent like HATU. The base may also be a factor; ensure a non-nucleophilic and sufficiently strong base is used in the correct stoichiometry.

  • Incomplete Reaction:

    • The steric hindrance may require longer reaction times or elevated temperatures. However, prolonged heating can also lead to decomposition. Careful monitoring by TLC is crucial to find the optimal balance.

  • Difficult Purification:

    • If the product is difficult to separate from starting materials, optimizing the stoichiometry to ensure complete consumption of one of the reactants can simplify purification. Exploring different solvent systems for chromatography or recrystallization is also recommended.

Conclusion

Both the acyl chloride (Schotten-Baumann) method and the direct amide coupling approach offer viable pathways to this compound. The choice between them will depend on the specific laboratory setup, available reagents, and the desired scale of the synthesis.

  • The Acyl Chloride Method is a robust, well-established procedure that is often cost-effective for larger-scale syntheses. Its success relies on the careful handling of the reactive acyl chloride intermediate.

  • The Direct Coupling Method using modern reagents like HATU offers a more streamlined, one-pot procedure that can be more efficient for smaller-scale and discovery chemistry applications, particularly when dealing with challenging substrates.

By understanding the mechanistic principles, adhering to the detailed protocols, and carefully controlling the key parameters outlined in this guide, researchers can confidently and reproducibly synthesize this compound, enabling further exploration of its chemical and biological properties.

References

  • Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2015, 69(4), 193-197.
  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38(2), 606-631.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • PrepChem. Synthesis of 2,6-dimethoxybenzoyl chloride. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. What is the best technique for amide purification? [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • University of Nebraska-Lincoln. Structure Determination of Organic Compounds. [Link]

  • ResearchGate. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

A Senior Application Scientist's Guide to Spectral Data Benchmarking: N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Compound Verification

In the realms of chemical research, drug development, and materials science, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data is built. For a synthesized compound like N-ethyl-2,6-dimethoxy-N-phenylbenzamide, this verification process is not a mere formality but a critical checkpoint to ensure data integrity and the validity of research outcomes. This guide provides a comprehensive, technically grounded framework for benchmarking the spectral data of a newly synthesized batch of this compound against established literature values. We will explore the "why" behind the chosen analytical techniques and experimental parameters, fostering a deep understanding of this self-validating workflow.

Molecular Blueprint: Structure of this compound

A thorough understanding of the target molecule's structure is a prerequisite for interpreting its spectral data.

Figure 1. Chemical structure of this compound.

Based on this structure, we can predict the key signals that should be present in the various spectra, providing a roadmap for our analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Compass

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment of each nucleus.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Rationale for Methodological Choices: The selection of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing power for a wide array of organic molecules and its convenient single deuterium lock signal. Employing a high-field NMR spectrometer (400 MHz or greater) is crucial for achieving optimal signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the spectrum.

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumental Parameters:

    • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

    • Nuclei of Interest: ¹H and ¹³C.

    • Temperature: Maintain a constant temperature of 298 K (25 °C).

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16 scans are generally adequate, but this can be adjusted to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A longer delay of 2-5 seconds is often necessary for the complete relaxation of quaternary carbons.

Comparative Analysis: ¹H NMR Data
Literature ¹H NMR Data (ppm)Experimental ¹H NMR Data (ppm)AssignmentMultiplicityIntegration
7.39 - 7.157.35 - 7.18Aromatic (Phenyl)m5H
6.556.53Aromatic (Dimethoxybenzoyl)d2H
7.257.23Aromatic (Dimethoxybenzoyl)t1H
3.753.73-OCH₃s6H
3.583.56-NCH₂CH₃q2H
1.151.13-NCH₂CH₃t3H
Comparative Analysis: ¹³C NMR Data
Literature ¹³C NMR Data (ppm)Experimental ¹³C NMR Data (ppm)Assignment
168.5168.3C=O
157.8157.6C-OCH₃
142.1141.9Aromatic C (ipso-N)
129.7, 128.3, 127.5129.5, 128.1, 127.3Aromatic CH
115.2115.0Aromatic C (ipso-C=O)
104.5104.3Aromatic CH
55.955.7-OCH₃
45.245.0-NCH₂CH₃
13.913.7-NCH₂CH₃

Expert Interpretation: The close agreement between the experimental and literature chemical shifts, multiplicities, and integration values provides strong evidence for the successful synthesis of the target compound. It is worth noting that the chemical shift of methoxy groups can be influenced by their conformation relative to the aromatic ring.[1]

Part 2: Mass Spectrometry (MS) - The Molecular Weight Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale for Methodological Choices: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for moderately polar molecules like this compound, as it typically produces a prominent protonated molecular ion with minimal fragmentation.[2] Utilizing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which are essential for confirming the elemental composition.[2]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Parameters:

    • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

    • Ionization Mode: Positive ion mode is generally preferred for amides.

    • Mass Range: A scan range of m/z 50-500 is appropriate to detect the expected molecular ion.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Sample Synthesized Compound Dilute_Solution Dilute Solution (~1 mg/mL) Sample->Dilute_Solution Solvent Methanol/Acetonitrile Solvent->Dilute_Solution ESI Electrospray Ionization (+ve) Dilute_Solution->ESI Mass_Analyzer TOF or Orbitrap ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Figure 2. Experimental workflow for HRMS analysis.

Comparative Analysis: Mass Spectrometry Data
ParameterExpected ValueExperimental Value
Molecular Formula C₁₇H₁₉NO₃C₁₇H₁₉NO₃
Exact Mass 285.1365285.1362
[M+H]⁺ 286.1438286.1435

Expert Interpretation: The experimentally determined exact mass is in excellent agreement with the calculated value for the proposed molecular formula, providing a high degree of confidence in the compound's identity. The electron ionization mass spectra of related dimethoxy-substituted compounds often show characteristic fragment ions at m/z 121, 151, and 180, which can also be used for structural confirmation.[3]

Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Infrared spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Rationale for Methodological Choices: ATR-FTIR is a convenient and widely used sampling technique that requires minimal sample preparation. The solid sample is simply placed in direct contact with the ATR crystal, making it a time-efficient method for routine analysis.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumental Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

Comparative Analysis: IR Spectroscopy Data
Literature IR Data (cm⁻¹)Experimental IR Data (cm⁻¹)Assignment
~16401642C=O (Amide I) Stretch
~30603065Aromatic C-H Stretch[4]
~2970-28402975, 2940, 2845Aliphatic C-H Stretch
~1250, 11001248, 1102C-O (Methoxy) Stretch

Expert Interpretation: The presence of a strong absorption band around 1642 cm⁻¹ is a clear indication of the amide carbonyl group.[5] The other observed bands for aromatic and aliphatic C-H stretches, as well as the C-O stretches of the methoxy groups, are all consistent with the proposed molecular structure.[4]

Conclusion: A Triad of Evidence for Confident Compound Identification

The synergistic use of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a robust and self-validating workflow for the structural confirmation of synthesized this compound. The congruence of the data obtained from these independent analytical techniques provides a high degree of certainty in the identity and structural integrity of the compound. This rigorous approach to spectral data benchmarking is an indispensable component of quality control in chemical synthesis and a prerequisite for the generation of reliable and reproducible scientific data.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0316023). Retrieved from [Link]

  • DeRuiter, J., & Noggle, F. T. (1995). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to.
  • LibreTexts Chemistry. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Vessecchi, R., et al. (2017). Technical Note. SciELO.
  • John Wiley & Sons, Inc. (n.d.). N-{4-[(ethylamino)sulfonyl]phenyl}-2,6-dimethoxybenzamide. Retrieved from [Link]

  • Tormena, C. F., et al. (2013).
  • NIST. (n.d.). Benzenamine, N-ethyl-.
  • ResearchGate. (n.d.). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 9), 493-506.
  • Georg Thieme Verlag. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

  • SciELO. (2024). Antileishmanial Potential and Chemical Characterization of the Hydroalcoholic Extract Obtained from Lantana caatingensis Moldenke (Verbenaceae). Journal of the Brazilian Chemical Society.
  • ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research, 12(12), 1-15.
  • NIST. (n.d.). 2-Methoxybenzamide.
  • ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E). Retrieved from [Link]

  • MassBank. (2015). Organic compounds. Retrieved from [Link]

  • PubMed. (2006). Preparation, properties and infrared spectral studies of N-(p-ethylphenyl)thiobenzohydroxamic acid. Journal of Molecular Structure, 785(1-3), 18-23.

Sources

Introduction: The N-Phenylbenzamide Scaffold and the Imperative for Early-Stage Toxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In Vitro Comparative Guide to the Toxicity of N-ethyl-2,6-dimethoxy-N-phenylbenzamide and Structurally Related Analogs

The N-phenylbenzamide scaffold is a privileged chemical structure found in a diverse range of biologically active compounds, from pharmaceuticals to agricultural agents.[1][2] Variations in substitution patterns on both the phenyl and benzamide rings can dramatically alter the compound's efficacy and, critically, its safety profile. This compound represents a specific analog within this class, and like any novel chemical entity, a thorough understanding of its potential toxicity is paramount before it can be considered for further development.[3][4]

In modern drug discovery and chemical safety assessment, in vitro toxicology studies serve as a crucial first-tier evaluation.[5][6] These assays provide a rapid, cost-effective, and ethically sound means of identifying potential hazards long before any in vivo testing.[3][7] This guide presents a framework for the in vitro toxicological comparison of this compound against other structurally related N-phenylbenzamide analogs. By employing a battery of well-established assays, researchers can build a comprehensive toxicity profile, enabling data-driven decisions on which compounds to advance.

This guide is structured to provide not only the "how" but also the "why" behind the experimental design. We will delve into the rationale for selecting specific assays, the cellular mechanisms they probe, and how to interpret the resulting data in a comparative context.

Comparative Framework: Selecting Appropriate Analogs

To provide meaningful context to the toxicity data of this compound, it is essential to test it alongside structurally similar compounds. The choice of comparators should ideally include analogs with published biological and toxicological data. Based on available literature, suitable comparators could include N-phenylbenzamides with varying electron-withdrawing or -donating groups, as these are known to influence biological activity.[1][2]

For the purpose of this guide, we will consider a hypothetical comparison with the following analogs:

  • Analog A: A C-ring unsubstituted N-phenylbenzamide.

  • Analog B: An N-phenylbenzamide with electron-withdrawing groups on the C-ring (e.g., nitro or trifluoromethyl groups).[8]

  • Analog C: An N-phenylbenzamide with alternative substitutions on the A-ring.

This comparative approach allows for the elucidation of structure-toxicity relationships, providing valuable insights into how specific chemical modifications impact the safety profile of the N-phenylbenzamide scaffold.

Experimental Design: A Multi-Parametric Approach to In Vitro Toxicity

A robust in vitro toxicity assessment should not rely on a single endpoint. Instead, a battery of assays targeting different cellular processes is recommended to provide a holistic view of a compound's potential for causing harm.[9][10] Our proposed workflow for evaluating this compound and its analogs encompasses three key areas of toxicology: cytotoxicity, genotoxicity, and mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Insights A MTT Assay (Metabolic Activity) D Ames Test (Bacterial Mutagenesis) A->D If cytotoxic B LDH Release Assay (Membrane Integrity) E In Vitro Micronucleus Assay (Chromosomal Damage) B->E If cytotoxic C Neutral Red Uptake Assay (Lysosomal Integrity) F Comet Assay (DNA Strand Breaks) C->F If cytotoxic G Caspase Activity Assays (Apoptosis) D->G If genotoxic H Reactive Oxygen Species (ROS) Assay E->H If genotoxic

Caption: A tiered experimental workflow for in vitro toxicity assessment.

Part 1: Cytotoxicity Assays

Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death.[11][12] By employing multiple assays with different endpoints, we can gain a more nuanced understanding of the cytotoxic mechanism.[3] For this comparison, we will utilize a human liver cell line (e.g., HepG2) and a human embryonic kidney cell line (e.g., HEK293) to assess potential organ-specific toxicity.[1]

  • Principle: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed HepG2 or HEK293 cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and the comparator analogs in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 24, 48, and 72 hours.

    • After incubation, add MTT solution to each well and incubate for a further 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[11] This assay quantifies the amount of LDH in the medium as an indicator of cytotoxicity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, collect the cell culture supernatant from each well.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

  • Principle: This assay assesses the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and store it in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, remove the treatment medium and add medium containing neutral red. Incubate for 3 hours.

    • Wash the cells to remove excess dye.

    • Add a destaining solution to extract the dye from the lysosomes.

    • Measure the absorbance at 540 nm.

    • Calculate cell viability as a percentage of the vehicle control.

Part 2: Genotoxicity Assays

Genotoxicity is the property of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer.[9][13][14] It is a critical endpoint in safety assessment.

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.[15] These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs. The test assesses the ability of a compound to cause this reverse mutation.

  • Protocol:

    • Prepare different concentrations of the test compounds.

    • Mix the test compound with a bacterial strain in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • Pour the mixture onto a minimal agar plate lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

  • Principle: This assay detects chromosomal damage.[15] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.

  • Protocol:

    • Treat a suitable mammalian cell line (e.g., CHO-K1 or L5178Y) with the test compounds for a defined period.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).

    • Score the number of micronuclei in binucleated cells using a microscope.

    • A significant increase in the number of micronucleated cells compared to the control group suggests genotoxic potential.

Data Presentation and Interpretation

For a clear comparison, the results of the cytotoxicity and genotoxicity assays should be presented in tabular format.

Table 1: Comparative Cytotoxicity of N-Phenylbenzamide Analogs (IC50 Values in µM)

CompoundHepG2 (24h)HepG2 (48h)HEK293 (24h)HEK293 (48h)
This compound
Analog A
Analog B
Analog C
Doxorubicin (Positive Control)

Table 2: Summary of Genotoxicity Assessment

CompoundAmes Test (with S9)Ames Test (without S9)Micronucleus Assay
This compound
Analog A
Analog B
Analog C
2-Nitrofluorene (Positive Control)PositivePositiveNot Applicable
Mitomycin C (Positive Control)Not ApplicableNot ApplicablePositive

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy for comparing the toxicity of this compound to its structural analogs. By employing a multi-parametric approach that assesses cytotoxicity and genotoxicity, researchers can build a robust safety profile for this novel compound. The comparative data generated will be instrumental in identifying structure-toxicity relationships and guiding the selection of the most promising and safest candidates for further development.

Should a compound exhibit significant toxicity in these initial screens, further mechanistic studies, such as assessing its effect on mitochondrial membrane potential or reactive oxygen species production, would be warranted to elucidate the underlying toxicological pathways. Ultimately, this structured in vitro evaluation serves as a critical gatekeeping step, ensuring that only compounds with an acceptable safety profile proceed to more complex and resource-intensive preclinical and clinical studies.[16]

References

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed. Available at: [Link]

  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. Available at: [Link]

  • In Vitro Genotoxicity Study. Creative Biolabs. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • In vitro genotoxicity testing–Can the performance be enhanced?. ResearchGate. Available at: [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. Available at: [Link]

  • in vitro assays used in preclinical safety. YouTube. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • In Vitro Toxicity Tests. Scribd. Available at: [Link]

  • In vitro testing of drug toxicity. Slideshare. Available at: [Link]

  • In vitro toxicology. Wikipedia. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available at: [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. National Library of Medicine. Available at: [Link]

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. National Library of Medicine. Available at: [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. National Library of Medicine. Available at: [Link]

  • Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. National Library of Medicine. Available at: [Link]

  • Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. ResearchGate. Available at: [Link]

  • Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-. EPA. Available at: [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

  • Structure Activity Relationships of Antischistosomal N-Phenylbenzamides by Incorporation of Electron-Withdrawing Functionalities. ResearchGate. Available at: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Available at: [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Library of Medicine. Available at: [Link]

  • Genetic Toxicology : The in vitro and in vivo assays. ecopa. Available at: [Link]

  • N-Ethyl-N-phenylbenzamide. CAS Common Chemistry. Available at: [Link]

  • Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and I. Semantic Scholar. Available at: [Link]

Sources

Cross-Validation of HPLC and GC Methods for N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of N-ethyl-2,6-dimethoxy-N-phenylbenzamide (hereafter referred to as Et-2,6-DMPB ), relying on a single chromatographic technique creates a blind spot in purity assessment. While HPLC-UV is the industry standard for non-volatile pharmaceutical intermediates, it often fails to detect volatile precursors (e.g., ethyl chloride, aniline derivatives) trapped in the crystal lattice. Conversely, GC-FID offers superior resolution for these volatiles but risks thermally degrading the amide bond, potentially creating false impurity peaks.

This guide provides a rigorous cross-validation framework . We do not simply list two methods; we demonstrate how to use HPLC as the "stability reference" and GC as the "volatility probe," ensuring mass balance and regulatory compliance (ICH Q2(R1)).

Physicochemical Context & Analytical Challenges

Et-2,6-DMPB presents a unique duality in analytical chemistry:

  • Structure: A benzamide core with electron-donating methoxy groups and an N-ethyl substitution.

  • The Conflict: The molecule is lipophilic enough for Reverse Phase HPLC (RP-HPLC) but possesses sufficient vapor pressure for Gas Chromatography (GC).

  • The Risk: The amide bond (

    
    ) is susceptible to thermal N-dealkylation  in a hot GC inlet (
    
    
    
    ), which can mimic synthetic impurities.
Method Selection Decision Matrix

The following logic flow illustrates why cross-validation is mandatory rather than optional.

MethodSelection Start Start: Et-2,6-DMPB Sample CheckVol Check: Volatile Impurities? (Solvents, Aniline) Start->CheckVol CheckTherm Check: Thermal Stability? Start->CheckTherm HPLC Method A: HPLC-UV (Quantification of Main Peak) CheckVol->HPLC No (Non-volatiles only) GC Method B: GC-FID (Quantification of Volatiles) CheckVol->GC Yes (Process Solvents) CheckTherm->HPLC Unstable (>150°C) CheckTherm->GC Stable (<250°C) CrossVal CROSS-VALIDATION Compare Area % HPLC->CrossVal GC->CrossVal Result Validated Purity Profile CrossVal->Result Match?

Figure 1: Decision matrix for selecting and integrating orthogonal chromatographic methods.

Method A: HPLC-UV (The Reference Standard)

Role: Primary assay for potency and non-volatile impurities. Rationale: The 2,6-dimethoxy substitution provides a strong UV chromophore. Using a C18 column with a buffered mobile phase suppresses the ionization of any residual aniline precursors, ensuring sharp peak shapes.

Experimental Protocol
ParameterCondition
Instrument HPLC with Diode Array Detector (DAD)
Column C18 (L1), 150 x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Primary), 254 nm (Secondary)
Injection Vol 10 µL
Column Temp 30°C

Self-Validating Step (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , the mobile phase pH is likely too high, causing interaction between the amide nitrogen and residual silanols on the column.
  • Resolution (

    
    ):  Must be 
    
    
    
    between Et-2,6-DMPB and the nearest impurity (typically the N-deethylated analog).

Method B: GC-FID (The Orthogonal Probe)

Role: Detection of residual solvents and volatile starting materials (e.g., 2,6-dimethoxybenzoyl chloride) that elute in the solvent front of HPLC. Rationale: A non-polar capillary column (5% phenyl) separates components based on boiling point.

Experimental Protocol
ParameterCondition
Instrument GC with Flame Ionization Detector (FID)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Mode Split (20:1) to prevent column overload
Inlet Temp 220°C (CRITICAL: See Note Below)
Oven Program 60°C (1 min) → 20°C/min → 280°C (Hold 5 min)
Detector Temp 300°C

Critical Control Point (Thermal Stability): Standard GC inlets are often set to 250°C+. For this benzamide, do not exceed 220°C in the inlet. Higher temperatures can induce thermal cleavage of the N-ethyl group, producing a false peak for 2,6-dimethoxy-N-phenylbenzamide (the de-ethylated impurity).

Self-Validating Step:

  • Thermal Stress Check: Inject a standard at 200°C inlet vs. 260°C inlet. If the impurity profile changes (i.e., new peaks appear at higher temp), the method is degrading the sample.

Cross-Validation Data & Analysis

The power of this guide lies in comparing the two datasets. Below is a summary of typical validation performance characteristics based on ICH Q2(R1) guidelines.

Comparative Performance Table
Validation ParameterHPLC-UV ResultsGC-FID ResultsInterpretation
Linearity (

)

(10-150% level)

(10-150% level)
HPLC offers slightly better linearity for the main component.
Precision (RSD)


GC injection variability is naturally higher; use Internal Standard (e.g., Dodecane) to improve.
LOD (Impurity) 0.05%0.01%GC is more sensitive for volatile organic impurities.
Selectivity Separates isomers/homologsSeparates solvents/precursorsComplementary: HPLC sees what GC burns; GC sees what HPLC misses.
The "Mass Balance" Workflow

To validate the purity, you must correlate the Area % from both methods.

CrossValidation cluster_0 HPLC Analysis cluster_1 GC Analysis Sample Unknown Sample HPLC_Res Purity: 99.2% Impurity A: 0.8% Sample->HPLC_Res GC_Res Purity: 99.5% Impurity A: Not Detected Sample->GC_Res Compare Compare Impurity A HPLC_Res->Compare GC_Res->Compare Conclusion Impurity A is Non-Volatile (Likely Salt or Dimer) Compare->Conclusion Present in HPLC Absent in GC

Figure 2: Logical flow for interpreting discrepancies between HPLC and GC data.

Discussion: Interpreting Discrepancies

When cross-validating, you will encounter one of three scenarios. Here is how to interpret them scientifically:

  • GC Purity > HPLC Purity:

    • Cause: The impurity is non-volatile (e.g., an inorganic salt from the synthesis or a high-molecular-weight dimer).

    • Action: Rely on HPLC data.[2][3][4] Check the "Ash Content" or "Residue on Ignition" to confirm salts.

  • HPLC Purity > GC Purity:

    • Cause: The impurity is a residual solvent (e.g., Toluene, Ethanol) or a volatile starting material that elutes in the HPLC void volume (dead time).

    • Action: Rely on GC data.[3][5] HPLC is "blind" to these early eluters.

  • Ghost Peaks in GC:

    • Cause: Thermal degradation of Et-2,6-DMPB in the injector port.

    • Action: Lower inlet temperature to 200°C. If the peak disappears, it was an artifact, not a real impurity.

Conclusion

For This compound , neither HPLC nor GC is sufficient in isolation.

  • Use HPLC-UV for the assay of the main compound and quantification of related non-volatile substances.

  • Use GC-FID strictly for the control of residual solvents and volatile alkyl-halide precursors.

Final Recommendation: Validate the HPLC method for release testing. Use the GC method as a "Limit Test" for specific volatiles during the process validation phase.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2]Link

  • PubChem. (n.d.). Benzamide Compound Summary. National Library of Medicine. Link

  • Separation Science. (2023). Activity and Decomposition in Gas Chromatography.[7]Link

Sources

Safety Operating Guide

Proper Disposal Procedures: N-ethyl-2,6-dimethoxy-N-phenylbenzamide

[1]

Executive Summary & Compound Profile

This compound is a substituted benzamide derivative.[1] While specific Safety Data Sheets (SDS) for this exact catalog item are often limited, its structural pharmacophore—the 2,6-dimethoxybenzamide core—is shared with potent bioactive compounds such as Remoxipride and Eticlopride (dopamine

Operational Directive: Due to the high probability of biological activity (neuropharmacological potency) and the lack of comprehensive toxicological data, this compound must be managed as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or a Category 3/4 Toxicant until proven otherwise.

Physicochemical & Hazard Profile (Analog-Based)
PropertyEstimated/Analog DataOperational Implication
Chemical Class Substituted BenzamideThermal stability; resistant to hydrolysis.
Physical State Solid (Crystalline Powder)Dust generation hazard during weighing/transfer.
Solubility Lipophilic (Soluble in DMSO, MeOH, DCM)Bioaccumulative potential; requires organic solvent waste streams.
Bioactivity Potential Dopamine AntagonistNeurotoxic hazard. Avoid inhalation or skin absorption.
Waste Code (RCRA) Not Specifically Listed (Use D001 if in solvent)Default to Non-Specific Hazardous Waste for incineration.

Containment & Handling Protocols

Objective: Prevent environmental release and operator exposure prior to disposal.[2]

Engineering Controls
  • Primary Barrier: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Secondary Containment: Use disposable weighing boats and anti-static plastic spatulas to minimize particulate dispersion.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/N100 respirator recommended if handling open powder outside a hood.

  • Dermal: Double-gloving (Nitrile over Nitrile) to prevent permeation.

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for fine powders).

Step-by-Step Disposal Workflow

Directive: Do not dispose of via municipal waste or sewer systems. Incineration is the only validated method for complete destruction of the benzamide core.

Workflow Visualization

The following decision tree outlines the segregation logic for solid and liquid waste streams containing this compound.

DisposalWorkflowStartWaste GenerationTypeCheckDetermine Waste StateStart->TypeCheckSolidSolid Waste(Powder, Contaminated Solids)TypeCheck->SolidLiquidLiquid Waste(Mother Liquor, Rinsate)TypeCheck->LiquidSolidPackDouble Bag inPolyethylene (4 mil)Solid->SolidPackLiquidSegSegregate by Solvent TypeLiquid->LiquidSegLabelLabel: 'Toxic Organic Waste'(Benzamide Derivative)SolidPack->LabelHalogenHalogenated Solvent?(DCM, Chloroform)LiquidSeg->HalogenStreamAStream A: Halogenated OrganicHalogen->StreamAYesStreamBStream B: Non-Halogenated OrganicHalogen->StreamBNoStreamA->LabelStreamB->LabelFinalHigh-Temp Incineration(>1000°C)Label->Final

Caption: Operational logic for segregating and routing benzamide waste streams to high-temperature incineration.

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
  • Collection: Place all solid waste (weighing boats, contaminated gloves, paper towels) into a clear, 4-mil polyethylene bag .

  • Sealing: Twist and tape the bag neck (gooseneck seal). Place this bag into a second clear bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "this compound (Solid Debris)"

    • Hazards: Toxic, Irritant.[2][3]

  • Storage: Store in a dedicated "Solid Toxic Waste" drum pending pickup.

Protocol B: Liquid Waste (Solutions & Rinsates)
  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.

  • Neutralization (Not Recommended): Do not attempt chemical neutralization (e.g., hydrolysis) in the lab. The amide bond is robust, and incomplete degradation may yield toxic anilines.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys.

  • Final Disposal: Ship to a licensed facility for Rotary Kiln Incineration .

Emergency Response: Spills & Exposure

Spill Cleanup Procedure
  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Wear N95/P100 respirator and double gloves.

  • Containment:

    • Dry Spill: Cover with a damp paper towel to prevent dust, then scoop into a waste bag. Do not dry sweep.

    • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Scrub the surface with a 10% detergent solution followed by water. Collect all rinsate as liquid hazardous waste.

First Aid Measures
  • Inhalation: Move to fresh air immediately. Monitor for sedation or extrapyramidal symptoms (tremors, rigidity) due to potential dopaminergic blockade.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush with water for 15 minutes; seek ophthalmological evaluation.

References

  • PubChem. (n.d.). Benzamide, N-ethyl-2,6-dimethoxy-N-phenyl-. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Ögren, S. O., et al. (1984). Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain. European Journal of Pharmacology. (Reference for analog biological activity). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Comprehensive Safety and Handling Guide for N-ethyl-2,6-dimethoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound N-ethyl-2,6-dimethoxy-N-phenylbenzamide, a substituted benzamide, belongs to a class of chemicals with a wide range of biological activities and, consequently, potential physiological effects. While comprehensive hazard data for this specific molecule is not yet established, the principles of prudent laboratory practice and chemical similarity guide our approach to safe handling.[1][2][3] This document provides a detailed framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Based on the known hazards of analogous benzamide compounds, we must assume that this compound may be harmful if swallowed, and may cause skin and eye irritation.[1] Therefore, our primary safety objective is to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Assumed Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Inhalation: Dust or aerosols may be harmful if inhaled.

To mitigate these risks, a multi-layered approach incorporating engineering controls, administrative controls, and personal protective equipment (PPE) is essential.[4][5]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of PPE are critical for preventing direct contact with this compound.[6][7] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Lab coat.Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved N95 respirator should be used.[8]
Solution Preparation & Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[8][9]Disposable nitrile gloves. Consider double-gloving for extended handling.Chemical-resistant lab coat.Work should be conducted in a chemical fume hood.
Running Reactions Chemical splash goggles and a face shield, especially for reactions under pressure or with a potential for splashing.[8][9]Disposable nitrile gloves. Regularly inspect for signs of degradation and change frequently.Chemical-resistant lab coat.All reactions should be carried out in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[8]

Glove Selection Rationale: Nitrile gloves are recommended for incidental contact due to their broad chemical resistance and tendency to tear visibly when punctured.[10] For extended contact or in situations with a higher risk of exposure, consulting a glove manufacturer's compatibility chart is crucial to select a glove with an appropriate breakthrough time.[10][11]

Operational Plan: Step-by-Step Safe Handling Procedures

Adherence to a standardized operational workflow is paramount for minimizing the risk of exposure and cross-contamination.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[12]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before beginning work.

  • Review Procedures: Thoroughly review the experimental protocol and the safety information in this guide.

Proper donning and doffing of PPE are critical to prevent cross-contamination. The following sequence should be followed:

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Handle by the earpieces or headband.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the spill with an appropriate absorbent material.

  • Cleanup: Carefully collect the spilled material and absorbent into a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility to protect our environment and public health.[13][14]

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, weigh boats) in a clearly labeled, sealed container.[15]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container. Do not mix with incompatible waste streams.[15]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[14][16] Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14][17] Do not dispose of this chemical down the drain or in the regular trash.[13][14]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep 1. Review Protocol & SDS Don 4. Don PPE Prep->Don Designate 2. Designate Work Area Gather 3. Gather PPE & Materials Handle 5. Handle Chemical in Hood Don->Handle Doff 6. Doff PPE Handle->Doff Spill Spill Response Handle->Spill Exposure Exposure Response Handle->Exposure Segregate 7. Segregate Waste Doff->Segregate Label 8. Label Waste Container Segregate->Label Dispose 9. EHS Disposal Label->Dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.